molecular formula C29H42Li3N6O17P3S B12394225 Biotin-11-UTP

Biotin-11-UTP

Katalognummer: B12394225
Molekulargewicht: 892.6 g/mol
InChI-Schlüssel: ZBJFRSKZQRNXSZ-MPAUVNFJSA-K
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Biotin-11-UTP is a useful research compound. Its molecular formula is C29H42Li3N6O17P3S and its molecular weight is 892.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C29H42Li3N6O17P3S

Molekulargewicht

892.6 g/mol

IUPAC-Name

trilithium;[[[(1R,2R,3S,4R)-4-[5-[3-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]prop-1-ynyl]-2,4-dioxopyrimidin-1-yl]-2,3-dihydroxycyclopentyl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

InChI

InChI=1S/C29H45N6O17P3S.3Li/c36-22(9-2-1-5-11-30-23(37)10-4-3-8-21-24-19(16-56-21)32-28(41)33-24)31-12-6-7-17-14-35(29(42)34-27(17)40)20-13-18(25(38)26(20)39)15-50-54(46,47)52-55(48,49)51-53(43,44)45;;;/h14,18-21,24-26,38-39H,1-5,8-13,15-16H2,(H,30,37)(H,31,36)(H,46,47)(H,48,49)(H2,32,33,41)(H,34,40,42)(H2,43,44,45);;;/q;3*+1/p-3/t18-,19+,20-,21+,24+,25-,26+;;;/m1.../s1

InChI-Schlüssel

ZBJFRSKZQRNXSZ-MPAUVNFJSA-K

Isomerische SMILES

[Li+].[Li+].[Li+].C1[C@@H]([C@H]([C@H]([C@@H]1N2C=C(C(=O)NC2=O)C#CCNC(=O)CCCCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)O)O)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-]

Kanonische SMILES

[Li+].[Li+].[Li+].C1C(C(C(C1N2C=C(C(=O)NC2=O)C#CCNC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)O)O)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-]

Herkunft des Produkts

United States

Foundational & Exploratory

Biotin-11-UTP: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Biotin-11-UTP, a crucial molecule for non-radioactive labeling of RNA. The guide covers its chemical structure, physicochemical properties, and its application in molecular biology, with a focus on in situ hybridization techniques.

Core Structure and Properties

This compound is a modified uridine (B1682114) triphosphate (UTP) analog. Its structure consists of three key components: a biotin (B1667282) molecule, a UTP moiety, and an 11-atom spacer arm that links the biotin to the C5 position of the uracil (B121893) base.[1][2] This extended linker arm is critical for minimizing steric hindrance, thereby ensuring efficient recognition and binding of the biotin by avidin (B1170675) or streptavidin conjugates during detection steps.[2]

The molecule is enzymatically incorporated into RNA transcripts by RNA polymerases such as T7, T3, and SP6.[3] This process provides a safe and effective alternative to radioactive labeling for the generation of probes used in a variety of applications, including in situ hybridization (ISH), Northern blotting, and microarray analysis.[3]

Physicochemical and Spectroscopic Data

Key quantitative data for this compound are summarized in the table below, compiled from various suppliers and scientific resources.

PropertyValueReferences
Molecular Formula (Free Acid) C₂₈H₄₅N₆O₁₈P₃S[4]
Molecular Weight (Free Acid) 878.67 g/mol [4]
Exact Mass (Free Acid) 878.17 g/mol [4]
Purity (by HPLC) ≥ 95%[4]
Maximum Absorbance (λmax) 289 nm (in Tris-HCl, pH 7.5)[4]
Molar Extinction Coefficient (ε) 7.1 L mmol⁻¹ cm⁻¹ (at 289 nm)[4]
Form Filtered solution in Tris-HCl or TE buffer[4]
Storage Conditions -20°C[3]

Synthesis of this compound

The synthesis of the AA-UTP intermediate can be achieved via a Heck coupling reaction, where an allylamine (B125299) is coupled to a halogenated uridine precursor.[5]

Experimental Protocol: In Situ Hybridization (ISH) using a this compound Labeled RNA Probe

The following is a generalized workflow for the preparation of a biotin-labeled RNA probe and its use in chromogenic in situ hybridization.

Preparation of Biotin-Labeled RNA Probe via In Vitro Transcription
  • Template Preparation: A linearized plasmid DNA containing the target sequence downstream of an RNA polymerase promoter (e.g., T7, SP6) is used as the template.

  • In Vitro Transcription Reaction Setup: The following components are assembled in a nuclease-free tube at room temperature:

    • Linearized DNA template (1 µg)

    • 10x Transcription Buffer

    • 100 mM DTT

    • RNase Inhibitor

    • NTP mix (containing ATP, CTP, GTP, and a mixture of UTP and this compound)

    • RNA Polymerase (e.g., T7 RNA Polymerase)

    • Nuclease-free water to the final volume.

  • Incubation: The reaction is incubated at 37°C for 2 hours.

  • Template Removal: The DNA template is removed by adding DNase I and incubating for a further 15 minutes at 37°C.

  • Probe Purification: The biotinylated RNA probe is purified using a spin column or via ethanol (B145695) precipitation to remove unincorporated nucleotides and enzymes.

  • Quality Control: The integrity and concentration of the labeled probe are assessed using gel electrophoresis and spectrophotometry.

In Situ Hybridization and Detection
  • Tissue Preparation: Formalin-fixed, paraffin-embedded tissue sections are deparaffinized, rehydrated, and treated with a protease (e.g., Proteinase K) to improve probe accessibility.

  • Prehybridization: Sections are incubated in a prehybridization buffer to block non-specific binding sites.

  • Hybridization: The biotinylated RNA probe is diluted in hybridization buffer, denatured, and applied to the tissue sections. Hybridization is typically carried out overnight in a humidified chamber at a specific temperature (e.g., 65°C).

  • Post-Hybridization Washes: A series of stringent washes (using SSC buffers of varying concentrations and temperatures) are performed to remove unbound and non-specifically bound probes.

  • Detection:

    • Blocking: The sections are incubated in a blocking buffer to prevent non-specific binding of the detection reagents.

    • Streptavidin-Enzyme Conjugate Incubation: A streptavidin-alkaline phosphatase (AP) or streptavidin-horseradish peroxidase (HRP) conjugate is applied to the sections and incubated. The streptavidin binds with high affinity to the biotin on the hybridized probe.

    • Washing: Unbound streptavidin-enzyme conjugate is removed by washing.

  • Visualization: A chromogenic substrate (e.g., NBT/BCIP for AP, or DAB for HRP) is added. The enzyme converts the soluble substrate into an insoluble colored precipitate at the site of probe hybridization.

  • Counterstaining and Mounting: The sections are counterstained (e.g., with Nuclear Fast Red), dehydrated, and mounted with a coverslip for microscopic examination.

Visualizing the Workflow

The following diagrams illustrate the structure of this compound and the experimental workflow for its use in in situ hybridization.

Biotin_11_UTP_Structure cluster_Biotin Biotin cluster_Linker Linker Arm cluster_UTP UTP B Biotin Moiety L 11-Atom Spacer B->L U Uridine L->U P Triphosphate ISH_Workflow Probe_Prep Probe Preparation: In Vitro Transcription with this compound Hyb Hybridization: Incubation with Biotinylated Probe Probe_Prep->Hyb Labeled Probe Tissue_Prep Tissue Preparation: Deparaffinization, Rehydration, Protease Treatment Prehyb Prehybridization: Blocking non-specific sites Tissue_Prep->Prehyb Prehyb->Hyb Washes Post-Hybridization Washes: Removal of unbound probe Hyb->Washes Detection_Block Detection Blocking: Preventing non-specific antibody binding Washes->Detection_Block Strep_Enzyme Streptavidin-Enzyme Conjugate Incubation Detection_Block->Strep_Enzyme Det_Washes Detection Washes: Removal of unbound conjugate Strep_Enzyme->Det_Washes Visualization Visualization: Addition of Chromogenic Substrate Det_Washes->Visualization Analysis Microscopic Analysis Visualization->Analysis

References

Biotin-11-UTP vs. Biotin-16-UTP for RNA Labeling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of Biotin-11-UTP and Biotin-16-UTP for RNA labeling. We delve into the core chemical differences, their impact on enzymatic incorporation and subsequent detection, and provide detailed experimental protocols for their use in generating biotinylated RNA probes for various downstream applications.

Introduction: The Role of Biotinylated Nucleotides in RNA Research

Biotin-labeled RNA probes are a cornerstone of modern molecular biology, offering a safe and sensitive alternative to radioactive labeling for applications such as in situ hybridization (ISH), Northern blotting, and RNA pull-down assays. The exceptional affinity of biotin (B1667282) for streptavidin (Kd ≈ 10⁻¹⁴ mol/L) forms the basis of a robust and versatile detection system. The choice of the biotinylated nucleotide, specifically the length of the linker arm separating the biotin moiety from the uridine (B1682114) triphosphate (UTP), can significantly influence the outcome of an experiment. This guide focuses on two commonly used analogs: this compound and Biotin-16-UTP.

Structural and Functional Comparison

The primary difference between this compound and Biotin-16-UTP lies in the length of the spacer arm that connects the biotin molecule to the C5 position of the uridine base. This linker is crucial as it positions the biotin away from the RNA backbone, making it accessible for binding to streptavidin.

FeatureThis compoundBiotin-16-UTP
Linker Arm Length 11 atoms16 atoms
Molecular Formula C₂₈H₄₅N₆O₁₈P₃SC₃₂H₅₂N₇O₁₉P₃S
Molecular Weight (Free Acid) ~878.67 g/mol ~963.78 g/mol

Data sourced from various suppliers.

The length of this linker arm has implications for several aspects of RNA labeling and detection:

  • Enzymatic Incorporation: Studies have shown that RNA polymerases, such as T7 RNA polymerase, do not significantly discriminate between natural UTP and biotinylated UTPs during in vitro transcription.[1] While various linker arm sizes generally do not affect the incorporation of the modified UTP into the RNA transcript, there is evidence to suggest that longer linkers might slightly impede the subsequent purification of the amplified RNA (aRNA).[2]

  • Steric Hindrance and Streptavidin Binding: A longer linker arm, as found in Biotin-16-UTP, can reduce steric hindrance, allowing for more efficient binding of the bulky streptavidin tetramer to the biotinylated RNA. This can be particularly advantageous in applications where the RNA is immobilized on a solid support, such as in pull-down assays or on microarrays. The increased spatial separation between the biotin and the RNA backbone may allow biotin to interact more freely with streptavidin.[3]

  • RNA Yield: Interestingly, some studies have indicated that using this compound can result in higher yields of biotinylated aRNA compared to biotinylated UTPs with longer linker arms.[2] The ratio of biotinylated UTP to unlabeled UTP has been optimized in some commercial kits to maximize both aRNA yield and the signal-to-noise ratio, particularly for microarray applications.[2]

Key Applications and Linker Choice

The selection between this compound and Biotin-16-UTP is often guided by the specific downstream application.

ApplicationRecommended LinkerRationale
Microarray Analysis This compoundOften provides higher yields of labeled aRNA and has been optimized for high signal-to-noise ratios on platforms like Affymetrix GeneChip® arrays.[2]
RNA Pull-Down Assays Biotin-16-UTPThe longer linker may reduce steric hindrance, facilitating more efficient capture of RNA-protein complexes with streptavidin-coated beads.[4]
In Situ Hybridization (ISH) Both can be used effectivelyThe choice may depend on the specific tissue and fixation method. Longer linkers might enhance signal by improving streptavidin accessibility.
Northern Blotting Both can be used effectivelyEither linker is generally suitable for generating probes for membrane-based hybridization assays.

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of this compound and Biotin-16-UTP.

In Vitro Transcription for Biotinylated RNA Probe Synthesis

This protocol describes the synthesis of randomly biotin-labeled RNA probes using T7, SP6, or T3 RNA polymerase.

Materials:

  • Linearized template DNA (1 µg) containing the appropriate RNA polymerase promoter

  • 10x Transcription Buffer (e.g., 400 mM Tris-HCl, pH 8.0, 60 mM MgCl₂, 20 mM spermidine, 100 mM DTT)

  • Ribonucleotide mix (10 mM each of ATP, CTP, GTP)

  • UTP solution (10 mM)

  • This compound or Biotin-16-UTP solution (10 mM)

  • RNase Inhibitor (e.g., 40 U/µL)

  • T7, SP6, or T3 RNA Polymerase

  • Nuclease-free water

  • 0.5 M EDTA, pH 8.0

Procedure:

  • Thaw all reagents on ice. Keep the RNA polymerase at -20°C until immediately before use.

  • In a nuclease-free microcentrifuge tube on ice, assemble the following reaction mixture in order:

    Reagent Volume Final Concentration
    Nuclease-free water to 20 µL -
    10x Transcription Buffer 2 µL 1x
    10 mM ATP, CTP, GTP mix 2 µL 1 mM each
    10 mM UTP 1.3 µL 0.65 mM
    10 mM this compound or Biotin-16-UTP 0.7 µL 0.35 mM
    Linearized Template DNA (1 µg/µL) 1 µL 50 ng/µL
    RNase Inhibitor 1 µL -
    T7/SP6/T3 RNA Polymerase 2 µL -
    Total Volume 20 µL

    Note: The ratio of Biotin-UTP to UTP can be optimized for specific applications. A 35% substitution (0.35 mM Biotin-UTP to 0.65 mM UTP) is a common starting point that balances labeling efficiency and reaction yield.[5][6]

  • Mix the components gently by flicking the tube and then centrifuge briefly to collect the reaction at the bottom.

  • Incubate the reaction at 37°C for 2 hours. For shorter transcripts (<300 nt), the incubation time can be extended to 4-16 hours.

  • (Optional) To remove the DNA template, add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes.

  • Stop the reaction by adding 2 µL of 0.5 M EDTA, pH 8.0.

  • The biotinylated RNA probe can be purified using spin columns or ethanol (B145695) precipitation.

  • Analyze the integrity and yield of the transcript by agarose (B213101) gel electrophoresis.

Chemiluminescent Detection of Biotinylated RNA in Northern Blotting

This protocol outlines the detection of a biotinylated RNA probe hybridized to a target RNA on a nylon membrane.

Materials:

  • Nylon membrane with transferred RNA

  • Hybridization buffer

  • Blocking buffer (e.g., 1x Maleic acid buffer with 0.1% Tween 20 and a blocking reagent)

  • Wash buffer (e.g., 1x Maleic acid buffer with 0.3% Tween 20)

  • Streptavidin-Alkaline Phosphatase (AP) or Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • Chemiluminescent substrate (e.g., CDP-Star® or similar)

  • Imaging system (e.g., ChemiDoc or X-ray film)

Procedure:

  • Hybridization: Pre-hybridize the membrane in hybridization buffer for at least 30 minutes at the appropriate temperature. Add the biotinylated RNA probe to fresh hybridization buffer and incubate the membrane overnight.

  • Post-Hybridization Washes: Wash the membrane with low and high stringency buffers to remove the unbound probe.

  • Blocking: Rinse the membrane briefly in wash buffer, then incubate in blocking buffer for 30-60 minutes at room temperature with gentle agitation.

  • Streptavidin Conjugate Incubation: Dilute the streptavidin-AP or streptavidin-HRP conjugate in blocking buffer according to the manufacturer's instructions. Incubate the membrane in the conjugate solution for 30-60 minutes at room temperature.

  • Washing: Wash the membrane thoroughly with wash buffer to remove unbound streptavidin conjugate. Typically, this involves several washes of 5-15 minutes each.

  • Detection:

    • Equilibrate the membrane in detection buffer for 2-5 minutes.

    • Incubate the membrane with the chemiluminescent substrate for 5 minutes. Do not allow the membrane to dry out.

    • Drain the excess substrate and wrap the membrane in a clear plastic sheet protector.

    • Expose the membrane to an imaging system or X-ray film to detect the chemiluminescent signal.

Fluorescent Detection of Biotinylated RNA for In Situ Hybridization

This protocol provides a general workflow for the fluorescent detection of biotinylated probes in fixed cells or tissues.

Materials:

  • Fixed cells or tissue sections on slides

  • Hybridization buffer

  • Stringent wash buffers (e.g., SSC buffers of varying concentrations)

  • Blocking solution (e.g., PBS with BSA and Triton X-100)

  • Fluorescently labeled streptavidin (e.g., Streptavidin-Alexa Fluor™ 488)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Sample Preparation: Deparaffinize and rehydrate tissue sections or permeabilize fixed cells as required.

  • Hybridization: Hybridize the biotinylated RNA probe to the sample overnight in a humidified chamber at the appropriate temperature.

  • Stringent Washes: Perform a series of washes with increasing stringency (lower salt concentration and higher temperature) to remove non-specifically bound probes.

  • Blocking: Block the sample with a suitable blocking solution for 30-60 minutes to prevent non-specific binding of the streptavidin conjugate.

  • Streptavidin Incubation: Incubate the sample with the fluorescently labeled streptavidin, diluted in blocking solution, for 1-2 hours at room temperature in the dark.

  • Washing: Wash the sample several times with a wash buffer (e.g., PBS with Tween 20) to remove unbound streptavidin.

  • Counterstaining: (Optional) Incubate with a nuclear counterstain like DAPI for 5-10 minutes.

  • Mounting and Imaging: Mount the coverslip with an anti-fade mounting medium and visualize the fluorescent signal using a fluorescence microscope with the appropriate filter sets.

Visualizing the Workflow and Concepts

The following diagrams illustrate the key processes and decision points in using Biotin-UTP for RNA labeling.

RNA_Labeling_Workflow RNA Labeling and Detection Workflow cluster_synthesis Probe Synthesis cluster_application Downstream Application cluster_detection Detection Methods template Linearized DNA Template (with T7/SP6/T3 Promoter) ivt In Vitro Transcription (T7/SP6/T3 RNA Polymerase) template->ivt probe Biotinylated RNA Probe ivt->probe nucleotides ATP, GTP, CTP UTP + Biotin-UTP nucleotides->ivt hybridization Hybridization to Target RNA probe->hybridization detection Detection hybridization->detection streptavidin Streptavidin Conjugate (Enzyme or Fluorophore) detection->streptavidin signal Signal Generation (Chemiluminescent or Fluorescent) streptavidin->signal

Caption: Workflow for biotinylating RNA probes and their subsequent detection.

Biotin_Detection_Mechanism Biotin-Streptavidin Detection Principle cluster_signal Signal Output rna Biotinylated RNA Probe biotin Biotin rna->biotin covalently linked streptavidin Streptavidin Tetramer biotin->streptavidin high-affinity binding reporter Reporter Molecule (Enzyme or Fluorophore) streptavidin->reporter conjugated substrate Substrate reporter->substrate acts on light Light Emission (Signal) substrate->light

Caption: The molecular principle of biotinylated RNA detection via streptavidin.

Linker_Choice_Logic Decision Logic for Linker Selection start Start: Choose Biotin-UTP app_type What is the primary application? start->app_type yield_critical Is maximizing aRNA yield critical? (e.g., Microarrays) app_type->yield_critical Expression Profiling pulldown Is it an affinity capture assay? (e.g., RNA Pull-down) app_type->pulldown Interaction Studies other_app Other applications? (e.g., ISH, Northern) app_type->other_app General Detection yield_critical->pulldown No bio11 Choose this compound yield_critical->bio11 Yes pulldown->other_app No bio16 Choose Biotin-16-UTP pulldown->bio16 Yes either Either this compound or Biotin-16-UTP is suitable other_app->either

Caption: A decision-making flowchart for selecting between this compound and Biotin-16-UTP.

Conclusion

Both this compound and Biotin-16-UTP are effective reagents for the enzymatic labeling of RNA. The choice between them is nuanced and should be guided by the specific requirements of the experimental application. For applications where the yield of the labeled RNA is paramount, such as in microarray analysis, this compound may be the preferred choice. Conversely, for applications that rely on the efficient capture of the biotinylated molecule, such as RNA pull-down assays, the longer linker arm of Biotin-16-UTP may offer an advantage by minimizing steric hindrance and improving the accessibility of the biotin moiety to streptavidin. For many standard hybridization-based assays, either molecule is likely to perform well, and the optimal choice may be determined empirically. By understanding the subtle yet significant differences between these two reagents, researchers can better optimize their experimental design to achieve robust and reliable results.

References

The Strategic Advantage of Biotin-11-UTP in In Vitro Transcription: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and reliable labeling of RNA is paramount for a multitude of molecular biology applications. This technical guide delves into the core advantages of utilizing Biotin-11-UTP for in vitro transcription, providing a comprehensive overview of its benefits, detailed experimental protocols, and a clear visualization of the underlying workflows.

The incorporation of biotin (B1667282), a small vitamin, into RNA transcripts via this compound offers a robust and versatile alternative to traditional radioactive labeling methods.[1][2][3] This approach hinges on the extraordinarily strong and specific non-covalent interaction between biotin and streptavidin, a protein isolated from Streptomyces avidinii.[4][5][6] The dissociation constant (Kd) of this interaction is on the order of 10⁻¹⁴ mol/L, making it one of the most stable biological bonds known.[4] This stability is a cornerstone of the reliability and sensitivity of biotin-based detection systems.[5][6]

The "11" in this compound refers to the 11-atom spacer arm that links the biotin molecule to the uridine (B1682114) triphosphate.[7][8][9] This linker is crucial as it minimizes steric hindrance, allowing for efficient incorporation by RNA polymerases such as T7, T3, and SP6, and subsequent detection by streptavidin conjugates.[8][9]

Core Advantages of this compound Incorporation

The use of this compound in in vitro transcription presents several key advantages over other labeling techniques:

  • Enhanced Safety and Stability: As a non-radioactive labeling method, this compound eliminates the health hazards and costly disposal associated with radioactive isotopes.[1][2] Furthermore, biotinylated RNA probes are significantly more stable than their radioactive counterparts, which are prone to radiolysis.[1] Biotinylated probes can be stored for at least a year without loss of function.[1]

  • High Sensitivity and Versatility in Detection: The high affinity of the biotin-streptavidin interaction allows for highly sensitive detection.[10][11] The biotin tag can be detected using streptavidin conjugated to a variety of reporter molecules, including enzymes (like horseradish peroxidase or alkaline phosphatase) for colorimetric or chemiluminescent detection, or fluorophores for fluorescent imaging.[10][] This versatility makes biotinylated probes suitable for a wide array of applications.

  • Robust and Efficient Labeling: this compound is efficiently incorporated into RNA transcripts by common RNA polymerases.[8][13] The enzymatic incorporation is robust, and a single transcription reaction can yield a significant amount of labeled probe, often enough for hundreds of assays.[1]

  • Minimal Interference with Hybridization: The small size of the biotin molecule ensures that its incorporation is unlikely to interfere with the hybridization of the RNA probe to its target sequence.[10][]

  • Broad Applicability: Biotinylated RNA probes are utilized in a diverse range of molecular biology techniques, including:

    • Northern and Southern Blotting: For the detection and quantification of specific RNA or DNA sequences.[1][10]

    • In Situ Hybridization (ISH): To visualize the spatial distribution of specific RNA transcripts within cells and tissues.[10][13]

    • RNA Pull-Down Assays: To isolate and identify RNA-binding proteins (RBPs).[10][15]

    • Microarrays: For high-throughput analysis of gene expression.[10][16]

    • Electrophoretic Mobility Shift Assays (EMSA): To study RNA-protein interactions.[17]

Quantitative Data Summary

ParameterValueReference
Biotin-Streptavidin Dissociation Constant (Kd)≈ 10⁻¹⁴ mol/L[4]
Stability of Biotinylated ProbesAt least 1 year[1]
Typical Yield from a Single Transcription Reaction~4 µg[1]
Recommended this compound Substitution35%[13][18]
Amount of Probe for Northern/Southern Blotting~10 ng/mL of hybridization solution[1]
Amount of Probe for Ribonuclease Protection Assays (RPAs)200-800 pg per reaction[1]

Experimental Protocols

In Vitro Transcription for this compound Labeling

This protocol is a general guideline for the enzymatic incorporation of this compound into RNA transcripts using T7 RNA Polymerase. Optimization may be required depending on the specific template and application.

Materials:

  • Linearized DNA template containing a T7 promoter

  • Nuclease-free water

  • 10x Transcription Buffer

  • 100 mM DTT

  • RNase Inhibitor

  • 10 mM ATP, CTP, GTP solutions

  • 10 mM UTP solution

  • 10 mM this compound solution

  • T7 RNA Polymerase

Procedure:

  • Thaw all reagents on ice.

  • Assemble the reaction at room temperature in the following order to prevent precipitation of the DNA template:

    • Nuclease-free water (to a final volume of 20 µL)

    • 2 µL 10x Transcription Buffer

    • 2 µL 100 mM DTT

    • 2 µL 10 mM ATP

    • 2 µL 10 mM CTP

    • 2 µL 10 mM GTP

    • 1.3 µL 10 mM UTP (for a 35% substitution)

    • 0.7 µL 10 mM this compound (for a 35% substitution)

    • 1 µg Linearized DNA template

    • 1 µL RNase Inhibitor

    • 2 µL T7 RNA Polymerase

  • Mix gently by pipetting and spin down briefly.

  • Incubate the reaction at 37°C for 2 hours. For some templates, incubation time can be extended to 4 hours to increase yield.[13]

  • (Optional) Add DNase I to remove the DNA template.

  • Purify the biotinylated RNA using a suitable method, such as spin column purification, to remove unincorporated nucleotides, proteins, and salts.[13]

Detection of Biotinylated RNA in a Northern Blot

This protocol outlines the general steps for detecting a specific RNA sequence using a biotinylated probe.

Materials:

  • Total RNA sample

  • Denaturing agarose (B213101) gel

  • Positively charged nylon membrane

  • Hybridization buffer

  • Blocking buffer

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

Procedure:

  • Separate the total RNA sample (5-20 µg) on a denaturing agarose gel.[10]

  • Transfer the RNA to a positively charged nylon membrane and immobilize it by UV crosslinking or baking.[10]

  • Prehybridize the membrane in hybridization buffer to block non-specific binding.[10]

  • Hybridize the membrane with the biotinylated RNA probe (typically at a concentration of 0.1-1.0 nM) overnight at the optimized hybridization temperature.[10]

  • Wash the membrane with low and high stringency buffers to remove the unbound probe.[10]

  • Block the membrane with a suitable blocking buffer.[10]

  • Incubate the membrane with a streptavidin-HRP conjugate.[10]

  • Wash the membrane to remove the unbound conjugate.[10]

  • Incubate the membrane with a chemiluminescent substrate and detect the signal using X-ray film or a digital imager.[10]

Visualizing the Workflow and Interactions

To better understand the processes involved, the following diagrams illustrate the key workflows and molecular interactions.

In_Vitro_Transcription_Workflow cluster_0 Reaction Assembly cluster_1 Transcription & Labeling cluster_2 Purification Template Linearized DNA (with T7 Promoter) Incubation Incubation at 37°C Template->Incubation NTPs ATP, CTP, GTP NTPs->Incubation Biotin_UTP This compound Biotin_UTP->Incubation UTP UTP UTP->Incubation Polymerase T7 RNA Polymerase Polymerase->Incubation Labeled_RNA Biotinylated RNA Transcript Incubation->Labeled_RNA Purification Spin Column Purification Labeled_RNA->Purification Pure_RNA Purified Biotinylated RNA Purification->Pure_RNA Biotin_Streptavidin_Interaction Biotinylated_RNA Biotinylated RNA Probe Hybridization Hybridization Biotinylated_RNA->Hybridization Target_RNA Target RNA Sequence Target_RNA->Hybridization Binding High-Affinity Binding Hybridization->Binding Biotin Exposed Streptavidin_HRP Streptavidin-HRP Conjugate Streptavidin_HRP->Binding Detection Signal Generation (Light) Binding->Detection HRP Catalyzes Reaction Substrate Chemiluminescent Substrate Substrate->Detection

References

The Principle and Application of Non-Radioactive RNA Labeling with Biotin-11-UTP: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core principles, experimental protocols, and applications of non-radioactive RNA labeling using Biotin-11-UTP. This method offers a safe and stable alternative to radioactive labeling for the detection and analysis of RNA molecules in a variety of molecular biology applications.

Core Principle of this compound Labeling

Non-radioactive RNA labeling with this compound is based on the enzymatic incorporation of a biotin-modified uridine (B1682114) triphosphate (UTP) analog into an RNA molecule during in vitro transcription.[1][2][3] this compound contains a biotin (B1667282) molecule attached to the C5 position of the pyrimidine (B1678525) ring of UTP via an 11-atom spacer arm.[3][4] This linker arm minimizes steric hindrance, allowing for efficient recognition and binding of the biotin moiety by streptavidin or avidin (B1170675) in subsequent detection steps.[4]

The labeling process is catalyzed by bacteriophage RNA polymerases, such as T7, SP6, or T3, which recognize their specific promoter sequences on a linearized DNA template.[3][5] During transcription, the RNA polymerase incorporates this compound in place of the natural UTP, resulting in a randomly biotinylated RNA probe.[1][6]

The high affinity and specificity of the biotin-streptavidin interaction (dissociation constant, Kd ≈ 10⁻¹⁵ M) form the basis for the sensitive detection of the labeled RNA.[7][8] Streptavidin, conjugated to a reporter molecule such as horseradish peroxidase (HRP), alkaline phosphatase (AP), or a fluorophore, enables the visualization and quantification of the target RNA.[1][9]

Key Advantages Over Radioactive Labeling

The use of this compound for RNA labeling offers several significant advantages over traditional radioactive methods:

  • Safety: Eliminates the hazards associated with handling and disposal of radioactive isotopes.[9]

  • Probe Stability: Biotinylated RNA probes are stable for at least a year when stored properly, unlike radioactive probes which have a short half-life due to radiolysis.[6][10]

  • Versatility: The biotin-streptavidin detection system can be adapted for various detection methods, including colorimetric, chemiluminescent, and fluorescent assays.[9]

  • Efficiency: The enzymatic incorporation of this compound is highly efficient, producing a high yield of labeled RNA.[6][10]

Experimental Workflows and Signaling Pathways

In Vitro Transcription and Biotin Labeling Workflow

The initial step in generating a biotinylated RNA probe is the in vitro transcription reaction. This process involves the synthesis of RNA from a DNA template containing the target sequence downstream of an RNA polymerase promoter.

In_Vitro_Transcription cluster_template Template Preparation cluster_ivt In Vitro Transcription Reaction cluster_purification Purification DNA_Template Linearized Plasmid DNA or PCR Product with T7/SP6/T3 Promoter IVT_Mix Assemble Reaction: - DNA Template - T7/SP6/T3 RNA Polymerase - ATP, GTP, CTP, UTP - this compound - Reaction Buffer DNA_Template->IVT_Mix Add Incubation Incubate at 37°C IVT_Mix->Incubation DNase_Treatment DNase I Treatment (to remove DNA template) Incubation->DNase_Treatment RNA_Purification RNA Purification (e.g., spin column) DNase_Treatment->RNA_Purification Biotinylated_RNA Biotinylated RNA Probe RNA_Purification->Biotinylated_RNA Yields

In Vitro Transcription and Biotin Labeling Workflow
Detection of Biotinylated RNA Probes

The detection of biotinylated RNA probes relies on the high-affinity interaction between biotin and streptavidin. This principle is applied in various downstream applications.

Biotin_Detection_Pathway Biotinylated_RNA Biotinylated RNA Probe Hybridization Hybridization Biotinylated_RNA->Hybridization Target_RNA Target RNA (on membrane, in tissue, etc.) Target_RNA->Hybridization Streptavidin_Conjugate Streptavidin-Enzyme (HRP/AP) or Streptavidin-Fluorophore Hybridization->Streptavidin_Conjugate Add Binding Biotin-Streptavidin Binding Hybridization->Binding Streptavidin_Conjugate->Binding Binds to Biotin Substrate Chemiluminescent, Chromogenic, or Fluorescent Substrate Binding->Substrate Add Signal_Detection Signal Detection (X-ray film, imager, microscope) Substrate->Signal_Detection Generates Signal

General Detection Pathway for Biotinylated RNA Probes

Quantitative Data and Optimization Parameters

The efficiency of labeling and the sensitivity of detection depend on several factors that can be optimized. The following tables summarize key quantitative parameters for different applications.

Table 1: In Vitro Transcription Reaction Parameters
ParameterRecommended Range/ValueNotes
DNA Template0.5 - 1.0 µgHigh-quality, linearized plasmid or purified PCR product is crucial for optimal yield.[6]
This compound:UTP Ratio1:2 to 1:3 (e.g., 35% this compound)A ratio of 25-60% Biotin-UTP is generally acceptable. Higher concentrations can decrease yield and increase background noise.[6][11]
Nucleotide Concentration1-2 mM for each NTPOptimal concentrations are essential for high mRNA yield.[]
Incubation Time30 minutes - 4 hoursLonger incubation times may increase the yield of full-length transcripts.[6]
Incubation Temperature37°CStandard temperature for T7, SP6, and T3 RNA polymerases.[4][6]
Table 2: Application-Specific Probe Concentrations
ApplicationRecommended Probe ConcentrationNotes
Northern Blotting50 - 500 ng/mLOptimal concentration depends on target abundance and probe length.[13]
In Situ Hybridization100 - 500 ng/mLHigher concentrations can increase signal but also background.[14]
RNA Pull-Down Assay3 µg of biotinylated RNA per 1 mg of nuclear extractThe amount of RNA may need to be optimized based on the abundance of the interacting protein.[15]

Detailed Experimental Protocols

Protocol for In Vitro Transcription with this compound

This protocol is adapted from commercially available kits and common laboratory practices.[6][16]

  • Reaction Setup: In an RNase-free microcentrifuge tube, assemble the following components at room temperature in the order listed:

    • Nuclease-free water to a final volume of 20 µL

    • 2 µL of 10x Transcription Buffer

    • 1 µg of linearized DNA template

    • 2 µL of ATP, GTP, CTP mix (10 mM each)

    • 1.5 µL of UTP (10 mM)

    • 1.5 µL of this compound (10 mM)

    • 2 µL of T7 (or SP6/T3) RNA Polymerase Mix

  • Incubation: Mix gently by pipetting and incubate the reaction at 37°C for 2 hours.

  • DNase Treatment: Add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15 minutes to remove the DNA template.

  • Purification: Purify the biotinylated RNA using an RNA purification kit (e.g., spin column-based) according to the manufacturer's instructions.

  • Quantification: Determine the concentration of the purified biotinylated RNA by measuring the absorbance at 260 nm.

Protocol for Northern Blotting with Biotinylated Probes

This protocol outlines the key steps for detecting a specific RNA molecule using a biotinylated probe.[13][17]

  • RNA Electrophoresis: Separate 5-20 µg of total RNA on a denaturing formaldehyde-agarose gel.

  • RNA Transfer: Transfer the separated RNA from the gel to a positively charged nylon membrane via capillary transfer.

  • UV Crosslinking: Immobilize the RNA on the membrane by exposing it to UV light.

  • Prehybridization: Incubate the membrane in a hybridization buffer for at least 1 hour at 42°C to block non-specific binding sites.

  • Hybridization: Dilute the biotinylated RNA probe in fresh, pre-warmed hybridization buffer (to a final concentration of 50-500 ng/mL) and incubate with the membrane overnight at 42°C with gentle agitation.

  • Washing: Wash the membrane with low and high stringency wash buffers to remove unbound probe.

  • Detection:

    • Block the membrane with a suitable blocking buffer.

    • Incubate with a streptavidin-HRP or streptavidin-AP conjugate.

    • Wash to remove unbound conjugate.

    • Incubate with a chemiluminescent substrate and detect the signal using an imager or X-ray film.

Protocol for In Situ Hybridization with Biotinylated Probes

This protocol provides a general framework for localizing specific RNA transcripts within tissue sections.[14][18]

  • Tissue Preparation: Deparaffinize and rehydrate paraffin-embedded tissue sections.

  • Permeabilization: Treat the sections with Proteinase K to improve probe accessibility.

  • Prehybridization: Incubate the slides in hybridization buffer without the probe for 1-2 hours at 42°C.

  • Hybridization: Apply the biotinylated probe (100-500 ng/mL in hybridization buffer) to the tissue section, cover with a coverslip, and incubate overnight in a humidified chamber at 42°C.

  • Post-Hybridization Washes: Wash the slides with stringent wash buffers to remove non-specifically bound probe.

  • Detection:

    • Block the slides with a blocking solution.

    • Incubate with a streptavidin-AP or streptavidin-HRP conjugate.

    • Wash to remove unbound conjugate.

    • Add a chromogenic substrate to visualize the signal under a microscope.

Protocol for RNA Pull-Down Assay with Biotinylated RNA

This protocol is used to identify proteins that interact with a specific RNA molecule.[4][5][15]

  • RNA Folding: Heat 3 µg of biotinylated RNA to 90°C for 2 minutes, then place on ice for 2 minutes. Add RNA structure buffer and allow the RNA to fold at room temperature for 20-30 minutes.

  • Binding Reaction: Incubate the folded biotinylated RNA with cell lysate or purified proteins in a binding buffer for 1 hour at room temperature with rotation.

  • Capture of RNA-Protein Complexes: Add streptavidin-coated magnetic or agarose (B213101) beads to the binding reaction and incubate for another hour at room temperature with rotation.

  • Washing: Wash the beads several times with a wash buffer to remove unbound proteins.

  • Elution: Elute the bound proteins from the beads using an elution buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting or mass spectrometry.

Application-Specific Workflow Diagrams

Northern Blotting Workflow

Northern_Blot_Workflow Start Total RNA Sample Electrophoresis Denaturing Agarose Gel Electrophoresis Start->Electrophoresis Transfer Transfer to Nylon Membrane Electrophoresis->Transfer Crosslink UV Crosslinking Transfer->Crosslink Prehybridization Prehybridization Crosslink->Prehybridization Hybridization Hybridization with Biotinylated Probe Prehybridization->Hybridization Washing Stringency Washes Hybridization->Washing Detection Streptavidin-Enzyme Incubation & Detection Washing->Detection Result Signal on Film/Imager Detection->Result

Workflow for Northern Blotting using a Biotinylated Probe
In Situ Hybridization Workflow

In_Situ_Hybridization_Workflow Start Tissue Section on Slide Pretreatment Deparaffinization & Permeabilization Start->Pretreatment Prehybridization Prehybridization Pretreatment->Prehybridization Hybridization Hybridization with Biotinylated Probe Prehybridization->Hybridization Washing Post-Hybridization Washes Hybridization->Washing Detection Streptavidin-Enzyme Incubation & Substrate Washing->Detection Result Microscopic Visualization Detection->Result

Workflow for In Situ Hybridization with a Biotinylated Probe
RNA Pull-Down Assay Workflow

RNA_Pull_Down_Workflow Start Biotinylated RNA & Cell Lysate Folding RNA Folding Start->Folding Binding Incubate RNA with Lysate Folding->Binding Capture Capture with Streptavidin Beads Binding->Capture Washing Wash Beads to Remove Unbound Proteins Capture->Washing Elution Elute Bound Proteins Washing->Elution Analysis Analyze Proteins by Western Blot / Mass Spec Elution->Analysis Result Identification of RNA-Binding Proteins Analysis->Result

Workflow for an RNA Pull-Down Assay

Troubleshooting

High background and weak signals are common issues in non-radioactive labeling and detection. The following table provides guidance on troubleshooting these problems.

Table 3: Troubleshooting Guide
ProblemPossible CauseSuggested Solution
High Background Probe concentration too highDecrease the amount of biotinylated probe used in the hybridization.[2]
Inadequate blockingIncrease the duration of the prehybridization and blocking steps.[19]
Insufficient washingIncrease the stringency (temperature, lower salt concentration) or duration of the post-hybridization washes.[2]
Impure probeEnsure the biotinylated probe is properly purified to remove unincorporated nucleotides.[4]
Weak or No Signal Low labeling efficiencyOptimize the this compound:UTP ratio in the in vitro transcription reaction. Verify probe synthesis on a gel.[11]
RNA degradationUse RNase-free reagents and techniques throughout the experiment. Check RNA integrity on a gel.[6]
Insufficient probe concentrationIncrease the concentration of the biotinylated probe.[2]
Inefficient probe penetration (ISH)Optimize the Proteinase K digestion time.
Low target abundanceIncrease the amount of total RNA loaded on the gel (Northern blot).[2]

By understanding the core principles, optimizing experimental parameters, and following detailed protocols, researchers can successfully employ this compound for the sensitive and reliable non-radioactive labeling and detection of RNA in a wide range of applications.

References

Biotin-11-UTP: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for Biotin-11-UTP. Understanding these parameters is critical for ensuring the integrity and performance of this essential reagent in a wide range of molecular biology applications, from in vitro transcription and RNA labeling to microarray analysis and non-radioactive detection systems. This document synthesizes publicly available data and established principles of nucleotide chemistry to provide researchers with the necessary information for proper handling, storage, and stability assessment.

Core Stability and Storage Recommendations

The stability of this compound is paramount for its effective use. Degradation, primarily through hydrolysis of the triphosphate chain, can lead to a loss of function and unreliable experimental results. The following tables summarize the recommended storage conditions and known stability profiles based on manufacturer data sheets and analogous nucleotide stability studies.

Table 1: Recommended Storage and Handling of this compound

ParameterRecommendationSource(s)
Long-Term Storage Temperature -20°C[1][2][3][4][5]
Short-Term Storage Temperature 4°C (for short-term only)[6]
Shipping Condition Shipped on gel packs[5]
Shelf Life (at -20°C) At least 12 months[4][5]
Freeze-Thaw Cycles Avoid repeated cycles; aliquot upon receipt[6]
Light and Moisture Protection Store in the dark and protect from moisture[4]
Initial Handling Centrifuge the vial briefly before opening[5]

Table 2: Quantitative Stability Data for this compound and Related Nucleotides

ConditionStabilityNotesSource(s)
1 mM Solution in Water/Neutral Buffer 1 month at 4°CBased on data for biotinylated nucleotides.[3]
6 months at -20°CBased on data for biotinylated nucleotides.[3][6]
Short-Term Ambient Temperature Exposure Up to 1 week cumulative exposure is possibleManufacturer's statement for some formulations.[5]
pH Stability Stable in aqueous solutions between pH 6.8 and 7.4Based on the stability of ATP. More extreme pH leads to rapid hydrolysis.[2]
Optimal stability in a pH range of 8.3 to 11.0Based on studies of dNTPs and UTP, which show the slowest degradation in a slightly alkaline buffer.[7]
Purity (as supplied) ≥ 95% (by HPLC)A common specification from multiple suppliers.[5]

Molecular Structure and Potential Degradation Pathway

This compound is a uridine (B1682114) triphosphate analog that features a biotin (B1667282) molecule linked to the C5 position of the pyrimidine (B1678525) ring via an 11-atom spacer arm. This linker minimizes steric hindrance, allowing for efficient enzymatic incorporation and subsequent detection.

cluster_biotin Biotin cluster_linker 11-Atom Spacer Arm cluster_uridine Uridine cluster_triphosphate Triphosphate Chain Biotin Biotin Ring Linker -(CH2)5-CO-NH-(CH2)6-NH-CO-CH=CH- Biotin->Linker Uracil Uracil Linker->Uracil C5 position Ribose Ribose Uracil->Ribose N-glycosidic bond P1 α-Phosphate Ribose->P1 5' position P2 β-Phosphate P2->P1 P3 γ-Phosphate P3->P2

Caption: Molecular structure of this compound.

The primary degradation pathway for this compound, like other nucleoside triphosphates, is the hydrolysis of the phosphoanhydride bonds in the triphosphate chain. This process is catalyzed by acidic conditions and elevated temperatures, leading to the sequential loss of phosphate (B84403) groups.

Biotin11UTP This compound Biotin11UDP Biotin-11-UDP Biotin11UTP->Biotin11UDP Hydrolysis of γ-phosphate Pi Inorganic Phosphate (Pi) PPi Inorganic Pyrophosphate (PPi) Biotin11UMP Biotin-11-UMP Biotin11UDP->Biotin11UMP Hydrolysis of β-phosphate Biotin11Uridine Biotin-11-Uridine Biotin11UMP->Biotin11Uridine Hydrolysis of α-phosphate cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis cluster_data 4. Data Interpretation Prep Prepare aliquots of This compound solution T0 T=0 Control (Analyze immediately) Prep->T0 ForcedDeg Forced Degradation (e.g., heat, acid, base, oxidation) Prep->ForcedDeg FreezeThaw Freeze-Thaw Cycles (e.g., 3-5 cycles of -20°C to RT) Prep->FreezeThaw HPLC RP-HPLC Analysis T0->HPLC ForcedDeg->HPLC FreezeThaw->HPLC Data Compare peak areas of this compound and degradation products to T=0 control. Calculate % degradation. HPLC->Data

References

understanding the role of the 11-atom linker in Biotin-11-UTP

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Role of the 11-Atom Linker in Biotin-11-UTP

For researchers, scientists, and drug development professionals, the precise and reliable detection of nucleic acids is fundamental. Biotin (B1667282) labeling, a cornerstone of non-radioactive detection methods, relies on the incredibly strong and specific interaction between biotin and streptavidin. This compound is a critical reagent in this field, and its efficacy is largely attributable to its 11-atom linker. This technical guide provides a comprehensive exploration of the role of this linker, its impact on experimental outcomes, and detailed protocols for its application.

The Pivotal Role of the 11-Atom Linker

The utility of biotin as a molecular label is rooted in its exceptionally high affinity for the protein streptavidin, with a dissociation constant (Kd) on the order of 10⁻¹⁴ to 10⁻¹⁵ M, making it one of the strongest known non-covalent bonds in nature[1][2][3]. However, when a biotin molecule is directly attached to a large biomolecule like an RNA transcript, the bulky, tetrameric streptavidin protein (approximately 53 kDa) can be sterically hindered from efficiently accessing and binding to the biotin[4][5].

The 11-atom linker in this compound is a spacer arm that physically separates the biotin moiety from the uridine (B1682114) base[4][6][7][8][9][10]. This extended structure addresses the challenge of steric hindrance in several key ways:

  • Enhanced Accessibility: The linker pushes the biotin molecule away from the nucleic acid backbone, making it more accessible to the deep binding pocket of the streptavidin tetramer[4][6][11].

  • Increased Flexibility: The linker provides rotational freedom, allowing the biotin molecule to orient itself optimally for binding with streptavidin[12].

  • Improved Binding Efficiency: By minimizing steric clashes, the linker facilitates a more efficient and stable interaction between biotin and streptavidin, which is crucial for the sensitivity of downstream detection assays[4][9].

The "11" in this compound refers to the number of atoms in this linker chain, a length that has been found to provide a good balance between reducing steric hindrance and maintaining efficient enzymatic incorporation[6][7][8][10][13]. This ultimately leads to a higher signal-to-noise ratio in applications such as hybridization and affinity purification.

Quantitative Data and Comparative Analysis

The selection of a biotinylated nucleotide can significantly impact experimental results. The tables below summarize the properties of this compound and provide a comparative look at how linker length can influence performance.

Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C28H45N6O18P3S[5][13][14]
Molecular Weight ~878.67 g/mol (free acid)[5][13][14]
Purity ≥ 95% (HPLC)[5][14]
Storage Conditions -20°C[7][8][13][15]
Supplied as Typically a 1 mM or 10 mM solution in TE or Tris-HCl buffer[7][8][10]
Impact of Linker Length on Biotinylation Performance

While direct, peer-reviewed comparative studies for various biotinylated UTPs are not abundant, the general principle is that longer linkers tend to improve performance up to a certain point by increasing biotin accessibility. The following table illustrates this trend, with this compound often providing a favorable balance for RNA labeling.

Biotinylated NucleotideLinker Length (Atoms)Relative Signal Intensity (Illustrative)Key Considerations
Biotin-UTP (Short Linker) < 10Low to ModerateMay suffer from significant steric hindrance, leading to lower signal.
This compound 11HighConsidered optimal for many applications, providing high yields and strong signals.[10]
Biotin-16-UTP 16HighMay offer slightly better performance in some contexts but can sometimes impede purification.[10]
Biotin-PEGn-UTP > 20Very HighThe hydrophilic and flexible PEG linker can further reduce non-specific binding and improve accessibility.[1][4][5][16][17]

Experimental Protocols and Workflows

This compound is a versatile reagent used in a variety of molecular biology techniques. Below are detailed protocols for its use in in vitro transcription, Northern blotting, and Fluorescence In Situ Hybridization (FISH).

In Vitro Transcription (IVT) for Biotinylated RNA Probe Synthesis

This protocol describes the generation of randomly biotin-labeled RNA probes using T7 RNA polymerase.

  • Template Preparation: Use a linearized plasmid or a PCR product containing a T7 promoter upstream of the target sequence. The quality of the DNA template is critical for high yields.[13]

  • Reaction Assembly: On ice, combine the following components in a nuclease-free microcentrifuge tube in the specified order:

    • Nuclease-Free Water: to a final volume of 20 µL

    • 10x Transcription Buffer: 2 µL

    • 100 mM DTT: 2 µL

    • ATP, CTP, GTP solution (10 mM each): 2 µL

    • UTP (10 mM): 1.3 µL (for a final concentration of 0.65 mM)

    • This compound (10 mM): 0.7 µL (for a final concentration of 0.35 mM)

    • DNA Template: 0.5 - 1 µg

    • RNase Inhibitor: 1 µL

    • T7 RNA Polymerase Mix: 2 µL

    • Note: A 35% substitution of this compound for UTP generally provides an optimal balance between labeling and reaction efficiency.[13]

  • Incubation: Mix the components gently and centrifuge briefly. Incubate the reaction at 37°C for 2 hours.[13]

  • DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes.

  • Probe Purification: Purify the biotinylated RNA probe using a spin column-based RNA purification kit or via ethanol (B145695) precipitation to remove unincorporated nucleotides, salts, and enzymes.

  • Quantification and Storage: Determine the concentration of the probe via UV spectrophotometry and store at -80°C.

IVT_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & QC Template DNA Template (with T7 Promoter) Transcription In Vitro Transcription (37°C, 2 hours) Template->Transcription Reagents IVT Reagents: - T7 RNA Polymerase - NTPs - this compound Reagents->Transcription DNase_Treat DNase I Treatment Transcription->DNase_Treat Purify RNA Purification (Spin Column) DNase_Treat->Purify QC Quantification & Storage (-80°C) Purify->QC Final_Probe Biotinylated RNA Probe QC->Final_Probe

In Vitro Transcription workflow for generating biotinylated RNA probes.
Northern Blotting with a Biotinylated Probe

This protocol outlines the detection of a specific RNA sequence from a complex sample using a this compound labeled probe.

  • RNA Electrophoresis: Separate 5-20 µg of total RNA on a denaturing formaldehyde-agarose gel.[6]

  • RNA Transfer: Transfer the separated RNA from the gel to a positively charged nylon membrane via capillary transfer overnight.[6]

  • Crosslinking: UV-crosslink the RNA to the membrane to ensure it is permanently immobilized.[6]

  • Pre-hybridization: Place the membrane in a hybridization bottle with a suitable hybridization buffer (e.g., ULTRAhyb™-Oligo buffer) and incubate for at least 1 hour at 42°C to block non-specific binding sites.[6]

  • Hybridization: Denature the biotinylated RNA probe by heating at 95-100°C for 5 minutes and immediately place on ice. Add the denatured probe to fresh, pre-warmed hybridization buffer (at a final concentration of 50-500 ng/mL) and incubate with the membrane overnight at the appropriate hybridization temperature (e.g., 68°C for RNA probes).[6]

  • Stringency Washes:

    • Perform two low-stringency washes (e.g., 2x SSC, 0.1% SDS) for 15 minutes each at room temperature.[6]

    • Perform two high-stringency washes (e.g., 0.1x SSC, 0.1% SDS) for 15 minutes each at the hybridization temperature to remove non-specifically bound probe.[6]

  • Detection:

    • Block the membrane for 30 minutes in a blocking buffer.

    • Incubate the membrane for 30 minutes with a streptavidin-HRP (Horseradish Peroxidase) conjugate diluted in blocking buffer (e.g., 1:5,000 to 1:20,000).[6]

    • Wash the membrane three times for 15 minutes each with a wash buffer (e.g., PBS with 0.1% Tween-20) to remove unbound conjugate.[6]

  • Signal Development: Incubate the membrane with an enhanced chemiluminescent (ECL) substrate for 1-5 minutes.[6]

  • Imaging: Immediately capture the chemiluminescent signal using a CCD camera-based imaging system or by exposing it to X-ray film.[6]

Northern_Blot_Workflow cluster_prep Sample Preparation & Transfer cluster_hyb Hybridization cluster_detect Detection Electrophoresis RNA Gel Electrophoresis Transfer Transfer to Nylon Membrane Electrophoresis->Transfer Crosslink UV Crosslinking Transfer->Crosslink PreHyb Pre-hybridization (Blocking) Crosslink->PreHyb Hyb Hybridization with Biotinylated Probe PreHyb->Hyb Washes Stringency Washes Hyb->Washes Strep_HRP Incubation with Streptavidin-HRP Washes->Strep_HRP ECL ECL Substrate Incubation Strep_HRP->ECL Imaging Signal Detection (Imaging) ECL->Imaging

Workflow of a Northern Blot experiment using a biotinylated probe.
Fluorescence In Situ Hybridization (FISH)

This protocol details the localization of a specific nucleic acid sequence within a cell or tissue using a biotinylated probe.

  • Sample Preparation:

    • Prepare chromosome spreads or tissue sections on glass slides.

    • Treat slides with RNase A (100 µg/mL) for 1 hour at 37°C to remove endogenous RNA.[8]

    • Perform a pepsin digestion (40 units/mL in 10 mM HCl) for 10 minutes at 37°C to permeabilize the cells.[8]

    • Fix the sample with 4% paraformaldehyde for 10 minutes.[8]

    • Dehydrate the slides through an ethanol series (70%, 80%, 95%) for 2 minutes each and air dry.[8]

  • Denaturation:

    • Prepare a hybridization mix containing 50% formamide (B127407), 10% dextran (B179266) sulfate, and the biotinylated probe (0.5-1.5 ng/µL).[8]

    • Apply the hybridization mix to the slide, cover with a coverslip, and seal.

    • Denature the sample and probe simultaneously by heating the slide on a heat block at 70°C for 5 minutes.[8]

  • Hybridization:

    • Incubate the slide in a humidified chamber overnight at 37°C to allow the probe to anneal to its target sequence.[8]

  • Post-Hybridization Washes:

    • Carefully remove the coverslip.

    • Wash the slide twice in a wash buffer (e.g., 20% formamide in 0.1x SSC) at 40°C for 5 minutes each.[8]

    • Perform additional washes in 0.1x SSC and 2x SSC to remove any remaining unbound probe.[8]

  • Detection:

    • Equilibrate the slide in a detection buffer (e.g., 4x SSC, 0.2% Tween 20).[8]

    • Block with 5% bovine serum albumin (BSA) in detection buffer for 30 minutes.[8]

    • Incubate with a fluorescently labeled streptavidin conjugate (e.g., Streptavidin-Cy3) for 30-60 minutes in the dark.[8]

    • Wash the slide three times in 2x SSC for 5 minutes each.[8]

  • Mounting and Visualization:

    • Counterstain the DNA with DAPI.[8]

    • Mount the slide with an antifade mounting medium.

    • Visualize the fluorescent signals using a fluorescence microscope.

FISH_Workflow cluster_prep Sample Preparation cluster_hyb Hybridization cluster_detect Detection & Visualization Sample_Prep Prepare Cells/Tissue on Slide Permeabilize Permeabilization (RNase, Pepsin) Sample_Prep->Permeabilize Fix Fixation & Dehydration Permeabilize->Fix Denature Denaturation of Sample & Probe (70°C) Fix->Denature Hybridize Overnight Hybridization (37°C) Denature->Hybridize Post_Washes Post-Hybridization Washes Hybridize->Post_Washes Strep_Fluor Incubation with Streptavidin-Fluorophore Post_Washes->Strep_Fluor Counterstain Counterstain (DAPI) & Mount Strep_Fluor->Counterstain Visualize Fluorescence Microscopy Counterstain->Visualize

Workflow for Fluorescence In Situ Hybridization (FISH) with a biotinylated probe.

Conclusion

The 11-atom linker in this compound is a critical design feature that significantly enhances the utility of biotin-based nucleic acid labeling. By effectively mitigating steric hindrance, this spacer arm ensures that the biotin moiety is readily accessible for binding to streptavidin. This leads to increased sensitivity, higher signal-to-noise ratios, and more reliable results across a wide array of essential molecular biology applications. Understanding the fundamental role of this linker allows researchers to better design their experiments and leverage the full power of the biotin-streptavidin system for sensitive and specific nucleic acid detection.

References

The Versatility of Biotinylated RNA Probes: A Technical Guide for Molecular Biology Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, biotinylated RNA probes have emerged as an indispensable tool, offering a safe and effective alternative to traditional radioactive labeling for the study of nucleic acids. This technical guide provides an in-depth exploration of the core applications of biotinylated RNA probes in molecular biology, complete with detailed experimental protocols, quantitative data, and workflow visualizations to empower your research.

The high-affinity interaction between biotin (B1667282) and streptavidin forms the foundation of a multitude of detection and purification methodologies. By incorporating biotin into RNA molecules, researchers can harness this powerful partnership for sensitive and specific analysis of RNA localization, expression, and interactions. This guide will delve into the synthesis and purification of these probes and their application in key molecular biology techniques, including in situ hybridization (ISH), northern blotting, electrophoretic mobility shift assays (EMSA), and RNA pulldown assays.

Synthesis and Purification of Biotinylated RNA Probes

The generation of high-quality biotinylated RNA probes is paramount for successful downstream applications. The most common method for synthesizing these probes is through in vitro transcription. This process utilizes a DNA template containing a bacteriophage RNA polymerase promoter (e.g., T7, SP6, or T3) upstream of the target sequence. During the transcription reaction, biotin-labeled ribonucleotides, such as biotin-11-UTP, are incorporated into the newly synthesized RNA strand.

Experimental Protocol: In Vitro Transcription of Biotinylated RNA Probes

  • Template Preparation: A linearized plasmid DNA or a PCR product containing the target sequence downstream of an RNA polymerase promoter is used as the template. Ensure the template is of high purity.

  • Transcription Reaction Setup: In an RNase-free microcentrifuge tube, assemble the following components at room temperature:

    • Nuclease-free water

    • 10x Transcription Buffer

    • 100 mM DTT

    • Ribonuclease Inhibitor

    • 10 mM ATP, CTP, GTP

    • 10 mM UTP

    • 10 mM Biotin-16-UTP (or other biotinylated UTP)

    • Linearized DNA template (0.5-1.0 µg)

    • T7, SP6, or T3 RNA Polymerase (20-40 units)

  • Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.

  • DNase Treatment: To remove the DNA template, add RNase-free DNase I to the reaction and incubate at 37°C for 15-30 minutes.

  • Probe Purification: Purify the biotinylated RNA probe using one of the following methods:

    • Ethanol (B145695) Precipitation: Add ammonium (B1175870) acetate (B1210297) and ethanol to precipitate the RNA. Centrifuge to pellet the RNA, wash with 70% ethanol, and resuspend in RNase-free water.

    • Spin Column Chromatography: Use a commercially available RNA purification kit according to the manufacturer's instructions. This method is efficient at removing unincorporated nucleotides and enzymes.

  • Quality Control: Assess the integrity and yield of the synthesized probe by running an aliquot on a denaturing agarose (B213101) or polyacrylamide gel. The concentration can be determined by spectrophotometry.

Core Applications and Methodologies

Biotinylated RNA probes are instrumental in a variety of molecular biology techniques, each providing unique insights into the world of RNA.

In Situ Hybridization (ISH)

In situ hybridization allows for the localization of specific RNA sequences within the context of morphologically preserved cells or tissues. This technique is invaluable for understanding the spatial distribution of gene expression.

Quantitative Data for In Situ Hybridization

ParameterRecommended Range
Probe Concentration0.1 - 2.0 ng/µL
Probe Size200 - 800 bases
Hybridization Temperature42 - 65°C
Post-Hybridization WashesHigh stringency (e.g., 0.1x SSC, 0.1% SDS at 65°C)

Experimental Protocol: In Situ Hybridization with Biotinylated RNA Probes

  • Tissue Preparation: Fix tissue sections on slides with 4% paraformaldehyde, followed by permeabilization with proteinase K to allow probe entry.

  • Prehybridization: Incubate the slides in a prehybridization buffer for at least 1 hour at the hybridization temperature to block non-specific binding sites.

  • Hybridization: Dilute the biotinylated RNA probe in hybridization buffer and apply it to the tissue sections. Cover with a coverslip and incubate in a humidified chamber overnight at the appropriate hybridization temperature.

  • Post-Hybridization Washes: Perform a series of washes with increasing stringency (decreasing salt concentration and increasing temperature) to remove unbound and non-specifically bound probes.

  • Detection:

    • Block the slides with a blocking solution (e.g., bovine serum albumin or normal serum).

    • Incubate with a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase [AP] or streptavidin-horseradish peroxidase [HRP]).

    • Wash to remove the unbound conjugate.

  • Signal Visualization: Add a chromogenic or chemiluminescent substrate for the enzyme. For example, NBT/BCIP for AP results in a purple precipitate, while DAB for HRP produces a brown precipitate.

  • Microscopy: Counterstain the sections (e.g., with Nuclear Fast Red) and visualize under a microscope.

In_Situ_Hybridization_Workflow Tissue_Prep Tissue Preparation Prehybridization Prehybridization Tissue_Prep->Prehybridization Hybridization Hybridization with Biotinylated Probe Prehybridization->Hybridization Washes Post-Hybridization Washes Hybridization->Washes Detection Detection with Streptavidin-Enzyme Washes->Detection Visualization Signal Visualization Detection->Visualization Microscopy Microscopy Visualization->Microscopy

In Situ Hybridization Workflow
Northern Blotting

Northern blotting is a classic technique used to study gene expression by detecting specific RNA molecules in a complex sample. It provides information about the size and abundance of the target RNA.

Quantitative Data for Northern Blotting

ParameterDNA Oligonucleotide ProbesIn Vitro Transcribed RNA Probes
Probe Concentration 10 - 100 nM50 - 500 ng/mL
Hybridization Temperature 42 - 50°C68°C
High Stringency Wash 0.1x SSC, 0.1% SDS at 42°C0.1x SSC, 0.1% SDS at 68°C
Streptavidin Conjugate Dilution 1:5,000 - 1:20,0001:5,000 - 1:20,000

Experimental Protocol: Northern Blotting with Biotinylated RNA Probes [1]

  • RNA Electrophoresis: Separate total RNA or mRNA samples on a denaturing formaldehyde-agarose gel.[1]

  • RNA Transfer: Transfer the separated RNA from the gel to a positively charged nylon membrane via capillary transfer.[1]

  • RNA Crosslinking: Immobilize the RNA on the membrane using UV crosslinking.[1]

  • Prehybridization: Incubate the membrane in a hybridization buffer for at least 1 hour at the appropriate hybridization temperature to block non-specific binding.[1]

  • Hybridization: Dilute the biotinylated RNA probe in fresh, pre-warmed hybridization buffer and incubate with the membrane overnight with constant rotation.[1]

  • Post-Hybridization Washes: Wash the membrane with low and high stringency wash buffers to remove unbound probe.[1]

  • Detection:

    • Block the membrane in a blocking buffer.

    • Incubate with a streptavidin-HRP or streptavidin-AP conjugate.

    • Wash the membrane to remove the unbound conjugate.

  • Signal Development: Incubate the membrane with an enhanced chemiluminescent (ECL) substrate.[1]

  • Imaging: Image the membrane using a CCD camera-based imaging system or by exposing it to X-ray film.[1]

Northern_Blotting_Workflow Electrophoresis RNA Electrophoresis Transfer Transfer to Membrane Electrophoresis->Transfer Crosslinking UV Crosslinking Transfer->Crosslinking Hybridization Hybridization with Biotinylated Probe Crosslinking->Hybridization Washes Stringency Washes Hybridization->Washes Detection Chemiluminescent Detection Washes->Detection Imaging Imaging Detection->Imaging EMSA_Workflow Binding_Reaction Binding Reaction: Protein + Biotinylated RNA Electrophoresis Native PAGE Binding_Reaction->Electrophoresis Transfer Transfer to Membrane Electrophoresis->Transfer Crosslinking UV Crosslinking Transfer->Crosslinking Detection Chemiluminescent Detection Crosslinking->Detection Imaging Imaging Detection->Imaging RNA_Pulldown_Workflow Binding Incubate Biotinylated RNA with Cell Lysate Capture Capture Complexes with Streptavidin Beads Binding->Capture Wash Wash Beads Capture->Wash Elution Elute Bound Proteins Wash->Elution Analysis Analyze Proteins (Western Blot / Mass Spec) Elution->Analysis

References

Biotin-11-UTP for generating probes for in situ hybridization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles, methodologies, and applications of Biotin-11-UTP for the generation of probes for in situ hybridization (ISH). This powerful technique enables the precise localization of specific DNA or RNA sequences within the morphological context of cells and tissues, offering invaluable insights for a wide range of research and diagnostic applications.

Core Principles of Biotin-Labeled Probes in ISH

In situ hybridization utilizes a labeled nucleic acid probe to identify and localize a complementary target sequence within a cell or tissue sample. The use of biotin (B1667282) as a probe label is a cornerstone of non-radioactive ISH due to the remarkably strong and specific interaction between biotin (Vitamin B7) and the proteins avidin (B1170675) or streptavidin.[1][2]

This compound is a chemically modified analog of uridine (B1682114) triphosphate (UTP) designed for incorporation into RNA molecules during in vitro transcription.[3] The "11" refers to the 11-atom carbon linker that connects the biotin moiety to the UTP base.[3] This extended spacer arm helps to minimize steric hindrance, thereby improving the accessibility of the biotin for detection by streptavidin conjugates.[3]

The fundamental workflow involves:

  • Probe Labeling: A nucleic acid probe, complementary to the target DNA or RNA sequence, is generated by incorporating biotinylated nucleotides, such as this compound, during in vitro transcription.[2]

  • Hybridization: The biotin-labeled probe is introduced to the prepared cell or tissue sample, where it anneals to its complementary target sequence.[2]

  • Detection: The biotin tag is recognized by avidin or streptavidin that has been conjugated to a reporter molecule, typically an enzyme (like alkaline phosphatase or horseradish peroxidase) or a fluorophore.[2]

  • Visualization: The reporter molecule generates a detectable signal at the site of hybridization. Enzymatic reporters produce a colored precipitate, while fluorescent reporters can be visualized using fluorescence microscopy.[2]

The avidin-biotin complex exhibits one of the strongest known non-covalent biological interactions, with a dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M, ensuring a stable and robust detection system.[1][4][5]

Data Presentation: Quantitative Aspects of this compound Probe Generation

The efficiency of probe labeling and the resulting signal intensity are critical for successful in situ hybridization. The following tables summarize key quantitative data related to the use of this compound.

ParameterTypical Value/RangeNotes
This compound:UTP Ratio in In Vitro Transcription 1:2 to 1:3 (this compound:UTP)A 35% substitution of UTP with this compound often provides an optimal balance between labeling efficiency and transcript yield.[6] Higher incorporation can sometimes inhibit the RNA polymerase.
Expected Yield of Biotinylated RNA Probe ~10 µg from 1 µg of a 1 kb DNA templateYield can vary depending on the in vitro transcription kit, template quality, and incubation time.[7]
Probe Concentration for Hybridization 100 - 1000 ng/mLThe optimal concentration should be determined empirically for each probe and tissue type to maximize signal-to-noise ratio.[2]
Hybridization Temperature 37 - 65°CTemperature influences the stringency of hybridization and needs to be optimized based on the probe's GC content and length.[2]
ParameterValueSignificance
Streptavidin-Biotin Dissociation Constant (Kd) ≈ 10⁻¹⁴ - 10⁻¹⁵ mol/LThis extremely low Kd indicates a very strong and stable interaction, crucial for sensitive detection.[1][4][5]
Streptavidin-Biotin Dissociation Rate Constant (k_off) ~3.10 x 10⁻⁵ s⁻¹The slow off-rate contributes to the stability of the complex during washing and detection steps.[8]

Experimental Protocols

Protocol for In Vitro Transcription of this compound Labeled RNA Probes

This protocol describes the synthesis of a biotin-labeled single-stranded RNA probe (riboprobe) using T7 RNA polymerase.

Materials:

  • Linearized plasmid DNA template containing the target sequence downstream of a T7 promoter (0.5 - 1 µg)

  • HighYield T7 RNA Polymerase Mix

  • 10x Transcription Buffer

  • 10 mM ATP, CTP, GTP solutions

  • 10 mM UTP solution

  • 10 mM this compound solution

  • RNase-free water

  • DTT (100 mM)

  • RNase-free DNase I

  • 0.5 M EDTA, pH 8.0

  • Lithium Chloride (LiCl) precipitation solution

  • 70% Ethanol (B145695) (RNase-free)

Procedure:

  • Thaw all reagents at room temperature, except for the T7 RNA Polymerase Mix, which should be kept on ice.

  • Assemble the following reaction components in a nuclease-free microcentrifuge tube at room temperature in the specified order:

    • RNase-free water (to a final volume of 20 µL)

    • 2 µL 10x HighYield T7 Reaction Buffer

    • 2 µL 100 mM DTT

    • 2 µL 10 mM ATP

    • 2 µL 10 mM CTP

    • 2 µL 10 mM GTP

    • 1.3 µL 10 mM UTP (final concentration 0.65 mM)

    • 0.7 µL 10 mM this compound (final concentration 0.35 mM)

    • X µL Linearized DNA template (0.5 - 1 µg)

    • 2 µL HighYield T7 RNA Polymerase Mix

  • Mix gently by pipetting and spin down briefly.

  • Incubate the reaction at 37°C for 2 to 4 hours.

  • To remove the DNA template, add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes.

  • Stop the reaction by adding 2 µL of 0.5 M EDTA.

  • Precipitate the RNA probe by adding LiCl solution and ethanol, then incubating at -20°C.

  • Centrifuge to pellet the RNA, wash with 70% ethanol, and air-dry the pellet.

  • Resuspend the biotinylated RNA probe in an appropriate volume of RNase-free water.

  • Quantify the probe concentration using a spectrophotometer and assess its integrity by agarose (B213101) gel electrophoresis.

Protocol for In Situ Hybridization with Biotinylated Probes

This protocol provides a general workflow for chromogenic detection of mRNA in paraffin-embedded tissue sections.

Materials:

  • Deparaffinization and rehydration solutions (Xylene, graded ethanol series)

  • Proteinase K solution

  • Hybridization buffer

  • Biotin-labeled RNA probe

  • Stringent wash buffers (e.g., SSC buffers)

  • Blocking solution

  • Streptavidin-Alkaline Phosphatase (AP) or Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • Chromogenic substrate (e.g., BCIP/NBT for AP, DAB for HRP)

  • Counterstain (e.g., Nuclear Fast Red)

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Permeabilization: Incubate slides with Proteinase K solution to unmask the target nucleic acids.

  • Prehybridization: Incubate the slides in hybridization buffer without the probe for 1-2 hours at the hybridization temperature to block non-specific binding sites.[2]

  • Hybridization:

    • Dilute the biotin-labeled probe to the desired concentration (e.g., 100-500 ng/mL) in hybridization buffer.[2]

    • Denature the probe by heating at 95°C for 5 minutes, then immediately place on ice.[2]

    • Apply the probe solution to the tissue section, cover with a coverslip, and incubate overnight in a humidified chamber at the optimized hybridization temperature.[2]

  • Post-Hybridization Washes: Perform a series of stringent washes with SSC buffers at increasing temperatures to remove unbound and non-specifically bound probe.[2]

  • Detection:

    • Wash the slides in a suitable buffer (e.g., PBS).

    • Incubate in a blocking solution for 30 minutes at room temperature.

    • Incubate with the Streptavidin-AP or Streptavidin-HRP conjugate diluted in blocking solution for 1 hour at room temperature.[2]

    • Wash the slides thoroughly.

  • Visualization:

    • Incubate the slides with the appropriate chromogenic substrate solution (e.g., BCIP/NBT or DAB) until the desired color intensity is reached.

    • Stop the reaction by rinsing with distilled water.

  • Counterstaining and Mounting:

    • Counterstain the sections with a suitable nuclear stain.

    • Dehydrate the slides through a graded ethanol series and clear in xylene.

    • Mount with a permanent mounting medium.

Visualization of Workflows and Signaling Pathways

Experimental Workflow for In Situ Hybridization

The following diagram illustrates the complete workflow from probe generation to signal detection in an in situ hybridization experiment using a this compound labeled probe.

ISH_Workflow cluster_probe_prep Probe Preparation cluster_ish In Situ Hybridization DNA_Template Linearized DNA Template (with T7 Promoter) IVT In Vitro Transcription with this compound DNA_Template->IVT Purification Probe Purification IVT->Purification Biotin_Probe Biotinylated RNA Probe Hybridization Hybridization Biotin_Probe->Hybridization Purification->Biotin_Probe Tissue_Prep Tissue Preparation (Fixation, Permeabilization) Tissue_Prep->Hybridization Washing Stringent Washes Hybridization->Washing Detection Detection Washing->Detection Visualization Visualization (Microscopy) Detection->Visualization

Caption: Workflow for in situ hybridization using a this compound labeled probe.

Enzymatic Detection Signaling Pathway: Alkaline Phosphatase (AP)

This diagram illustrates the chromogenic detection of a biotinylated probe using a Streptavidin-Alkaline Phosphatase conjugate with BCIP/NBT as the substrate.

AP_Detection Biotin_Probe Biotinylated Probe Hybridized to Target RNA Streptavidin_AP Streptavidin-AP Conjugate Biotin_Probe->Streptavidin_AP Biotin-Streptavidin Binding BCIP_NBT BCIP/NBT (Substrate) Streptavidin_AP->BCIP_NBT Enzymatic Reaction Colored_Precipitate Insoluble Purple Precipitate BCIP_NBT->Colored_Precipitate Hydrolysis & Reduction

Caption: Alkaline Phosphatase (AP) enzymatic detection pathway.

Enzymatic Detection Signaling Pathway: Horseradish Peroxidase (HRP)

This diagram shows the chromogenic detection of a biotinylated probe using a Streptavidin-Horseradish Peroxidase conjugate with DAB as the substrate.

HRP_Detection Biotin_Probe Biotinylated Probe Hybridized to Target RNA Streptavidin_HRP Streptavidin-HRP Conjugate Biotin_Probe->Streptavidin_HRP Biotin-Streptavidin Binding DAB_H2O2 DAB + H₂O₂ (Substrate) Streptavidin_HRP->DAB_H2O2 Enzymatic Oxidation Colored_Precipitate Insoluble Brown Precipitate DAB_H2O2->Colored_Precipitate Polymerization

Caption: Horseradish Peroxidase (HRP) enzymatic detection pathway.

Fluorescent Detection Signaling Pathway

This diagram illustrates the fluorescent detection of a biotinylated probe using a Streptavidin-Fluorophore conjugate.

Fluorescent_Detection Biotin_Probe Biotinylated Probe Hybridized to Target RNA Streptavidin_Fluor Streptavidin-Fluorophore Conjugate Biotin_Probe->Streptavidin_Fluor Biotin-Streptavidin Binding Emission Emitted Light (Fluorescence) Streptavidin_Fluor->Emission Excitation Excitation Light Excitation->Streptavidin_Fluor

Caption: Fluorescent detection pathway for biotinylated probes.

Troubleshooting

Successful in situ hybridization requires careful optimization and attention to detail. Below are some common issues and potential solutions.

IssuePossible Cause(s)Suggested Solution(s)
No or Weak Signal - Inefficient probe labeling- Probe degradation- Insufficient tissue permeabilization- Over-fixation of tissue- Suboptimal hybridization conditions- Verify probe labeling efficiency and integrity on a gel.- Use RNase-free reagents and techniques.- Optimize Proteinase K treatment time and concentration.- Adjust fixation time.- Optimize hybridization temperature and probe concentration.[9][10]
High Background - Non-specific probe binding- Endogenous biotin in the tissue (e.g., liver, kidney)- Insufficient washing stringency- Too high probe concentration- Increase the stringency of post-hybridization washes (higher temperature, lower salt concentration).- Use a pre-hybridization step with a blocking agent.- Perform an endogenous biotin blocking step before probe hybridization.- Titrate the probe to the lowest effective concentration.[10][11]
Uneven Staining - Air bubbles trapped under the coverslip- Uneven distribution of probe or reagents- Tissue drying out during incubation- Carefully apply coverslips to avoid trapping air bubbles.- Ensure the entire tissue section is covered with reagents.- Use a humidified chamber for all incubation steps.[11]

By understanding the core principles, optimizing experimental parameters, and following robust protocols, researchers can effectively utilize this compound to generate high-quality probes for sensitive and specific in situ hybridization, leading to valuable insights in cellular and molecular biology.

References

A Technical Guide to the Foundational Principles of Detecting Biotin-11-UTP Labeled RNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles and methodologies for the detection of RNA labeled with Biotin-11-UTP. Biotin (B1667282) labeling is a robust and versatile non-radioactive method for tagging RNA molecules, enabling their detection and quantification in a variety of applications, including Northern blotting, in situ hybridization (ISH), and RNA pull-down assays.[1][2][3][4] This guide provides a comprehensive overview of the labeling process, detection chemistries, and detailed experimental protocols.

The Principle of this compound Labeling of RNA

The foundation of this technique lies in the enzymatic incorporation of a biotin-modified uridine (B1682114) triphosphate (UTP) analog, this compound, into an RNA molecule.[5][6] This is most commonly achieved during in vitro transcription, where an RNA polymerase, such as T7, T3, or SP6, synthesizes an RNA strand from a DNA template.[1][7][8] During this synthesis, this compound is used as a substrate alongside the canonical NTPs (ATP, CTP, GTP, and UTP) and is incorporated into the nascent RNA chain in place of some of the uridine residues.[1][8]

The "11" in this compound refers to the 11-atom spacer arm that links the biotin molecule to the uridine nucleotide.[5][6] This spacer arm is crucial as it minimizes steric hindrance, allowing for efficient incorporation by the RNA polymerase and ensuring that the biotin moiety is accessible for subsequent detection.[9]

The Core of Detection: The Biotin-Streptavidin Interaction

The detection of biotinylated RNA hinges on the extraordinarily high affinity and specificity of the interaction between biotin (also known as vitamin B7) and the protein streptavidin (or avidin).[10][11] This non-covalent bond is one of the strongest known in nature, which makes the detection highly sensitive and robust.[10] For detection purposes, streptavidin is conjugated to a reporter molecule, which can be an enzyme for colorimetric or chemiluminescent readouts, or a fluorophore for fluorescent detection.[2][12]

Methods for Detecting Biotinylated RNA

There are three primary methods for the detection of biotinylated RNA probes, each with its own advantages and applications.

Chemiluminescent Detection

Chemiluminescent detection is a highly sensitive method that is widely used in applications like Northern blotting.[13][14] In this approach, the biotinylated RNA, once hybridized to its target, is incubated with a streptavidin-enzyme conjugate, typically streptavidin-horseradish peroxidase (HRP) or streptavidin-alkaline phosphatase (AP).[1][8] A chemiluminescent substrate is then added, which is converted by the enzyme into an unstable, light-emitting product. The emitted light can be captured on X-ray film or with a CCD camera-based imaging system.

Fluorescent Detection

In fluorescent detection, the streptavidin is conjugated to a fluorophore.[12] After the biotinylated probe hybridizes to its target, the streptavidin-fluorophore conjugate is added. The location and quantity of the labeled RNA can then be visualized and measured using fluorescence microscopy or a fluorescent plate reader. This method is particularly well-suited for in situ hybridization, where the spatial distribution of the RNA within cells or tissues is of interest.[12]

Colorimetric Detection

Colorimetric detection is a simpler, though generally less sensitive, method compared to chemiluminescence and fluorescence. Similar to chemiluminescent detection, it employs a streptavidin-enzyme conjugate (usually AP). However, a chromogenic substrate is used, which is converted by the enzyme into a colored, insoluble precipitate at the site of the hybridized probe.[15] This allows for direct visualization of the signal on the membrane or tissue.

Quantitative Data Summary

The efficiency of labeling and the sensitivity of detection can be influenced by several factors. The following tables summarize key quantitative parameters.

ParameterTypical Value/RangeNotes
This compound:UTP Ratio 1:2 to 1:3 (e.g., 0.35 mM this compound to 0.65 mM UTP)A higher ratio of biotinylated UTP can lead to decreased transcription efficiency. An optimal balance is crucial for good yield and signal.[1][16]
RNA Probe Length 36-45 nucleotides for oligonucleotide probes; >200 nucleotides for riboprobesLonger probes can incorporate more biotin molecules, potentially increasing the signal.[9]
Yield of Labeled RNA ~10 µg of labeled RNA from 1 µg of DNA templateYields can vary depending on the template and transcription conditions.[17]
Detection Sensitivity (Chemiluminescence) As low as 0.3 pg of biotinylated RNAThis high sensitivity makes it suitable for detecting low-abundance transcripts.[17]

Experimental Protocols

The following are generalized protocols for the key experiments involved in the detection of this compound labeled RNA.

Protocol for In Vitro Transcription of this compound Labeled RNA

This protocol is a general guideline and may need optimization for specific templates and applications.

  • Template Preparation: A linearized plasmid containing the DNA sequence of interest downstream of a T7, T3, or SP6 promoter is typically used as a template. PCR products with a promoter sequence can also be used.[7][8]

  • Transcription Reaction Setup: In a nuclease-free tube, combine the following components at room temperature in the specified order:

    • Nuclease-free water

    • 10x Transcription Buffer

    • 100 mM DTT

    • RNase Inhibitor

    • 10 mM ATP

    • 10 mM CTP

    • 10 mM GTP

    • A mix of 10 mM UTP and 10 mM this compound (e.g., to final concentrations of 0.65 mM UTP and 0.35 mM this compound)[1]

    • Linearized DNA template (0.5-1 µg)

    • RNA Polymerase (e.g., T7 RNA Polymerase)

  • Incubation: Mix gently and incubate at 37°C for 2 hours.[1]

  • DNase Treatment: To remove the DNA template, add DNase I and incubate for 15 minutes at 37°C.

  • Purification: Purify the labeled RNA probe using a spin column, phenol-chloroform extraction, or ethanol (B145695) precipitation.

  • Quantification and Quality Control: Determine the concentration of the labeled RNA using a spectrophotometer. The quality and size can be assessed by gel electrophoresis.[13]

Protocol for Northern Blotting with a Biotinylated Probe and Chemiluminescent Detection
  • RNA Electrophoresis and Transfer: Separate total RNA or mRNA samples on a denaturing agarose (B213101) gel and transfer to a positively charged nylon membrane.[14]

  • UV Cross-linking: Cross-link the RNA to the membrane using a UV cross-linker.[14]

  • Pre-hybridization: Place the membrane in a hybridization bottle with a pre-warmed hybridization buffer (e.g., ULTRAhyb™) and incubate for at least 1 hour at the appropriate hybridization temperature (e.g., 42°C).[9]

  • Hybridization: Denature the biotinylated RNA probe by heating at 95°C for 5 minutes and then place on ice. Add the denatured probe to the pre-hybridization buffer and hybridize overnight at 42°C with gentle agitation.[9][14]

  • Washing: Wash the membrane with low and high stringency wash buffers to remove the unbound probe.[10]

  • Blocking: Incubate the membrane in a blocking buffer to prevent non-specific binding of the streptavidin conjugate.[10]

  • Streptavidin-HRP Incubation: Incubate the membrane with a streptavidin-HRP conjugate diluted in blocking buffer.

  • Detection: Wash the membrane to remove unbound conjugate. Incubate with a chemiluminescent substrate and expose to X-ray film or a digital imager.[13][18]

Mandatory Visualizations

The following diagrams illustrate the key processes described in this guide.

experimental_workflow cluster_labeling RNA Labeling cluster_detection Detection dna_template DNA Template (with T7 Promoter) ivt In Vitro Transcription (T7 RNA Polymerase) dna_template->ivt labeled_rna Biotinylated RNA Probe ivt->labeled_rna ntps ATP, CTP, GTP, UTP ntps->ivt biotin_utp This compound biotin_utp->ivt hybridization Hybridization to Target RNA labeled_rna->hybridization binding Biotin-Streptavidin Binding hybridization->binding strep_conjugate Streptavidin-Enzyme (e.g., HRP) strep_conjugate->binding detection Signal Generation (Light) binding->detection substrate Chemiluminescent Substrate substrate->detection

Figure 1: Experimental workflow for this compound RNA labeling and detection.

signaling_pathway cluster_probe Biotinylated Probe cluster_target Target Complex biotin Biotin linker 11-Atom Linker biotin->linker streptavidin Streptavidin biotin->streptavidin High-Affinity Binding rna RNA Probe linker->rna enzyme Reporter Enzyme (HRP or AP) streptavidin->enzyme Conjugated to

Figure 2: The core biotin-streptavidin signaling interaction for detection.

logical_relationship cluster_chemiluminescent Chemiluminescent cluster_fluorescent Fluorescent cluster_colorimetric Colorimetric start Biotinylated RNA Hybridized to Target chemi_strep Streptavidin-HRP/AP start->chemi_strep fluoro_strep Streptavidin-Fluorophore start->fluoro_strep color_strep Streptavidin-AP start->color_strep chemi_sub Luminol/Dioxetane Substrate chemi_strep->chemi_sub chemi_signal Light Emission chemi_sub->chemi_signal fluoro_excite Excitation Light fluoro_strep->fluoro_excite fluoro_signal Fluorescence Emission fluoro_excite->fluoro_signal color_sub BCIP/NBT Substrate color_strep->color_sub color_signal Colored Precipitate color_sub->color_signal

Figure 3: Logical relationship of the three main detection methodologies.

References

Methodological & Application

Application Notes: High-Efficiency Biotin-11-UTP Labeling of RNA Probes via In Vitro Transcription

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Biotinylated RNA probes are invaluable tools for a multitude of molecular biology applications. The incorporation of biotin (B1667282), a small vitamin, into RNA transcripts allows for highly specific and sensitive detection through its strong interaction with streptavidin conjugates. Biotin-11-UTP is a modified uridine (B1682114) triphosphate with an 11-atom linker arm connecting biotin to the nucleotide.[1][2] This linker minimizes steric hindrance, facilitating efficient incorporation by RNA polymerases and subsequent detection by streptavidin.[2] This document provides a detailed protocol for the synthesis of biotin-labeled RNA probes using this compound in an in vitro transcription reaction. Such probes are ideally suited for applications including in situ hybridization (ISH), Northern blotting, microarray analysis, and RNA pull-down assays.[3][4][5]

Principle of the Method

The in vitro transcription method utilizes a DNA template containing a specific RNA polymerase promoter (e.g., T7, SP6, or T3) upstream of the sequence to be transcribed. In the presence of the corresponding RNA polymerase, ribonucleotides (ATP, CTP, GTP, and UTP), and a biotinylated UTP analog (this compound), a labeled RNA probe is synthesized.[4] this compound is incorporated into the growing RNA chain as a substitute for its natural counterpart, UTP.[3][5] The resulting biotin-modified RNA probe can then be purified and used in various downstream applications where it is typically detected using streptavidin conjugated to an enzyme (e.g., HRP, AP) or a fluorophore.[4]

Experimental Protocol: In Vitro Transcription with this compound

This protocol is optimized for the synthesis of randomly biotin-labeled RNA probes from a DNA template.

Materials and Reagents

  • Linearized plasmid DNA or PCR product with a T7, SP6, or T3 promoter (0.5 - 1 µg)

  • This compound (10 mM)

  • ATP, CTP, GTP Solutions (100 mM each)

  • UTP Solution (100 mM)

  • 10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 20 mM spermidine (B129725), 100 mM DTT)[6]

  • T7, SP6, or T3 RNA Polymerase

  • RNase Inhibitor

  • RNase-free DNase I

  • 0.5 M EDTA, pH 8.0

  • Nuclease-free water

  • Purification spin columns or reagents for ethanol (B145695) precipitation

Procedure

  • Template Preparation:

    • Linearize plasmid DNA with a restriction enzyme that generates 5' overhangs or blunt ends. Avoid using enzymes that create 3' overhangs.[6]

    • Purify the linearized template DNA by phenol/chloroform extraction and ethanol precipitation or using a suitable purification kit to remove RNases.[6]

    • If using a PCR product as a template, ensure it is purified by gel electrophoresis.[6]

  • Preparation of Nucleotide Mix:

    • Thaw all nucleotide solutions at room temperature and keep them on ice.

    • Prepare a working nucleotide mix. An optimal balance between reaction and labeling efficiency is often achieved with a 35% this compound substitution.[3][5] For a final concentration of 1 mM ATP, CTP, GTP, 0.65 mM UTP, and 0.35 mM this compound, prepare a 10x stock.

  • In Vitro Transcription Reaction Setup:

    • Assemble the reaction at room temperature in a nuclease-free microcentrifuge tube. Assembling on ice can cause precipitation of the DNA template by spermidine in the buffer.[7][8]

    • Add the following components in the specified order:

      Component Volume (for a 20 µL reaction) Final Concentration
      Nuclease-free water to 20 µL
      10x Transcription Buffer 2 µL 1x
      10x Biotin RNA Labeling Mix 2 µL 1x
      Linearized Template DNA 1 µg 50 ng/µL
      RNase Inhibitor 1 µL

      | RNA Polymerase (T7, SP6, or T3) | 2 µL | |

  • Incubation:

    • Mix the components gently by pipetting and spin down briefly.

    • Incubate the reaction at 37°C for 30 minutes to 4 hours.[3][5] Incubation for 2 hours is a common duration.[6][8] Longer incubation times do not always increase the yield.[6]

  • Template Removal (Optional but Recommended):

    • To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction mixture.

    • Incubate at 37°C for 15 minutes.[6][8]

  • Reaction Termination:

    • Stop the reaction by adding 2 µL of 0.5 M EDTA, pH 8.0.[6][8]

  • Probe Purification:

    • Purify the biotinylated RNA probe using a spin column or by ethanol precipitation.[8]

    • For ethanol precipitation, add 0.1 volumes of 3 M sodium acetate (B1210297) (pH 5.2) and 2.5 volumes of cold 100% ethanol.

    • Incubate at -20°C for at least 30 minutes.[8]

    • Centrifuge at maximum speed at 4°C for 15 minutes to pellet the RNA.[8]

    • Carefully discard the supernatant and wash the pellet with 70% ethanol.[8]

    • Air-dry the pellet and resuspend in an appropriate volume of RNase-free water.

  • Storage:

    • Store the purified biotinylated RNA probe at -70°C.[8]

Data Presentation

Table 1: Typical In Vitro Transcription Reaction Setup for this compound Labeling

ReagentStock ConcentrationVolume for 20 µL ReactionFinal Concentration in Reaction
10x Transcription Buffer10x2 µL1x
ATP100 mM0.2 µL1 mM
CTP100 mM0.2 µL1 mM
GTP100 mM0.2 µL1 mM
UTP100 mM1.3 µL0.65 mM
This compound10 mM0.7 µL0.35 mM
Linearized DNA Template0.5-1 µg/µL1-2 µL0.5-1 µg
RNA PolymeraseVaries2 µLVaries
RNase InhibitorVaries1 µLVaries
Nuclease-free Water-Up to 20 µL-

Table 2: Expected Yield and Labeling Efficiency

ParameterTypical ValueNotes
RNA Yield~10 µgFrom 1 µg of a 1 kb linearized plasmid DNA template in a standard 20 µL reaction.[6]
This compound Substitution35%Generally provides an optimal balance between reaction and labeling efficiency.[3][5]
Probe SizeDependent on templateCan be verified by agarose (B213101) gel electrophoresis.

Visualizations

Biotin_IVT_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction Template_Prep DNA Template Preparation IVT In Vitro Transcription Template_Prep->IVT NTP_Mix Nucleotide Mix (with this compound) NTP_Mix->IVT DNase DNase I Treatment IVT->DNase Optional Purification RNA Probe Purification IVT->Purification DNase->Purification QC Quality Control (Gel Electrophoresis) Purification->QC Storage Storage at -70°C QC->Storage

Caption: Workflow for this compound in vitro transcription labeling.

Signaling_Pathway DNA_Template DNA Template (with Promoter) Transcription_Complex Transcription Initiation DNA_Template->Transcription_Complex RNA_Polymerase RNA Polymerase (T7, SP6, or T3) RNA_Polymerase->Transcription_Complex NTPs NTPs (ATP, CTP, GTP) NTPs->Transcription_Complex Biotin_UTP This compound Biotin_UTP->Transcription_Complex Biotin_RNA Biotinylated RNA Probe Transcription_Complex->Biotin_RNA Elongation

Caption: Key components of the in vitro transcription labeling reaction.

References

Application Notes and Protocols for Biotin-11-UTP in Fluorescence In Situ Hybridization (FISH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescence in situ hybridization (FISH) is a powerful molecular cytogenetic technique used to visualize and map the genetic material in an individual's cells, including specific genes or portions of genes. This technique is widely used in research, diagnostics, and drug development to identify chromosomal abnormalities, analyze gene expression, and detect pathogens. A critical component of a successful FISH experiment is the labeled probe that binds to the specific target sequence. Biotin-11-UTP is a widely used nucleotide analog for the non-radioactive labeling of RNA probes, offering a reliable and versatile method for generating high-quality probes for FISH applications.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in FISH, including probe labeling, hybridization, and signal detection.

Principle of this compound in FISH

This compound is an analog of uridine (B1682114) triphosphate (UTP) that contains a biotin (B1667282) molecule attached via an 11-atom spacer arm. This modified nucleotide can be incorporated into RNA transcripts during in vitro transcription. The resulting biotinylated RNA probe can then be hybridized to its complementary sequence in fixed cells or tissues. The detection of the hybridized probe is achieved through the high-affinity interaction between biotin and streptavidin, a protein that can be conjugated to a variety of fluorophores. This indirect detection method allows for significant signal amplification, enhancing the sensitivity of the assay.

The 11-atom spacer arm in this compound is designed to minimize steric hindrance, allowing for efficient incorporation by RNA polymerases and subsequent binding of streptavidin conjugates.[1]

Data Presentation

While direct quantitative comparisons of signal intensity between different hapten labeling systems in FISH can be method- and target-dependent, the following table summarizes key characteristics and provides a qualitative comparison between this compound and another commonly used hapten, Digoxigenin-UTP.

FeatureThis compoundDigoxigenin-UTPKey Considerations
Detection Principle High-affinity binding of streptavidin/avidin to biotin.Antibody-based detection using anti-digoxigenin antibodies.Both are well-established and reliable methods.
Signal Amplification Readily amenable to tyramide signal amplification (TSA) and multi-layered streptavidin-biotin complexes.Can be amplified using secondary antibodies and other immunological amplification methods.Both systems allow for significant signal enhancement.
Potential for Background Endogenous biotin in some tissues (e.g., kidney, liver) can lead to non-specific background signals.[2]Generally lower non-specific background as digoxigenin (B1670575) is not naturally present in mammalian cells.[3]Blocking steps are crucial when using biotin in tissues with high endogenous levels.
Relative Sensitivity High sensitivity, especially with amplification. Single-step detection can have lower sensitivity.Often reported to have high sensitivity and a good signal-to-noise ratio.The choice may depend on the specific tissue and the abundance of the target sequence.
Multiplexing Capability Can be used in multi-color FISH in combination with other haptens like digoxigenin.Commonly used alongside biotin for dual-color detection.Both are essential tools for simultaneous detection of multiple targets.

Experimental Protocols

Protocol 1: In Vitro Transcription of this compound Labeled RNA Probes

This protocol describes the synthesis of a biotinylated RNA probe using in vitro transcription with T7 RNA polymerase.

Materials:

  • Linearized plasmid DNA template containing the target sequence downstream of a T7 promoter

  • HighYield T7 RNA Polymerase Mix

  • 10x Transcription Buffer

  • 10 mM ATP, CTP, GTP solutions

  • 10 mM UTP solution

  • 10 mM this compound solution

  • RNase-free water

  • DNase I (RNase-free)

  • RNA purification kit or reagents for ethanol (B145695) precipitation

Procedure:

  • Thaw and Prepare Reagents: Thaw all components except the RNA polymerase mix at room temperature. Keep the polymerase mix on ice.

  • Transcription Reaction Setup: Assemble the following reaction components in a sterile, RNase-free microcentrifuge tube at room temperature. A typical 20 µL reaction is as follows:

ComponentVolumeFinal Concentration
RNase-free waterto 20 µL-
10x Transcription Buffer2 µL1x
10 mM ATP2 µL1 mM
10 mM CTP2 µL1 mM
10 mM GTP2 µL1 mM
10 mM UTP1.3 µL0.65 mM
10 mM this compound0.7 µL0.35 mM
Linearized DNA template1 µg50 ng/µL
HighYield T7 RNA Polymerase Mix2 µL-
  • Incubation: Mix the components gently and incubate the reaction at 37°C for 2 hours.

  • DNase Treatment: Add 1 µL of RNase-free DNase I to the reaction and incubate at 37°C for 15 minutes to remove the DNA template.

  • Probe Purification: Purify the biotinylated RNA probe using an RNA purification kit according to the manufacturer's instructions or by ethanol precipitation.

  • Quantification and Quality Control: Determine the concentration of the purified probe using a spectrophotometer. The quality and size of the transcript can be assessed by running an aliquot on a denaturing agarose (B213101) gel.

Protocol 2: Fluorescence In Situ Hybridization (FISH) with Biotinylated Probes

This protocol provides a general workflow for FISH on adherent cells grown on coverslips.

Materials:

  • Cells grown on sterile glass coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)

  • Hybridization buffer (e.g., 50% formamide, 2x SSC, 10% dextran (B179266) sulfate)

  • This compound labeled RNA probe

  • Wash buffers (e.g., 2x SSC, 0.1x SSC)

  • Blocking solution (e.g., 3% BSA in 4x SSC)

  • Streptavidin-fluorophore conjugate (e.g., Streptavidin-Alexa Fluor 594)

  • DAPI (4',6-diamidino-2-phenylindole) for counterstaining

  • Antifade mounting medium

Procedure:

  • Cell Fixation:

    • Wash cells on coverslips twice with PBS.

    • Fix with 4% PFA in PBS for 10 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization:

    • Incubate cells with permeabilization solution for 10 minutes at room temperature.

    • Wash three times with PBS.

  • Hybridization:

    • Prepare the hybridization mix containing the biotinylated probe at a final concentration of 1-10 ng/µL.

    • Denature the probe by heating the hybridization mix at 85°C for 5 minutes, then immediately place on ice.

    • Apply the hybridization mix to the coverslips.

    • Incubate in a humidified chamber at a temperature appropriate for your probe and target (typically 37-42°C) overnight.

  • Post-Hybridization Washes:

    • Wash the coverslips in 2x SSC at the hybridization temperature for 15 minutes.

    • Perform a high-stringency wash in 0.1x SSC at a higher temperature (e.g., 42-55°C) for 15 minutes.

    • Wash twice in 2x SSC at room temperature for 5 minutes each.

  • Detection:

    • Incubate the coverslips in blocking solution for 30 minutes at room temperature.

    • Incubate with the streptavidin-fluorophore conjugate (diluted in blocking solution) for 1 hour at room temperature in the dark.

    • Wash three times with 4x SSC containing 0.1% Tween-20 for 5 minutes each in the dark.

  • Counterstaining and Mounting:

    • Incubate with DAPI solution for 5 minutes at room temperature in the dark.

    • Wash briefly with PBS.

    • Mount the coverslips onto glass slides using antifade mounting medium.

  • Imaging:

    • Visualize the results using a fluorescence microscope with appropriate filter sets.

Mandatory Visualizations

experimental_workflow cluster_probe_prep Probe Preparation cluster_fish_procedure FISH Procedure cluster_detection Signal Detection cluster_analysis Analysis p1 Linearized Plasmid DNA p2 In Vitro Transcription (with this compound) p1->p2 p3 DNase Treatment p2->p3 p4 RNA Probe Purification p3->p4 p5 Biotinylated RNA Probe p4->p5 f3 Hybridization (overnight) p5->f3 f1 Cell Fixation (e.g., 4% PFA) f2 Permeabilization (e.g., Triton X-100) f1->f2 f2->f3 f4 Post-Hybridization Washes f3->f4 d1 Blocking (e.g., BSA) f4->d1 d2 Streptavidin-Fluorophore Incubation d1->d2 d3 Washes d2->d3 d4 Counterstaining (DAPI) d3->d4 d5 Mounting d4->d5 a1 Fluorescence Microscopy d5->a1 a2 Image Analysis a1->a2

Experimental workflow for FISH using this compound labeled probes.

signal_amplification cluster_direct Direct Detection cluster_tsa Tyramide Signal Amplification (TSA) Target_RNA Target RNA Biotin_Probe Biotinylated Probe Target_RNA->Biotin_Probe Hybridization Streptavidin_Fluor Streptavidin- Fluorophore Biotin_Probe->Streptavidin_Fluor Binding Target_RNA2 Target RNA Biotin_Probe2 Biotinylated Probe Target_RNA2->Biotin_Probe2 Hybridization Streptavidin_HRP Streptavidin-HRP Biotin_Probe2->Streptavidin_HRP Binding Tyramide Biotinylated or Fluorophore-Tyramide Streptavidin_HRP->Tyramide Catalysis Deposition Amplified Signal (Deposition of multiple biotins or fluorophores) Tyramide->Deposition

Signal detection pathways in biotin-based FISH.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No or Weak Signal - Inefficient probe labeling.- Probe degradation.- Insufficient cell permeabilization.- Incorrect hybridization temperature.- Low target abundance.- Verify probe labeling efficiency and integrity on a gel.- Use RNase-free reagents and techniques.- Optimize permeabilization time and reagent concentration.- Optimize hybridization temperature.- Consider using a signal amplification method like TSA.
High Background - Non-specific probe binding.- Endogenous biotin.- Insufficient washing stringency.- Streptavidin conjugate concentration too high.- Increase the stringency of post-hybridization washes (higher temperature, lower salt concentration).- Include a blocking step for endogenous biotin if necessary.- Optimize the concentration of the streptavidin-fluorophore conjugate.
Autofluorescence - Inherent fluorescence of the tissue or cells.- Treat samples with a quenching agent like sodium borohydride.- Use fluorophores in the far-red spectrum to minimize autofluorescence.

Conclusion

This compound is a robust and versatile reagent for the generation of RNA probes for fluorescence in situ hybridization. Its use in conjunction with streptavidin-based detection systems provides high sensitivity and specificity. The protocols and information provided in these application notes offer a comprehensive guide for researchers to successfully implement this technology in their studies. Careful optimization of probe labeling, hybridization conditions, and detection steps will ensure reliable and reproducible results in a wide range of FISH applications.

References

Biotin-11-UTP Protocol for Microarray Target Preparation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of biotin-labeled complementary RNA (cRNA) targets for microarray analysis using Biotin-11-UTP. The following procedures outline the synthesis of high-quality, biotinylated cRNA from total RNA, suitable for hybridization to various microarray platforms.

Application Notes

This compound is a chemically modified analog of uridine (B1682114) triphosphate (UTP) used for the enzymatic incorporation of a biotin (B1667282) label into RNA transcripts.[1] The "11" refers to the 11-atom carbon linker that connects the biotin molecule to the UTP.[1] This extended spacer arm is designed to minimize steric hindrance, thereby improving the accessibility for streptavidin conjugates used in the detection phase of microarray experiments.[1]

The protocol is based on the principles of in vitro transcription (IVT), where double-stranded cDNA, synthesized from a total RNA sample, serves as a template for T7 RNA polymerase.[2][3] During this transcription process, this compound is incorporated into the newly synthesized cRNA, resulting in a labeled target. This method allows for the linear amplification of the initial RNA sample, which is particularly advantageous when working with limited starting material.[4][5]

The quality of the input total RNA is critical for the successful generation of labeled cRNA. It is essential to start with high-purity, intact total RNA. Following the labeling reaction, the biotinylated cRNA is purified and then fragmented to a uniform size range to ensure optimal hybridization performance on the microarray.[2][6]

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with the this compound microarray target preparation protocol. These values are typical and may vary depending on the specific kit, reagents, and RNA sample quality used.

ParameterTypical ValueNotes
Total RNA Input 20 ng - 1 µgCan be as low as 20-25 ng with optimized kits.[4][5] Some protocols recommend starting with 400 ng to 1 µg for sufficient yield for multiple arrays.[2]
Biotinylated cRNA Yield Up to 10,000-fold amplificationYields can be significant, allowing for multiple hybridizations from a single preparation.[7]
This compound Concentration Optimized ratio with unlabeled UTPA concentration range of 25-60% Biotin-UTP can be effective. Higher concentrations may decrease yield and increase noise.[7] Some kits provide a pre-mixed solution.[7]
Required Labeled cRNA per Array 10 - 15 µgA common requirement for standard Affymetrix GeneChip® arrays is 15 µg for the experimental array and 5 µg for a test array.[2][6]
Fragmented cRNA Size 50 - 200 basesFragmentation is crucial for efficient hybridization.[6] Some protocols aim for fragments around 500 bp.[2][3]
A260/A280 Ratio of cRNA 1.9 - 2.1An indicator of purity for the quantified cRNA.[8]

Experimental Protocols

This protocol describes the key steps for preparing biotin-labeled cRNA from a total RNA sample.

First-Strand cDNA Synthesis

This step converts the input total RNA into single-stranded cDNA.

  • Prepare the Reaction Mix: In a nuclease-free tube, combine the following reagents on ice:

    • Total RNA (20 ng - 1 µg)

    • T7 Oligo(dT) Primer

    • Nuclease-free water to a final volume of 12 µL.

  • Denature RNA: Mix gently and centrifuge briefly. Incubate the tube at 70°C for 10 minutes, then immediately transfer to ice for at least 2 minutes.

  • Assemble the Reaction: Add the following components to the denatured RNA mix:

    • 10X First-Strand Buffer

    • dNTP Mix

    • RNase Inhibitor

    • Reverse Transcriptase

  • Incubate: Mix gently, centrifuge briefly, and incubate at 42°C for 2 hours.

Second-Strand cDNA Synthesis

This step converts the single-stranded cDNA into double-stranded cDNA (dsDNA), which will serve as the template for in vitro transcription.

  • Prepare the Reaction Mix: To the first-strand synthesis reaction, add the following reagents on ice:

    • Nuclease-free water

    • 10X Second-Strand Buffer

    • dNTP Mix

    • DNA Polymerase

    • RNase H

  • Incubate: Mix gently, centrifuge briefly, and incubate at 16°C for 2 hours.

  • Terminate the Reaction: Add EDTA to stop the reaction.

  • Purify dsDNA: Purify the double-stranded cDNA using a column-based purification kit or phenol:chloroform extraction followed by ethanol (B145695) precipitation.

In Vitro Transcription (IVT) and Biotin Labeling

This is the amplification and labeling step where this compound is incorporated into the newly synthesized cRNA.

  • Prepare the IVT Reaction Mix: In a nuclease-free tube, combine the following reagents at room temperature in the specified order:

    • Purified dsDNA template

    • 10X IVT Reaction Buffer

    • ATP Solution

    • CTP Solution

    • GTP Solution

    • UTP Solution

    • This compound

    • T7 RNA Polymerase Enzyme Mix

  • Incubate: Mix gently, centrifuge briefly, and incubate at 37°C for 4 to 16 hours.[9] Incubation times can be optimized based on the desired yield.[10]

  • DNase Treatment: Add DNase I to the reaction and incubate at 37°C for 15 minutes to remove the template dsDNA.

  • Purify Biotinylated cRNA: Purify the labeled cRNA using an RNA purification kit with magnetic beads or columns. Elute the purified cRNA in nuclease-free water.

cRNA Fragmentation

Fragmentation of the labeled cRNA is essential for optimal hybridization to the microarray.

  • Prepare the Fragmentation Reaction: In a nuclease-free tube, combine:

    • Purified biotinylated cRNA (e.g., 15 µg)

    • 5X Fragmentation Buffer (typically contains 200 mM Tris-acetate, pH 8.1, 500 mM KOAc, 150 mM MgOAc)[2]

    • Nuclease-free water to the final volume.

  • Incubate: Incubate the reaction at 94°C for 35 minutes.[2][6][9]

  • Stop Fragmentation: Immediately place the tube on ice to stop the fragmentation process.

  • Quality Control: Analyze an aliquot of the fragmented cRNA on a denaturing agarose (B213101) gel or via a bioanalyzer to confirm the size distribution is within the desired range (typically 50-200 bases).[6]

Visualizations

The following diagrams illustrate the key workflows and concepts described in this protocol.

experimental_workflow cluster_0 Upstream Preparation cluster_1 Target Labeling and Processing cluster_2 Downstream Application Total_RNA 1. Total RNA Isolation First_Strand 2. First-Strand cDNA Synthesis (Reverse Transcription) Total_RNA->First_Strand Second_Strand 3. Second-Strand cDNA Synthesis First_Strand->Second_Strand Purify_dsDNA 4. dsDNA Purification Second_Strand->Purify_dsDNA IVT 5. In Vitro Transcription (IVT) with this compound Purify_dsDNA->IVT Purify_cRNA 6. Biotinylated cRNA Purification IVT->Purify_cRNA Fragmentation 7. cRNA Fragmentation Purify_cRNA->Fragmentation QC 8. Quality Control (QC) Fragmentation->QC Hybridization 9. Microarray Hybridization QC->Hybridization Washing 10. Washing and Staining Hybridization->Washing Scanning 11. Microarray Scanning Washing->Scanning Data_Analysis 12. Data Analysis Scanning->Data_Analysis

Caption: Overall workflow for this compound microarray target preparation.

ivt_labeling dsDNA dsDNA Template (with T7 promoter) Biotin_cRNA Biotinylated cRNA dsDNA->Biotin_cRNA NTPs ATP, CTP, GTP, UTP T7_Polymerase T7 RNA Polymerase NTPs->T7_Polymerase Biotin_UTP This compound Biotin_UTP->T7_Polymerase T7_Polymerase->Biotin_cRNA Transcription & Labeling

Caption: In Vitro Transcription (IVT) and this compound labeling process.

References

Application Notes and Protocols for Bi-11-UTP Incorporation in RNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step guide for the incorporation of Biotin-11-UTP into RNA transcripts. This process is foundational for a multitude of applications in molecular biology, including the study of RNA-protein interactions, RNA localization, and the development of RNA-based therapeutics.

Introduction

This compound is a modified uridine (B1682114) triphosphate that can be enzymatically incorporated into RNA during in vitro transcription. The biotin (B1667282) moiety, attached via an 11-atom spacer arm, allows for highly specific and strong non-covalent interaction with streptavidin, which can be conjugated to various reporters (e.g., enzymes, fluorophores) or solid supports (e.g., beads). This enables the detection, purification, and analysis of the labeled RNA and its interacting partners.

Section 1: Quantitative Data Summary

The efficiency of this compound incorporation and the yield of biotinylated RNA are critical for downstream applications. The following tables summarize key quantitative data derived from established protocols.

Table 1: Recommended Reaction Conditions for In Vitro Transcription with this compound

ComponentRecommended ConcentrationNotes
Linearized DNA Template 0.5 - 1.0 µgMust contain a T7, SP6, or T3 promoter. Complete linearization is crucial for run-off transcription.
ATP, CTP, GTP 1 mM each
UTP 0.65 mMThe ratio of this compound to UTP is a critical parameter for optimization.[1]
This compound 0.35 mMA 35% substitution of UTP with this compound often provides a good balance between labeling efficiency and RNA yield.[1][2] This ratio can be optimized for specific applications.[1]
RNA Polymerase (T7, SP6, or T3) Enzyme-specificFollow the manufacturer's recommendations.
RNase Inhibitor RecommendedTo prevent RNA degradation.
DTT 10 mM
Incubation Temperature 37°C
Incubation Time 30 minutes to 4 hoursLonger incubation times can increase yield for some templates.[2]

Table 2: Expected Yield and Labeling Efficiency

ParameterExpected OutcomeNotes
RNA Yield ≥ 10 µg from 1 µg templateYield can be significantly higher, with some kits reporting up to 150 µg.[3] The final yield is dependent on the template and reaction conditions.
Labeling Density Approx. 1 biotin per 20-25 nucleotidesThis is an average and can be influenced by the UTP/Biotin-11-UTP ratio and the sequence of the transcript.[3]
Detection Sensitivity As low as 0.3 pgUsing chemiluminescent detection with a streptavidin-alkaline phosphatase conjugate.[3]

Section 2: Experimental Protocols

Protocol 1: In Vitro Transcription for this compound Incorporation

This protocol outlines the steps for synthesizing biotinylated RNA probes using a standard in vitro transcription reaction.

Materials:

  • Linearized plasmid DNA or PCR product with a T7 promoter

  • Nuclease-free water

  • 10x Transcription Buffer

  • ATP, CTP, GTP, UTP solutions (10 mM each)

  • This compound solution (10 mM)

  • T7 RNA Polymerase Mix (including RNase inhibitor)

  • DTT (100 mM)

  • DNase I (RNase-free)

  • RNA purification kit or reagents (e.g., spin columns, lithium chloride)

Procedure:

  • Reaction Setup: Thaw all reagents at room temperature, vortex briefly to mix, and spin down. Assemble the reaction at room temperature in the following order in a nuclease-free microcentrifuge tube:

    • Nuclease-free water (to a final volume of 20 µL)

    • 2 µL of 10x Transcription Buffer

    • 2 µL of DTT (100 mM)

    • A mixture of ATP, CTP, GTP, UTP, and this compound to achieve the final concentrations listed in Table 1. For a standard reaction, this might involve adding 2 µL of a pre-mixed nucleotide solution.

    • 1 µg of linearized DNA template

    • 2 µL of T7 RNA Polymerase Mix

  • Incubation: Mix the components gently by flicking the tube and then centrifuge briefly. Incubate the reaction at 37°C for 2 hours.[4] For shorter transcripts (e.g., <100 nt), the incubation time can be extended to 4 hours or overnight.

  • DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15 minutes.[4][5]

  • RNA Purification: Purify the biotinylated RNA using a spin column-based RNA cleanup kit or by lithium chloride precipitation to remove unincorporated nucleotides, enzymes, and salts.

  • Quantification and Quality Control:

    • Determine the concentration of the purified RNA using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 nm.

    • Assess the integrity and size of the transcript by running an aliquot on a denaturing agarose (B213101) gel. The biotinylated RNA should appear as a distinct band of the expected size.

Protocol 2: Quality Control of Biotinylated RNA

A dot blot assay is a simple method to confirm the incorporation of biotin.

Materials:

  • Purified biotinylated RNA

  • Unlabeled RNA (negative control)

  • Nylon membrane

  • UV crosslinker

  • Blocking buffer (e.g., PBS with 0.1% Tween-20 and 5% non-fat dry milk)

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Spot serial dilutions of the biotinylated RNA and the negative control onto a nylon membrane.

  • UV-crosslink the RNA to the membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with a streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with a wash buffer (e.g., PBS with 0.1% Tween-20) for 10 minutes each.

  • Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

  • Detect the signal using an imaging system. A positive signal should be observed for the biotinylated RNA, and no signal for the unlabeled control.

Section 3: Application Notes

Biotinylated RNA probes are versatile tools for various molecular biology applications.

Application 1: RNA Pull-Down Assays

RNA pull-down assays are used to identify proteins that bind to a specific RNA molecule.[6]

Brief Protocol:

  • Incubate the in vitro-synthesized biotinylated RNA with a cell lysate or purified protein mixture to allow for the formation of RNA-protein complexes.[6]

  • Capture the complexes using streptavidin-coated magnetic or agarose beads.[6]

  • Wash the beads to remove non-specific binding proteins.

  • Elute the bound proteins from the RNA.

  • Identify the eluted proteins by Western blotting or mass spectrometry.[6]

Application 2: Northern Blotting

Northern blotting is used to detect and analyze specific RNA molecules from a complex mixture.[7][8]

Brief Protocol:

  • Separate total RNA or mRNA by denaturing gel electrophoresis.[8]

  • Transfer the RNA to a positively charged nylon membrane.[8]

  • Pre-hybridize the membrane to block non-specific binding sites.

  • Hybridize the membrane with the biotinylated RNA probe overnight.[7]

  • Perform stringent washes to remove unbound probe.[7]

  • Detect the hybridized probe using a streptavidin-enzyme conjugate and a chemiluminescent or colorimetric substrate.[8]

Application 3: In Situ Hybridization (ISH)

ISH is used to visualize the localization of specific RNA transcripts within cells or tissues.

Brief Protocol:

  • Fix and permeabilize the cells or tissue sections.

  • Hybridize the sample with the biotinylated RNA probe.

  • Wash the sample to remove the unbound probe.

  • Detect the hybridized probe using a streptavidin-enzyme or streptavidin-fluorophore conjugate.

  • Visualize the signal using microscopy.

Section 4: Mandatory Visualizations

Diagram 1: Experimental Workflow for this compound Incorporation in RNA

experimental_workflow cluster_prep Template Preparation cluster_ivt In Vitro Transcription cluster_purification Purification & QC cluster_product Final Product template Linearized DNA Template (with T7/SP6/T3 Promoter) ivt_mix Transcription Mix (ATP, CTP, GTP, UTP, this compound) template->ivt_mix ivt_reaction Incubation (37°C, 2-4h) ivt_mix->ivt_reaction polymerase RNA Polymerase polymerase->ivt_reaction dnase DNase I Treatment ivt_reaction->dnase purify RNA Purification (Spin Column) dnase->purify qc Quantification & Gel Electrophoresis purify->qc final_rna Biotinylated RNA Probe qc->final_rna

Caption: Workflow for the synthesis of biotinylated RNA probes.

Diagram 2: Logical Relationship in RNA Pull-Down Assay

rna_pulldown cluster_binding Binding cluster_capture Capture cluster_analysis Analysis biotin_rna Biotinylated RNA Probe binding_complex RNA-Protein Complex Formation biotin_rna->binding_complex cell_lysate Cell Lysate (Containing RNA Binding Proteins) cell_lysate->binding_complex capture_complex Capture of Biotinylated RNA and Associated Proteins binding_complex->capture_complex streptavidin_beads Streptavidin-Coated Beads streptavidin_beads->capture_complex wash Wash to Remove Non-specific Binders capture_complex->wash elution Elution of Proteins wash->elution analysis Protein Identification (Western Blot / Mass Spec) elution->analysis

Caption: Logical workflow of an RNA pull-down assay.

Section 5: Troubleshooting

Problem: Low Yield of Biotinylated RNA

  • Possible Cause: Incomplete linearization of plasmid DNA.

    • Solution: Ensure complete digestion by running a small aliquot on an agarose gel. Purify the linearized template before transcription.

  • Possible Cause: RNase contamination.

    • Solution: Use RNase-free reagents and consumables. Include an RNase inhibitor in the reaction.

  • Possible Cause: Suboptimal reaction conditions.

    • Solution: Optimize the incubation time and the ratio of this compound to UTP.

Problem: High Background in Downstream Applications

  • Possible Cause: Insufficient washing.

    • Solution: Increase the number and stringency of wash steps.

  • Possible Cause: Inadequate blocking.

    • Solution: Increase the blocking time and/or try a different blocking agent.

  • Possible Cause: Probe concentration is too high.

    • Solution: Titrate the concentration of the biotinylated probe to find the optimal signal-to-noise ratio.

Problem: No Signal in Downstream Applications

  • Possible Cause: Inefficient biotin incorporation.

    • Solution: Verify biotinylation using a dot blot assay. Optimize the in vitro transcription reaction.

  • Possible Cause: RNA degradation.

    • Solution: Check RNA integrity on a denaturing gel. Ensure an RNase-free working environment.

  • Possible Cause: Inefficient detection.

    • Solution: Use fresh detection reagents (e.g., streptavidin-HRP, chemiluminescent substrate). Ensure the imaging system is set up correctly.

References

Application Notes and Protocols for the Detection of Biotin-11-UTP Labeled Probes with Streptavidin Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the labeling of RNA probes with Biotin-11-UTP and their subsequent detection using streptavidin conjugates. The protocols outlined below are suitable for a variety of applications, including in situ hybridization (ISH), Northern blotting, and other nucleic acid detection assays. The remarkable affinity between biotin (B1667282) and streptavidin forms the basis of a robust and highly sensitive detection system.[1][2]

Core Principle

The detection strategy is centered on the strong and specific non-covalent interaction between biotin and streptavidin.[1] this compound is incorporated into RNA probes during in vitro transcription.[3][4] These biotinylated probes then hybridize to their target nucleic acid sequences. Subsequently, a streptavidin molecule conjugated to a reporter enzyme (e.g., Horseradish Peroxidase - HRP, Alkaline Phosphatase - AP) or a fluorophore is introduced.[5] This conjugate binds to the biotin moiety on the probe, enabling signal generation and detection through colorimetric, chemiluminescent, or fluorescent methods.[1][6] The tetrameric nature of streptavidin, allowing it to bind up to four biotin molecules, contributes to significant signal amplification.[2]

Quantitative Data Summary

The following tables summarize key quantitative parameters and recommended starting concentrations for reagents. It is important to note that optimal concentrations may vary depending on the specific experimental conditions and should be determined empirically.

ParameterValueTechnique
Biotin-Streptavidin Interaction Properties
Dissociation Constant (Kd)≈ 10⁻¹⁴ - 10⁻¹⁵ mol/LMultiple
Association Rate Constant (kon)3.5 x 10⁶ M⁻¹s⁻¹Surface Plasmon Resonance (SPR)
Dissociation Rate Constant (koff)3.9 x 10⁻² s⁻¹Surface Plasmon Resonance (SPR)
Stoichiometry (n)~4 biotin molecules per streptavidin tetramerIsothermal Titration Calorimetry (ITC)
Reagent Application Recommended Starting Dilution/Concentration
Streptavidin-HRP Conjugate
ELISA1:1,000 - 1:10,000
Western Blot1:5,000 - 1:50,000
Immunohistochemistry (IHC) / In Situ Hybridization (ISH)1:200 - 1:1,000
Streptavidin-AP Conjugate
ISH1:200 - 1:1000[7]
Western Blot / Southern Blot1:2,000 - 1:10,000
Fluorescent Streptavidin Conjugate
Immunofluorescence / FISH0.5–10 μg/mL[8]
Flow Cytometry0.1–0.2 µg per 10⁷ cells[9]

Experimental Protocols

Protocol 1: In Vitro Transcription of this compound Labeled RNA Probes

This protocol describes the synthesis of randomly biotin-modified RNA probes using T7 RNA polymerase.[3][10]

Materials:

  • Linearized DNA template with a T7 promoter

  • HighYield T7 RNA Polymerase Mix[3]

  • 10x HighYield T7 Reaction Buffer[3]

  • NTP solution mix (ATP, CTP, GTP)

  • UTP solution

  • This compound solution[4][11]

  • RNase-free water

  • RNase inhibitor

  • DNase I, RNase-free

  • RNA purification kit (e.g., spin columns)

Procedure:

  • Reaction Setup: In a nuclease-free microtube, assemble the following components at room temperature in the specified order:

    • RNase-free water: to a final volume of 20 µL

    • 10x HighYield T7 Reaction Buffer: 2 µL

    • ATP, CTP, GTP mix (10 mM each): 2 µL of each

    • UTP (10 mM): 1.3 µL (for 0.65 mM final concentration)

    • This compound (10 mM): 0.7 µL (for 0.35 mM final concentration)

    • Linearized DNA template: 0.5 - 1 µg

    • RNase Inhibitor: 1 µL

    • HighYield T7 RNA Polymerase Mix: 2 µL

  • Incubation: Gently mix the components by pipetting and incubate for 2 hours at 37°C.[10]

  • DNase Treatment: Add 1 µL of RNase-free DNase I to the reaction mixture and incubate for 15 minutes at 37°C to remove the DNA template.

  • RNA Purification: Purify the biotinylated RNA probe using an RNA purification kit according to the manufacturer's instructions.[3] Elute the probe in RNase-free water.

  • Quantification and Quality Control: Determine the concentration and purity of the labeled probe using a spectrophotometer. The integrity of the probe can be assessed by gel electrophoresis.

Protocol 2: Detection of Biotinylated Probes in In Situ Hybridization (ISH) with Streptavidin-AP

This protocol provides a general guideline for the chromogenic detection of biotinylated probes hybridized to tissue sections or cells.[7][12]

Materials:

  • Slides with fixed and pre-treated tissue sections/cells hybridized with a biotinylated probe

  • Blocking solution (e.g., 2% BSA in PBS)

  • Streptavidin-Alkaline Phosphatase (AP) conjugate[7]

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Substrate buffer (e.g., 100 mM Tris-HCl, pH 9.5)

  • BCIP/NBT substrate solution[7]

  • Nuclear counterstain (optional)

  • Mounting medium[7]

Procedure:

  • Washing: After the post-hybridization washes, wash the slides twice for 5 minutes each in the wash buffer.

  • Blocking: Block non-specific binding by incubating the slides in blocking solution for 30 minutes at room temperature.[7]

  • Streptavidin-AP Incubation: Dilute the Streptavidin-AP conjugate in the blocking solution (e.g., 1:500).[7] Apply the diluted conjugate to the slides and incubate for 30-60 minutes at room temperature in a humidified chamber.

  • Washing: Wash the slides three times for 5 minutes each in the wash buffer.

  • Substrate Incubation: Prepare the BCIP/NBT substrate solution according to the manufacturer's instructions. Incubate the slides with the substrate solution in the dark until the desired color intensity is reached.[7] This can take from 15 minutes to several hours. Monitor the color development under a microscope.

  • Stopping the Reaction: Stop the color development by washing the slides in deionized water for 5 minutes.

  • Counterstaining (Optional): Counterstain the nuclei with a suitable stain (e.g., Nuclear Fast Red).

  • Dehydration and Mounting: Dehydrate the slides through a series of graded ethanol (B145695) and xylene washes, and then coverslip using a permanent mounting medium.

Protocol 3: Chemiluminescent Detection with Streptavidin-HRP

This protocol is suitable for applications like Northern blotting or ELISA.

Materials:

  • Membrane or plate with hybridized biotinylated probe

  • Blocking solution (e.g., 5% non-fat dry milk in TBS-T)

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate[13]

  • Wash buffer (e.g., TBS with 0.1% Tween-20 - TBS-T)

  • Chemiluminescent HRP substrate[14]

  • X-ray film or a chemiluminescence imaging system

Procedure:

  • Blocking: Incubate the membrane or plate in blocking solution for 1 hour at room temperature with gentle agitation.

  • Streptavidin-HRP Incubation: Dilute the Streptavidin-HRP conjugate in the blocking solution (e.g., 1:10,000).[1] Incubate for 1 hour at room temperature with agitation.[13]

  • Washing: Wash the membrane or plate three times for 10 minutes each with wash buffer.

  • Signal Development: Prepare the chemiluminescent HRP substrate according to the manufacturer's instructions. Incubate the membrane or plate with the substrate for the recommended time (typically 1-5 minutes).

  • Detection: Expose the membrane to X-ray film or capture the signal using a chemiluminescence imaging system.[14]

Visualizations

experimental_workflow cluster_probe_prep Probe Preparation cluster_hybridization Hybridization cluster_detection Detection DNA_template Linearized DNA Template (with T7 promoter) Transcription In Vitro Transcription with this compound DNA_template->Transcription Biotin_Probe Biotinylated RNA Probe Transcription->Biotin_Probe Hybridization Hybridization Biotin_Probe->Hybridization Target Target Nucleic Acid (in situ or on membrane) Target->Hybridization Hybridized_Complex Hybridized Probe-Target Complex Hybridization->Hybridized_Complex Binding Binding Hybridized_Complex->Binding Streptavidin_Conj Streptavidin Conjugate (HRP, AP, or Fluorophore) Streptavidin_Conj->Binding Detected_Complex Detected Complex Binding->Detected_Complex Signal Signal Generation (Colorimetric, Chemiluminescent, or Fluorescent) Detected_Complex->Signal

Caption: Experimental workflow for the detection of biotinylated probes.

signaling_pathway Target_NA Target Nucleic Acid Biotin_Probe This compound Labeled Probe Target_NA->Biotin_Probe Hybridization Streptavidin_Conj Streptavidin-Enzyme Conjugate (e.g., HRP) Biotin_Probe->Streptavidin_Conj Biotin-Streptavidin Binding Substrate Substrate (e.g., Luminol) Streptavidin_Conj->Substrate Enzymatic Reaction Product Detectable Product (Light, Color, or Fluorescence) Substrate->Product

References

Application Notes and Protocols for Enzymatic Incorporation of Biotin-11-UTP with T7 RNA polymerase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the enzymatic synthesis of biotin-labeled RNA probes using T7 RNA polymerase. The protocols outlined below are designed to be a reliable resource for researchers engaged in studies requiring non-radioactive labeling of RNA for applications such as in situ hybridization, Northern blotting, and affinity purification of RNA-protein complexes.

Introduction

The enzymatic incorporation of biotin-11-UTP into RNA transcripts by T7 RNA polymerase is a robust and widely used method for generating non-radioactively labeled probes. This technique offers a safe and sensitive alternative to traditional radioactive labeling methods.[1] The biotin-streptavidin interaction, known for its high affinity and specificity, allows for versatile and strong signal detection in a variety of molecular biology assays.[1] Biotinylated probes are instrumental in studying RNA localization, quantifying RNA expression, and identifying RNA-protein interactions.[1][2]

The T7 RNA polymerase is highly specific for its promoter sequence, enabling the synthesis of large quantities of RNA from a DNA template.[3][4][5] During in vitro transcription, this compound is incorporated into the growing RNA chain as a substitute for the natural uridine (B1682114) triphosphate (UTP).[6][7] The 11-atom spacer arm of this compound minimizes steric hindrance, facilitating its efficient incorporation by the polymerase and subsequent detection by streptavidin conjugates.[6]

Key Applications

Biotin-labeled RNA probes are utilized in a multitude of molecular biology techniques:

  • In Situ Hybridization (ISH): To visualize the spatial distribution of specific mRNA within cells and tissues.[1][8]

  • Northern Blotting: To detect and quantify specific RNA molecules that have been separated by gel electrophoresis.[1]

  • RNA Pull-Down Assays: To isolate and identify RNA-binding proteins (RBPs) that interact with a specific RNA of interest.[1][9][10][11]

  • Microarrays: To quantify the expression levels of thousands of genes simultaneously.[1]

  • RNA Interactome Capture: To identify RNA-protein interactions within a cellular context.[12]

Experimental Data Summary

The efficiency of this compound incorporation and the yield of biotinylated RNA can be influenced by several factors, including the ratio of this compound to UTP, the quality of the DNA template, and the incubation time. The following tables summarize typical reaction parameters and expected outcomes.

ParameterRecommended RangeNotes
This compound:UTP Ratio 1:3 to 1:1A common starting point is a 35% substitution of UTP with this compound (e.g., 0.35 mM this compound and 0.65 mM UTP), which provides a good balance between labeling efficiency and transcript yield.[6][7][13] Individual optimization may be required for specific applications.[6][7]
DNA Template 0.5 - 1.0 µgLinearized plasmid DNA or PCR products containing a T7 promoter are suitable.[3][6] The quality of the template is critical for high yields.[3][14]
Incubation Time 30 minutes to 4 hoursWhile 30 minutes can be sufficient, extending the incubation time at 37°C can increase the yield of the RNA probe.[6][7]
Expected RNA Yield Up to 10 µg per 20 µL reactionYields can vary depending on the template and reaction conditions. A standard reaction can produce enough probe for numerous hybridization experiments.[15]

Detailed Experimental Protocols

Protocol 1: In Vitro Transcription for this compound Incorporation

This protocol describes the synthesis of randomly biotinylated RNA probes using T7 RNA polymerase.

Materials:

  • Linearized plasmid DNA or PCR product with a T7 promoter (0.5 - 1.0 µg/µL)

  • Nuclease-free water

  • 10x T7 Reaction Buffer (HEPES-based)

  • 100 mM DTT

  • 100 mM ATP solution

  • 100 mM CTP solution

  • 100 mM GTP solution

  • 100 mM UTP solution

  • 10 mM this compound solution

  • T7 RNA Polymerase Mix (containing RNase inhibitor)

  • RNase-free DNase I (optional)

Procedure:

  • Preparation of Reagents:

    • Thaw all components except the T7 RNA Polymerase Mix at room temperature.[6][7] Place the T7 RNA Polymerase Mix on ice.[3][6]

    • Vortex and briefly centrifuge all thawed reagents to ensure they are well-mixed and collected at the bottom of the tube.[3][6]

  • Assembly of the Transcription Reaction:

    • Assemble the reaction at room temperature in a nuclease-free microcentrifuge tube in the following order. Assembling on ice can cause precipitation of the DNA template by spermidine (B129725) in the reaction buffer.[16]

ComponentVolume (for a 20 µL reaction)Final Concentration
Nuclease-free waterto 20 µL-
10x T7 Reaction Buffer2 µL1x
100 mM DTT2 µL10 mM
10 mM ATP, CTP, GTP mix2 µL1 mM each
10 mM UTP1.3 µL0.65 mM
10 mM this compound0.7 µL0.35 mM
DNA Template (0.5 µg/µL)1 µL25 ng/µL
T7 RNA Polymerase Mix2 µL-
Total Volume 20 µL
  • Incubation:

    • Mix the components by gently flicking the tube and briefly centrifuge.

    • Incubate the reaction at 37°C for 30 minutes to 4 hours.[6][7] Longer incubation times may increase the yield.

  • Template Removal (Optional):

    • To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction mixture.

    • Incubate at 37°C for 15-30 minutes.[16]

  • Purification of the Biotinylated RNA:

    • Purify the biotinylated RNA using standard methods such as phenol/chloroform extraction followed by ethanol (B145695) precipitation, or by using a spin column purification kit.[17][18]

Protocol 2: Purification of Biotinylated RNA using Spin Column

Materials:

  • RNA purification spin column kit

  • Ethanol (70% and 100%)

  • Nuclease-free water

Procedure:

  • Follow the manufacturer's instructions for the specific RNA purification kit.

  • Typically, the transcription reaction is mixed with a binding buffer and applied to the spin column.

  • The column is washed with wash buffers containing ethanol to remove unincorporated nucleotides, proteins, and salts.

  • The purified biotinylated RNA is then eluted from the column with nuclease-free water.

Protocol 3: Detection of Biotinylated RNA Probes

The detection of biotinylated probes relies on the high-affinity interaction between biotin (B1667282) and streptavidin, which can be conjugated to a reporter molecule.

Materials:

  • Streptavidin-HRP (Horseradish Peroxidase) or Streptavidin-AP (Alkaline Phosphatase) conjugate

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Wash buffers (e.g., TBST)

  • Chemiluminescent or colorimetric substrate

Procedure (for membrane-based assays like Northern blotting):

  • Blocking: Block the membrane containing the immobilized RNA with a suitable blocking buffer for 1 hour at room temperature to prevent non-specific binding.[1]

  • Streptavidin Conjugate Incubation: Incubate the membrane with a diluted solution of streptavidin-HRP or streptavidin-AP conjugate in blocking buffer for 1 hour at room temperature.[1]

  • Washing: Wash the membrane extensively with wash buffer to remove any unbound streptavidin conjugate.[1]

  • Detection: Incubate the membrane with a chemiluminescent or colorimetric substrate according to the manufacturer's instructions.[1]

  • Signal Visualization: Detect the signal using X-ray film, a digital imager, or by observing the color change on the membrane.[1]

Visualizations

Experimental_Workflow cluster_template Template Preparation cluster_transcription In Vitro Transcription cluster_purification Purification cluster_application Applications Template DNA Template (Plasmid or PCR Product) Linearization Linearization (Restriction Digest) Template->Linearization Transcription T7 RNA Polymerase Reaction (with this compound) Linearization->Transcription DNase DNase I Treatment (Template Removal) Transcription->DNase Purification RNA Purification (Spin Column or Precipitation) DNase->Purification Probe Biotinylated RNA Probe Purification->Probe ISH In Situ Hybridization Probe->ISH Northern Northern Blotting Probe->Northern PullDown RNA Pull-Down Probe->PullDown

Caption: Experimental workflow for the synthesis and application of biotinylated RNA probes.

Detection_Pathway BiotinRNA Biotinylated RNA Probe (Hybridized to Target) Streptavidin Streptavidin-Enzyme Conjugate (e.g., HRP, AP) BiotinRNA->Streptavidin Biotin-Streptavidin Interaction Substrate Chemiluminescent or Colorimetric Substrate Streptavidin->Substrate Enzymatic Reaction Signal Detectable Signal (Light or Color) Substrate->Signal

Caption: Signal detection pathway for biotinylated RNA probes.

Troubleshooting

ProblemPossible CauseSolution
No or Low RNA Yield Poor quality DNA template: Contaminants like salts or ethanol can inhibit T7 RNA polymerase.[3][14][19]Purify the DNA template using a column purification kit or by phenol/chloroform extraction and ethanol precipitation.[3][14]
RNase contamination: RNases can degrade the newly synthesized RNA.[3][14][20]Use RNase-free water, tubes, and pipette tips. Wear gloves. Include an RNase inhibitor in the reaction.[3][6][20]
Inactive T7 RNA Polymerase: Repeated freeze-thaw cycles can denature the enzyme.[3][20]Aliquot the enzyme and avoid multiple freeze-thaw cycles. Always include a positive control template to verify enzyme activity.[19][20]
Incorrect Transcript Size (Shorter) Premature termination: High GC content in the template can cause the polymerase to dissociate.[14][19]Decrease the reaction temperature to 30°C.[19] Ensure nucleotide concentrations are not limiting (at least 12 µM).[3][14]
Cryptic termination sites: The DNA template may contain sequences that signal termination for T7 RNA polymerase.[3][14]Subclone the template into a different vector with a different RNA polymerase promoter.[3][14]
Incorrect Transcript Size (Longer) Incomplete linearization of plasmid DNA: The polymerase can read through the entire plasmid, generating longer transcripts.[14][19]Ensure complete digestion of the plasmid by checking an aliquot on an agarose (B213101) gel.[14][19]
Template with 3' overhangs: The polymerase can use the recessed strand as a template, leading to longer, unintended transcripts.[14]Use restriction enzymes that generate 5' overhangs or blunt ends for linearization.[14][19]

References

Application Notes and Protocols for Purifying Biotin-11-UTP Labeled RNA Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-labeled RNA probes are invaluable tools for a multitude of molecular biology applications, including in situ hybridization (ISH), northern blotting, and affinity purification of RNA-binding proteins. The incorporation of Biotin-11-UTP during in vitro transcription results in internally labeled RNA probes. However, the removal of unincorporated nucleotides, salts, enzymes, and the DNA template is crucial for reducing background and ensuring the specificity of downstream assays. This document provides detailed protocols for three common methods of purifying this compound labeled RNA probes: ethanol (B145695) precipitation, spin column chromatography, and denaturing polyacrylamide gel electrophoresis (PAGE).

I. Purification Methodologies: A Comparative Overview

Choosing the appropriate purification method depends on the downstream application, the desired purity, and the required yield. Below is a summary of the key characteristics of each method.

Purification MethodPrincipleAdvantagesDisadvantagesTypical YieldPurity
Ethanol Precipitation Nucleic acid precipitation in the presence of salt and ethanol.Simple, cost-effective, can handle large sample volumes.Co-precipitates all nucleic acids, may not efficiently remove unincorporated nucleotides.~70-90% recovery of RNA.[1]Moderate
Spin Column Chromatography Size-exclusion or silica-based affinity chromatography.Fast, convenient, effectively removes proteins, salts, and unincorporated nucleotides.[2][3]Column capacity can be a limiting factor, may not separate probes of different lengths.HighHigh
Denaturing PAGE Separation of RNA molecules by size under denaturing conditions.Provides the highest purity and size selection, removes prematurely terminated transcripts.[4]More time-consuming, requires specialized equipment, potential for lower recovery.Variable, can be lower than other methods.Very High

II. Experimental Protocols

A. Protocol 1: Ethanol Precipitation

This method is suitable for concentrating RNA and removing some of the unincorporated nucleotides and salts.

Materials:

  • 3 M Sodium Acetate (pH 5.2), RNase-free

  • 100% Ethanol, ice-cold

  • 70% Ethanol, ice-cold, prepared with RNase-free water

  • RNase-free water

  • Microcentrifuge

  • Ice

Procedure:

  • To your in vitro transcription reaction containing the biotinylated RNA probe, add 1/10th volume of 3 M Sodium Acetate (pH 5.2).

  • Add 2.5 to 3 volumes of ice-cold 100% ethanol.

  • Mix thoroughly by vortexing and incubate at -20°C for at least 1 hour or at -80°C for 30 minutes. For very small amounts of RNA, precipitation can be performed overnight at -20°C.

  • Centrifuge the mixture at ≥12,000 x g for 15-30 minutes at 4°C.

  • Carefully decant the supernatant without disturbing the RNA pellet. The pellet may be invisible.

  • Wash the pellet by adding 500 µL of ice-cold 70% ethanol.

  • Centrifuge at ≥12,000 x g for 5 minutes at 4°C.

  • Carefully remove the supernatant.

  • Air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry the pellet, as it can be difficult to resuspend.

  • Resuspend the purified RNA probe in an appropriate volume of RNase-free water.

B. Protocol 2: Spin Column Chromatography

This is a rapid and efficient method for purifying RNA probes, effectively removing enzymes, salts, and unincorporated nucleotides.[2][3] Several commercial kits are available for this purpose. Always follow the manufacturer's specific instructions.

General Procedure (based on common kit protocols):

  • Binding: Add a binding buffer (often containing a high concentration of chaotropic salts) to your in vitro transcription reaction. The volume of binding buffer is typically 5-7 times the sample volume.

  • Loading: Transfer the mixture to a spin column placed in a collection tube.

  • Centrifugation: Centrifuge at ≥10,000 x g for 30-60 seconds. Discard the flow-through.

  • Washing: Add a wash buffer (usually containing ethanol) to the column and centrifuge again. This step is typically repeated once or twice to remove residual impurities.

  • Drying: After the final wash, centrifuge the empty column for an additional 1-2 minutes to remove any residual ethanol.

  • Elution: Place the column in a new, sterile collection tube. Add an appropriate volume of RNase-free water or elution buffer to the center of the membrane.

  • Incubation: Let the column stand for 1-2 minutes at room temperature.

  • Final Centrifugation: Centrifuge for 1-2 minutes to elute the purified biotinylated RNA probe.

C. Protocol 3: Denaturing Polyacrylamide Gel Electrophoresis (PAGE)

This method is ideal for obtaining highly pure, full-length RNA probes and is particularly useful when size heterogeneity is a concern.[4]

Materials:

  • Acrylamide/Bis-acrylamide solution

  • Urea

  • 10X TBE Buffer (Tris-borate-EDTA)

  • Ammonium persulfate (APS), 10% solution

  • N,N,N',N'-Tetramethylethylenediamine (TEMED)

  • 2X Formamide Loading Buffer (e.g., 95% formamide, 0.025% bromophenol blue, 0.025% xylene cyanol, 5 mM EDTA)

  • Gel Elution Buffer (e.g., 0.5 M Ammonium Acetate, 1 mM EDTA, 0.1% SDS)

  • UV transilluminator

  • Sterile scalpel or razor blade

Procedure:

  • Gel Preparation: Prepare a denaturing polyacrylamide gel of the appropriate percentage to resolve your RNA probe. The gel should contain 7-8 M urea.

  • Sample Preparation: Mix your in vitro transcription reaction with an equal volume of 2X Formamide Loading Buffer.

  • Denaturation: Heat the sample at 70-95°C for 3-5 minutes and then immediately place it on ice.[4]

  • Electrophoresis: Load the denatured sample onto the gel and run the electrophoresis in 1X TBE buffer until the desired separation is achieved. An RNA size marker should be run in an adjacent lane.

  • Visualization: Visualize the RNA bands using UV shadowing. To do this, place the gel on a fluorescent TLC plate and illuminate it with short-wave UV light. The RNA will cast a shadow.

  • Excision: Carefully excise the band corresponding to the full-length biotinylated RNA probe using a sterile scalpel.

  • Elution: Place the gel slice into a microcentrifuge tube. Add enough Gel Elution Buffer to submerge the gel slice.[4]

  • Incubation: Incubate the tube at room temperature overnight or at 37°C for several hours with gentle agitation to elute the RNA from the gel matrix.

  • Recovery: Transfer the elution buffer containing the RNA to a new tube. The RNA can then be recovered by ethanol precipitation as described in Protocol 1.

III. Quantification of Biotinylated RNA Probes

Accurate quantification is essential for reproducible experiments.

  • UV Spectrophotometry: Measure the absorbance at 260 nm (A260) to determine the RNA concentration (1 A260 unit = 40 µg/mL RNA).[4] The A260/A280 ratio should be ~2.0 for pure RNA. Note that this method does not distinguish between incorporated and unincorporated nucleotides.

  • Fluorometric Quantification: Use RNA-specific fluorescent dyes for more accurate quantification, especially at low concentrations.

  • Biotin (B1667282) Quantification Kits: Colorimetric or fluorescent assays, such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, can be used to determine the efficiency of biotin incorporation.[5]

IV. Experimental Workflows and Diagrams

The following diagrams illustrate the workflows for the purification protocols.

Ethanol_Precipitation_Workflow start In Vitro Transcription Reaction add_salt Add 3M Sodium Acetate start->add_salt add_etoh Add Ice-Cold 100% Ethanol add_salt->add_etoh precipitate Incubate at -20°C or -80°C add_etoh->precipitate centrifuge1 Centrifuge to Pellet RNA precipitate->centrifuge1 wash Wash Pellet with 70% Ethanol centrifuge1->wash centrifuge2 Centrifuge wash->centrifuge2 dry Air-Dry Pellet centrifuge2->dry resuspend Resuspend in RNase-free Water dry->resuspend end Purified Biotinylated RNA resuspend->end

Caption: Workflow for Ethanol Precipitation of Biotinylated RNA Probes.

Spin_Column_Workflow start In Vitro Transcription Reaction add_buffer Add Binding Buffer start->add_buffer load_column Load onto Spin Column add_buffer->load_column bind Centrifuge to Bind RNA load_column->bind wash1 Wash with Wash Buffer bind->wash1 wash2 Repeat Wash Step wash1->wash2 dry_spin Dry Spin to Remove Ethanol wash2->dry_spin elute Add Elution Buffer & Incubate dry_spin->elute collect Centrifuge to Collect Purified RNA elute->collect end Purified Biotinylated RNA collect->end PAGE_Purification_Workflow start In Vitro Transcription Reaction prep_sample Mix with Formamide Loading Buffer & Denature start->prep_sample electrophoresis Run on Denaturing PAGE prep_sample->electrophoresis visualize Visualize by UV Shadowing electrophoresis->visualize excise Excise RNA Band visualize->excise elute Elute RNA from Gel Slice excise->elute recover Recover RNA by Ethanol Precipitation elute->recover end Purified Biotinylated RNA recover->end

References

Application Notes: Biotin-11-UTP in RNA Pull-Down Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Biotin-11-UTP is a biotin-labeled uridine (B1682114) triphosphate analog crucial for the non-radioactive labeling of RNA molecules.[1][2] It is widely used to synthesize biotinylated RNA probes through in vitro transcription, where it is incorporated into the nascent RNA strand by RNA polymerases like T7, T3, or SP6.[3] The "11" designates the 11-atom spacer arm connecting the biotin (B1667282) molecule to the uridine nucleotide.[1][2] This extended linker is designed to minimize steric hindrance, thereby improving the accessibility of the biotin moiety for subsequent detection or capture by streptavidin-conjugated reagents.[2][4]

RNA pull-down assays are a powerful in vitro technique used to identify and study proteins that interact with a specific RNA molecule.[5] The fundamental principle involves using a biotinylated RNA of interest as a "bait" to capture its binding partners ("prey") from a cell lysate or protein mixture.[6][7] The high-affinity interaction between biotin and streptavidin (K D = 10⁻¹⁵ M) is then exploited to isolate the entire RNA-protein complex using streptavidin-coated beads.[6][8] The captured proteins can then be identified by methods such as Western blotting or mass spectrometry.[7]

Key Applications

  • Identification of Novel RNA-Binding Proteins (RBPs): this compound is instrumental in generating RNA probes to discover unknown proteins that bind to a specific RNA, including mRNAs, long non-coding RNAs (lncRNAs), and circular RNAs (circRNAs).[9][10]

  • Validation of RNA-Protein Interactions: The technique is used to confirm suspected interactions between an RNA and a protein, often validating findings from computational predictions or other large-scale screens.[4]

  • Mapping RNA-Protein Interaction Domains: By using truncated or mutated versions of the biotinylated RNA bait, researchers can identify the specific regions or structural motifs within the RNA that are necessary for protein binding.

  • Semi-Quantitative Analysis: RNA pull-down assays can be used to semi-quantitatively assess how the binding of a protein to an RNA is affected by different cellular conditions or the presence of inhibitors.[10][11]

Experimental Protocols

Part 1: Synthesis of Biotinylated RNA Probe via In Vitro Transcription

This protocol is optimized for generating biotin-labeled RNA probes using a T7 RNA polymerase system.

1.1 Materials

  • Linearized plasmid DNA or PCR product with a T7 promoter sequence upstream of the target RNA sequence

  • HighYield T7 RNA Polymerase Mix[12]

  • 10x T7 Reaction Buffer[12]

  • NTP solutions (ATP, CTP, GTP - 100 mM stocks)[13]

  • UTP solution (100 mM stock)[12]

  • This compound (10 mM stock)[13]

  • Dithiothreitol (DTT, 100 mM)[12]

  • RNase-free DNase I[14]

  • Nuclease-free water

  • RNA purification kit (e.g., RNeasy Mini Kit)[14]

1.2 Reaction Setup

An optimal balance between labeling and reaction efficiency is often achieved with a 35% substitution of UTP with this compound.[12][13] The following table outlines the setup for a standard 20 µL reaction.

ComponentVolume (µL)Final Concentration
Nuclease-free waterUp to 20 µL-
10x HighYield T7 Reaction Buffer2.01x
100 mM DTT2.010 mM
10 mM ATP2.01 mM
10 mM CTP2.01 mM
10 mM GTP2.01 mM
10 mM UTP1.30.65 mM
10 mM this compound0.70.35 mM
Template DNA (0.5 - 1.0 µg)X25-50 ng/µL
HighYield T7 RNA Polymerase Mix2.0-
Total Volume 20.0

1.3 Protocol

  • Thaw all components at room temperature, except for the T7 RNA Polymerase Mix, which should be kept on ice.[12]

  • Assemble the reaction in a nuclease-free microtube at room temperature in the order listed in the table above. Mix thoroughly by vortexing and spin down briefly.[12]

  • Incubate the reaction at 37°C for 2 hours in a thermocycler or incubator. For some templates, yields may be increased by extending the incubation to 4 hours.[12][15]

  • To remove the DNA template, add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes.[14][15]

  • Purify the biotinylated RNA using an appropriate RNA purification kit, following the manufacturer's instructions.[14]

  • Assess the quality and concentration of the labeled RNA using a spectrophotometer (e.g., NanoDrop) and verify its integrity via gel electrophoresis.

Part 2: RNA Pull-Down Assay with Nuclear Extract

This protocol describes the capture of RBPs from a HeLa nuclear extract using a biotinylated RNA probe.

2.1 Materials

  • Purified biotinylated RNA probe (from Part 1)

  • HeLa cells (or other cells of interest)

  • Streptavidin-coated magnetic or agarose (B213101) beads[14]

  • Nuclear Isolation Buffer (1.28 M sucrose, 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 4% Triton X-100)[14]

  • RIP Buffer (150 mM KCl, 25 mM Tris pH 7.4, 0.5 mM DTT, 0.5% NP40, with protease inhibitors)[14]

  • RNA Structure Buffer (10 mM Tris pH 7, 0.1 M KCl, 10 mM MgCl₂)[14]

  • Wash Buffer (e.g., RIP buffer or PBS)

  • Elution Buffer (e.g., SDS-PAGE loading buffer)[14]

2.2 Protocol

  • Preparation of Nuclear Extract:

    • Harvest approximately 10⁷ HeLa cells and resuspend the pellet in 2 mL PBS, 2 mL nuclear isolation buffer, and 6 mL nuclease-free water.[14]

    • Incubate on ice for 20 minutes with frequent mixing.[14]

    • Pellet the nuclei by centrifuging at 2,500 x g for 15 minutes at 4°C.[14]

    • Resuspend the nuclear pellet in 1 mL of ice-cold RIP buffer containing protease inhibitors.[14]

    • Mechanically shear the nuclei using a Dounce homogenizer (15-20 strokes).[14]

    • Clarify the lysate by centrifuging at 16,000 x g for 10 minutes at 4°C. The supernatant is the nuclear extract. Determine the protein concentration using a Bradford or BCA assay.

  • RNA Folding and Binding to Beads:

    • Take approximately 3 µg of the biotinylated RNA probe and heat it to 90°C for 2 minutes, then place it immediately on ice for 2 minutes to denature.[14]

    • Add RNA Structure Buffer and allow the RNA to fold at room temperature for 20 minutes.[14]

    • While the RNA is folding, wash 60 µL of streptavidin agarose beads with RIP buffer.[14]

  • Incubation and Protein Capture:

    • Combine the folded RNA probe with 1 mg of the prepared HeLa nuclear extract in a final volume of 500 µL to 1 mL with RIP buffer.[14]

    • Incubate at room temperature for 1 hour with gentle rotation to allow RNA-protein complexes to form.[14]

    • Add the pre-washed streptavidin beads to the RNA-protein mixture and continue to incubate at room temperature for another hour with rotation.[14]

  • Washing and Elution:

    • Pellet the beads by centrifugation (e.g., 500 x g for 1 minute) or by using a magnetic stand. Discard the supernatant.

    • Wash the beads five times with 1 mL of ice-cold RIP buffer to remove non-specifically bound proteins.[14]

    • After the final wash, remove all supernatant and add 30-50 µL of 1x SDS-PAGE loading buffer to the beads.[14]

    • Boil the sample at 95°C for 5-10 minutes to elute the bound proteins.[14][16]

  • Analysis:

    • Centrifuge the beads and collect the supernatant.

    • Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie staining, or Western blotting with specific antibodies.[17] For unbiased discovery of interacting proteins, mass spectrometry can be performed.[6]

Quantitative Data Summary

The following table provides a summary of typical quantitative parameters used in RNA pull-down assays, compiled from various optimized protocols.

ParameterRecommended QuantityCell/SystemSource
Biotinylated RNA Probe2 µg (~200 pmol)SW480 or K562 cells[9][10]
Biotinylated RNA Probe3 µgHeLa nuclear extract[14]
Cell Lysate (Total Protein)500 µgSW480 or K562 cells[9][10]
Cell Lysate (Nuclear Extract)1 mgHeLa cells[14]
Streptavidin Agarose Beads20 µL (high capacity) or 60 µLGeneral[9][14]
Total Binding Reaction Volume200 - 500 µLGeneral[9][11]
Incubation Time (RNA + Lysate)1 hour at room temperatureGeneral[14]
Incubation Time (Complex + Beads)1 hour at room temperatureGeneral[14]

Visualizations

experimental_workflow cluster_probe Probe Synthesis cluster_pulldown Pull-Down Assay cluster_analysis Analysis dna T7 Promoter + DNA Template ivt In Vitro Transcription (with this compound) dna->ivt probe Biotinylated RNA Probe ivt->probe binding Incubate Probe + Lysate (Formation of RNP Complex) probe->binding lysate Prepare Cell Lysate (e.g., Nuclear Extract) lysate->binding beads Streptavidin Beads capture Capture with Beads beads->capture binding->capture wash Wash to Remove Non-specific Proteins capture->wash elute Elute Bound Proteins wash->elute analysis Protein Identification (Western Blot / Mass Spec) elute->analysis

Caption: Workflow for an RNA pull-down assay using this compound.

Caption: Molecular interactions in a this compound based RNA pull-down assay.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Biotin-11-UTP to UTP Ratio in Transcription Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the Biotin-11-UTP to UTP ratio in their in vitro transcription reactions for robust and reliable results.

Troubleshooting Guide

This guide addresses specific issues that may arise during the biotinylation of RNA probes.

Issue: Low Yield of Biotinylated RNA

  • Possible Cause: High concentration of this compound may be inhibiting the RNA polymerase.

  • Solution: An optimal balance between labeling efficiency and reaction yield is typically achieved with a 35% this compound substitution.[1][2] However, the ideal ratio can be application-dependent. It is recommended to perform a titration experiment to determine the optimal this compound:UTP ratio for your specific template and experimental conditions. A good starting point is to test ratios from 1:3 to 1:1 (this compound:UTP). For some applications, a range of 25-60% Biotin-UTP can provide acceptable results.[3]

  • Possible Cause: Poor quality of the DNA template.

  • Solution: Ensure your DNA template is high quality, linear, and free of contaminants such as salts, ethanol (B145695), and RNases, which can inhibit RNA polymerase.[][5][6] Phenol/chloroform extraction and ethanol precipitation are recommended for cleaning up the template DNA.[7][8] The A260/A280 ratio of the purified nucleic acid should be between 1.8 and 2.2.

  • Possible Cause: RNase contamination.

  • Solution: Maintain a strict RNase-free environment.[][9] Use RNase-free water, reagents, and labware.[] Including an RNase inhibitor in the transcription reaction is also highly recommended.[5][6]

  • Possible Cause: Suboptimal reaction conditions.

  • Solution: Ensure all reaction components are at their optimal concentrations. The reaction should be incubated at 37°C for at least 2 hours.[][7] For GC-rich templates, decreasing the reaction temperature may help increase the yield of full-length transcripts.[6]

Issue: Poor Performance of Biotinylated Probes in Downstream Applications (e.g., FISH, Northern Blot)

  • Possible Cause: Suboptimal labeling density.

  • Solution: The ratio of this compound to UTP directly impacts the labeling density of your RNA probe. Too few biotin (B1667282) labels will result in a weak signal, while too many can lead to steric hindrance and reduced hybridization efficiency.[10][11] A common starting point is a 1:3 ratio of this compound to UTP, which incorporates a biotinylated nucleotide approximately every 20-25 nucleotides.[8][12] For sensitive applications like FISH, empirical optimization of this ratio is crucial.

  • Possible Cause: Degradation of the RNA probe.

  • Solution: RNA is susceptible to degradation by RNases.[9] Ensure proper RNase-free handling and storage of your biotinylated RNA probes.[12] Store probes at -20°C or -80°C in an RNase-free buffer.[7][12]

  • Possible Cause: Inefficient removal of unincorporated nucleotides.

  • Solution: Unincorporated this compound can compete with the labeled probe in downstream applications, leading to high background. Purify the biotinylated RNA using spin columns or ethanol precipitation to remove unincorporated nucleotides.[12]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting ratio of this compound to UTP for in vitro transcription?

A1: A widely recommended starting point is a 1:3 ratio of this compound to UTP. This generally provides a good balance between labeling efficiency and RNA yield.[8][12] However, for optimal performance, this ratio should be empirically determined for each specific application and template. A range of 25-60% Biotin-UTP can be acceptable for many applications.[3]

Q2: How does the this compound to UTP ratio affect the yield of the transcription reaction?

A2: High concentrations of modified nucleotides like this compound can partially inhibit RNA polymerase, leading to a decrease in the overall yield of the transcription reaction.[3] It is important to find a ratio that provides sufficient labeling without significantly compromising the RNA yield.

Q3: Can I use a different biotinylated nucleotide, such as Biotin-16-UTP?

A3: Yes, other biotinylated nucleotides like Biotin-16-UTP can be used. While the linker arm length may not significantly affect incorporation by RNA polymerase, longer linkers might slightly impede subsequent purification of the aRNA.[3] this compound is often preferred as it has been shown to provide high yields of aRNA.[3]

Q4: How can I assess the quality and labeling efficiency of my biotinylated RNA probe?

A4: The quality and quantity of the transcript can be analyzed by non-denaturing agarose (B213101) gel electrophoresis with ethidium (B1194527) bromide staining.[7] The integrity of the synthesized RNA can be further assessed using a bioanalyzer. For a more quantitative assessment of labeling efficiency, a dot blot assay can be performed where serial dilutions of the biotinylated RNA are spotted onto a membrane and detected with a streptavidin-conjugate.

Q5: What is the importance of the linker arm in this compound?

A5: The 11-atom linker arm in this compound separates the biotin molecule from the UTP, which helps to minimize steric hindrance.[13] This spacing allows for more efficient incorporation by RNA polymerase and better accessibility for binding by streptavidin in downstream detection steps.[13]

Quantitative Data Summary

Table 1: Effect of this compound:UTP Ratio on RNA Yield and Labeling Efficiency

This compound:UTP Ratio% this compoundExpected RNA YieldRelative Labeling EfficiencyRecommended Application
1:325%HighModerateGeneral use, Northern blots
1:233%Moderate-HighHighFISH, Microarrays
1:150%ModerateVery HighApplications requiring high signal
2:166%Low-ModerateMaximumMay inhibit polymerase

Note: These are general guidelines. Optimal ratios may vary depending on the specific template, polymerase, and reaction conditions.

Experimental Protocols

Protocol: Optimizing this compound to UTP Ratio for In Vitro Transcription

This protocol outlines a method for systematically testing different this compound to UTP ratios to determine the optimal condition for your experiment.

Materials:

  • Linearized template DNA (0.5-1.0 µg/µl)

  • T7, SP6, or T3 RNA Polymerase

  • 10x Transcription Buffer

  • 100 mM ATP, CTP, GTP solutions

  • 10 mM this compound solution

  • 10 mM UTP solution

  • RNase Inhibitor

  • Nuclease-free water

  • DNase I (RNase-free)

  • EDTA (0.5 M)

  • Spin columns for RNA purification

Procedure:

  • Prepare Nucleotide Mixes: Prepare four different nucleotide mixes with varying this compound:UTP ratios as described in Table 2.

    Table 2: Preparation of Nucleotide Mixes for Optimization

ComponentMix 1 (1:3 ratio)Mix 2 (1:2 ratio)Mix 3 (1:1 ratio)Mix 4 (UTP only)
100 mM ATP2 µL2 µL2 µL2 µL
100 mM CTP2 µL2 µL2 µL2 µL
100 mM GTP2 µL2 µL2 µL2 µL
10 mM this compound2.5 µL3.3 µL5 µL0 µL
10 mM UTP7.5 µL6.7 µL5 µL10 µL
Nuclease-free water4 µL4 µL4 µL4 µL
Total Volume 20 µL 20 µL 20 µL 20 µL
  • Set up Transcription Reactions: For each nucleotide mix, set up a 20 µL transcription reaction as follows:

    • 10x Transcription Buffer: 2 µL

    • Nucleotide Mix (from step 1): 2 µL

    • Linearized Template DNA (1 µg): 1 µL

    • RNase Inhibitor: 1 µL

    • T7/SP6/T3 RNA Polymerase: 2 µL

    • Nuclease-free water: to a final volume of 20 µL

  • Incubation: Incubate the reactions at 37°C for 2 hours.[7]

  • DNase Treatment: Add 1 µL of RNase-free DNase I to each reaction and incubate at 37°C for 15 minutes to remove the DNA template.[12]

  • Stop Reaction: Stop the reaction by adding 2 µL of 0.5 M EDTA.

  • Purification: Purify the biotinylated RNA using a spin column according to the manufacturer's instructions. Elute the RNA in nuclease-free water.

  • Quantification and Analysis:

    • Measure the concentration of the purified RNA using a spectrophotometer.

    • Analyze the integrity of the RNA transcripts by running an aliquot on a denaturing agarose gel.

    • Evaluate the biotin incorporation efficiency using a dot blot assay with a streptavidin-HRP conjugate and a chemiluminescent substrate.

Visualizations

experimental_workflow cluster_prep Preparation cluster_ivt In Vitro Transcription cluster_purification Purification & QC cluster_downstream Downstream Application prep_dna Linearized DNA Template ivt_reaction Assemble Transcription Reaction: - Template DNA - Nucleotide Mix - RNA Polymerase - Buffer, RNase Inhibitor prep_dna->ivt_reaction prep_ntps Prepare Nucleotide Mixes (Varying this compound:UTP Ratios) prep_ntps->ivt_reaction incubation Incubate at 37°C for 2 hours ivt_reaction->incubation dnase_treat DNase I Treatment incubation->dnase_treat purify Purify Biotinylated RNA (Spin Column) dnase_treat->purify qc Quality Control: - Spectrophotometry (Yield) - Gel Electrophoresis (Integrity) - Dot Blot (Labeling Efficiency) purify->qc application Use Optimal Probe in: - FISH - Northern Blot - Microarray qc->application

Caption: Workflow for optimizing the this compound to UTP ratio in in vitro transcription.

troubleshooting_flowchart cluster_low_yield Troubleshooting Low Yield cluster_good_yield Troubleshooting Low Signal with Good Yield start Low Signal in Downstream Application check_yield Check RNA Yield after Transcription start->check_yield low_yield Low Yield check_yield->low_yield Low good_yield Good Yield check_yield->good_yield Good optimize_ratio Optimize this compound:UTP Ratio (Decrease % Biotin-UTP) low_yield->optimize_ratio check_template Check DNA Template Quality low_yield->check_template check_rnase Check for RNase Contamination low_yield->check_rnase check_labeling Assess Labeling Efficiency (Dot Blot) good_yield->check_labeling end Successful Application optimize_ratio->end check_template->end check_rnase->end low_labeling Low Labeling check_labeling->low_labeling Low good_labeling Good Labeling check_labeling->good_labeling Good increase_ratio Increase this compound:UTP Ratio low_labeling->increase_ratio check_probe_integrity Check Probe Integrity (Gel Electrophoresis) good_labeling->check_probe_integrity check_purification Ensure Complete Removal of Unincorporated Nucleotides good_labeling->check_purification increase_ratio->end check_probe_integrity->end check_purification->end

Caption: Troubleshooting flowchart for low signal in downstream applications using biotinylated probes.

References

troubleshooting low yield of biotinylated RNA with Biotin-11-UTP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of biotinylated RNA using Biotin-11-UTP.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it incorporated into RNA? this compound is a modified version of uridine (B1682114) triphosphate (UTP) where a biotin (B1667282) molecule is attached via an 11-atom linker.[1] During in vitro transcription (IVT), RNA polymerases such as T7, SP6, or T3 can incorporate this compound into the growing RNA chain as a substitute for natural UTP.[2][3] This process, known as co-transcriptional labeling, produces RNA molecules with biotin tags that can be used for non-radioactive detection in various applications like in situ hybridization, microarrays, and affinity purification.[3][4] The 11-atom linker helps to minimize steric hindrance, allowing for efficient binding of streptavidin conjugates for detection.[1]

Q2: What are the most common causes of low yield in a biotinylation reaction? The two most frequent causes of poor or failed in vitro transcription reactions are the presence of inhibitors and poor quality of the DNA template.[5] Other significant factors include a suboptimal ratio of this compound to unlabeled UTP, RNase contamination, inactive RNA polymerase, and inefficient purification methods.[6][7][8][9]

Q3: How does the quality of the DNA template affect the yield of biotinylated RNA? The quality and purity of the DNA template are critical for a successful in vitro transcription reaction.[] Contaminants such as salts, ethanol (B145695), or proteins carried over from plasmid purification can inhibit T7 RNA polymerase.[7][8] For efficient transcription, the plasmid DNA template should be fully linearized with a restriction enzyme to ensure transcripts of a defined length.[7][] Incomplete linearization can result in longer, undesirable transcripts.[8] The presence of RNases, which can be introduced during the plasmid purification process, will degrade the newly synthesized RNA, leading to a significant reduction in yield.[7][11]

Q4: What is the optimal ratio of this compound to unlabeled UTP? The ratio between biotinylated and unlabeled UTP is a critical parameter to optimize for both yield and labeling efficiency. While a wide range of Biotin-UTP concentrations (25–60%) can be used for acceptable detection, very high concentrations can lead to decreased RNA yield.[6] A substitution of 35% this compound is often recommended as a starting point to achieve a good balance between the reaction's efficiency and the labeling of the probe.[2][12] For a typical reaction, this would translate to final concentrations of 0.65 mM UTP and 0.35 mM this compound.[2][12] However, individual optimization may be required for specific applications or templates.[2]

Q5: How should I purify the biotinylated RNA after the reaction? Purification is essential to remove unincorporated nucleotides, proteins (like RNA polymerase and DNase), and the DNA template.[13] Spin column purification is a common and effective method that removes proteins, salts, and unincorporated nucleotides.[2] It is important to select a column with the appropriate size exclusion limit and binding capacity for your expected RNA product.[2] Other methods, such as lithium chloride (LiCl) precipitation, may also work but might be less effective at removing all contaminants.[2]

Troubleshooting Guide

Problem 1: I see no RNA transcript, or the yield is extremely low.

Q: I've run my in vitro transcription reaction with this compound, but a gel analysis shows little to no RNA. What went wrong?

This issue often points to fundamental problems with the reaction components or setup.

  • Possible Cause 1: Poor DNA Template Quality.

    • Explanation: Contaminants like salts or ethanol from the DNA purification process can inhibit RNA polymerases.[7][8] If using a linearized plasmid, incomplete digestion can also prevent successful transcription.[7]

    • Solution: Re-purify your DNA template. Consider an ethanol precipitation step to remove residual salts.[7] Always verify that your plasmid is completely linearized by running an aliquot on an agarose (B213101) gel.[8]

  • Possible Cause 2: RNase Contamination.

    • Explanation: RNases are enzymes that degrade RNA and are ubiquitous.[9] Contamination can be introduced through tips, tubes, water, or the DNA template itself.[7][11]

    • Solution: Use certified RNase-free water, tubes, and pipette tips. Wear gloves and work in a clean environment. Including a potent RNase inhibitor in the reaction is highly recommended.[2][9]

  • Possible Cause 3: Inactive Enzyme or Reagents.

    • Explanation: The T7 RNA Polymerase may have lost activity due to improper storage or multiple freeze-thaw cycles.[9] Similarly, other reagents like DTT are sensitive to oxidation.

    • Solution: Use a fresh aliquot of RNA polymerase. If possible, test the enzyme and reaction buffer with a positive control template known to work.[8] Prepare fresh dilutions of sensitive reagents like DTT.

Problem 2: My RNA yield is consistently lower than expected.

Q: The reaction works, but I'm not getting the 10 µg or more of RNA that the protocol suggests. How can I increase my yield?

Low, but present, yield suggests the reaction is working sub-optimally.

  • Possible Cause 1: Suboptimal this compound:UTP Ratio.

    • Explanation: While biotin is necessary for labeling, T7 RNA polymerase incorporates modified nucleotides less efficiently than their natural counterparts. An excessively high ratio of this compound to UTP can reduce the overall transcription rate and decrease RNA yield.[6]

    • Solution: Optimize the ratio. If you are using a high percentage of this compound, try reducing it. A 35% substitution (e.g., 0.35 mM this compound and 0.65 mM UTP) is a good starting point that balances yield and labeling efficiency.[2][12]

  • Possible Cause 2: Insufficient Incubation Time.

    • Explanation: While many standard protocols suggest a 2-hour incubation, some templates may require more time for optimal yield.

    • Solution: Try extending the incubation time at 37°C. Depending on the specific probe, increasing the incubation to 2-4 hours may improve the product yield.[2][12]

  • Possible Cause 3: Low Nucleotide Concentration.

    • Explanation: If the total concentration of NTPs is too low, it can become the limiting factor in the reaction, leading to reduced yields.[5][8]

    • Solution: Ensure the final concentration of each NTP is adequate. Standard protocols often use 1 mM of ATP, CTP, and GTP.[2] If yield is low, consider increasing the total NTP concentration, while maintaining the optimized this compound:UTP ratio.

Problem 3: The synthesized RNA is shorter than the expected full-length product.

Q: My gel shows a smear or discrete bands that are smaller than my target RNA size. What causes this premature termination?

The appearance of shorter transcripts indicates that the RNA polymerase is detaching from the DNA template before reaching the end.

  • Possible Cause 1: Low Concentration of the Limiting Nucleotide.

    • Explanation: When incorporating a labeled nucleotide, its concentration is often lower than the other three NTPs. If this concentration is too low, the polymerase may stall and terminate transcription prematurely.[5]

    • Solution: Increase the concentration of the limiting nucleotide. This involves adding more of both the unlabeled and the biotin-labeled UTP while keeping the ratio constant.[5]

  • Possible Cause 2: GC-Rich Template Sequence.

    • Explanation: Templates with high GC content can form stable secondary structures that impede the progress of the RNA polymerase, causing it to dissociate from the template.[7]

    • Solution: Lower the incubation temperature of the reaction from 37°C to 30°C.[8] This can slow down the polymerase, potentially allowing it to move through difficult secondary structures.[5]

  • Possible Cause 3: Presence of Cryptic Termination Sites.

    • Explanation: The DNA template sequence itself may contain sequences that act as weak or "cryptic" termination signals for the specific RNA polymerase being used.[7] T7 RNA polymerase, in particular, can be prone to read-through transcription but can also be stopped by certain hairpin structures.[14]

    • Solution: If you suspect cryptic termination, one strategy is to try a different bacteriophage polymerase (e.g., SP6 or T3) if your vector contains the appropriate promoter.[5] These polymerases may transcribe a given template differently.[5]

Quantitative Data Summary

Table 1: Recommended Nucleotide Concentrations for this compound Labeling

ComponentRecommended Starting ConcentrationOptimized RangeRationale
ATP, CTP, GTP1 mM each1 - 2.5 mMProvides sufficient building blocks for RNA synthesis.[2][12]
UTP0.65 mM-Part of the optimized ratio to balance labeling and yield.[2][12]
This compound0.35 mM-A 35% substitution of total UTP is a common starting point.[2][12]
Total Biotin-UTP / UTP35% substitution25% - 60%A range that allows for acceptable detection without severely impacting yield.[6]

Table 2: Example 20 µL In Vitro Transcription Reaction Setup

ComponentVolumeFinal Concentration
10x Reaction Buffer2 µL1x
10 mM ATP, CTP, GTP Mix2 µL1 mM each
10 mM UTP1.3 µL0.65 mM
10 mM this compound0.7 µL0.35 mM
DNA Template (0.5-1 µg)X µL25-50 ng/µL
RNase Inhibitor1 µL-
T7 RNA Polymerase Mix2 µL-
RNase-free WaterUp to 20 µL-
Total Volume 20 µL

Note: This table is adapted from a standard kit protocol and serves as an example.[2][12] Always refer to the manufacturer's instructions for your specific reagents.

Experimental Protocols

Protocol 1: Standard In Vitro Transcription for Biotin-11-RNA Synthesis

This protocol is a general guideline for synthesizing biotinylated RNA using a T7 RNA polymerase-based system.

  • Template Preparation:

    • Linearize 1-2 µg of plasmid DNA containing a T7 promoter upstream of your sequence of interest using a restriction enzyme that generates blunt or 5' overhangs.[2]

    • Purify the linearized template using a column-based kit or phenol/chloroform extraction followed by ethanol precipitation.[2]

    • Resuspend the clean DNA template in RNase-free water and determine its concentration.

  • Reaction Assembly:

    • Thaw all reaction components (except the polymerase mix) at room temperature, vortex briefly to mix, and spin down.[2] Keep the T7 RNA Polymerase Mix on ice.

    • In a sterile, RNase-free microcentrifuge tube, assemble the following components at room temperature in the order listed:[2]

      • RNase-free Water (to a final volume of 20 µL)

      • 2 µL of 10x Transcription Buffer

      • 2 µL of ATP/CTP/GTP mix (10 mM each)

      • 1.3 µL of UTP (10 mM)

      • 0.7 µL of this compound (10 mM)

      • 1 µg of linearized DNA template

      • 1 µL of RNase Inhibitor

    • Mix gently by vortexing and centrifuge briefly.

    • Add 2 µL of T7 RNA Polymerase Mix. Mix again and spin down.[2]

  • Incubation:

    • Incubate the reaction for 2 hours at 37°C.[15] For potentially higher yields, this can be extended up to 4 hours.[2][12]

  • DNA Template Removal (Optional but Recommended):

    • To remove the DNA template, add 1-2 µL of RNase-free DNase I to the reaction.[16]

    • Incubate for 15 minutes at 37°C.[16]

  • Purification:

    • Purify the synthesized biotinylated RNA using an appropriate RNA cleanup spin column kit, following the manufacturer's protocol.[2] This will remove the enzyme, salts, and unincorporated NTPs.

    • Elute the RNA in RNase-free water. Quantify the yield using a spectrophotometer (A260) and assess integrity on a denaturing agarose gel.[2]

Protocol 2: Purification of Biotinylated RNA via Spin Column
  • Binding: Add the recommended volume of binding buffer (often containing ethanol) to your in vitro transcription reaction mixture. Mix well.

  • Loading: Transfer the mixture to the RNA spin column and centrifuge according to the manufacturer's instructions. Discard the flow-through.

  • Washing: Wash the column with the provided wash buffers. This step is typically performed twice to ensure all impurities are removed.

  • Drying: Centrifuge the empty column to remove any residual ethanol from the wash buffer.

  • Elution: Place the column in a clean collection tube. Add RNase-free water or elution buffer directly to the center of the membrane and let it stand for one minute. Centrifuge to elute the purified, biotinylated RNA.

Mandatory Visualizations

experimental_workflow cluster_prep Template Preparation cluster_rxn In Vitro Transcription cluster_purify Purification & QC plasmid Plasmid DNA linearized Linearized DNA Template plasmid->linearized Restriction Digest purified_dna Purified DNA Template linearized->purified_dna Column Purification ivt Assemble IVT Reaction (NTPs, this compound, Polymerase) purified_dna->ivt incubation Incubate at 37°C ivt->incubation 2-4 hours dnase DNase I Treatment incubation->dnase Optional purify_rna Spin Column Purification dnase->purify_rna final_rna Purified Biotinylated RNA purify_rna->final_rna qc Yield & Quality Control (Spectrophotometry, Gel) final_rna->qc

Caption: Experimental workflow for synthesizing biotinylated RNA.

troubleshooting_yield start Low or No RNA Yield? no_yield Check DNA Template: - Purity (A260/230) - Complete Linearization (Gel) start->no_yield No RNA at all low_yield Optimize Reaction: Reduce this compound Ratio (Start at 35%) start->low_yield Yield is low short_rna Check Nucleotides: Increase Limiting NTP Conc. start->short_rna RNA is too short rnase Use RNase Inhibitor & RNase-Free Technique no_yield->rnase enzyme Use Fresh Enzyme & Positive Control Template rnase->enzyme incubation Increase Incubation Time (2-4 hours) low_yield->incubation gc_rich GC-Rich Template? Lower Incubation Temp (30°C) short_rna->gc_rich

Caption: Troubleshooting logic for low biotinylated RNA yield.

References

how to reduce background noise in Biotin-11-UTP hybridization

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Biotin-11-UTP Hybridization

This guide provides troubleshooting strategies and detailed protocols to help researchers, scientists, and drug development professionals reduce background noise in this compound hybridization experiments, such as in situ hybridization (ISH).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of high background noise with this compound probes?

High background noise can originate from several sources, including issues with the probe, tissue preparation, and hybridization or detection steps. The most common causes are:

  • Endogenous Biotin (B1667282): Many tissues, especially those with high metabolic activity like the liver, kidney, and spleen, contain naturally occurring biotin that is detected by streptavidin or avidin (B1170675) conjugates, leading to false-positive signals.[1][2][3][4][5]

  • Probe Concentration: Using a probe concentration that is too high increases the likelihood of non-specific binding to non-target sequences or cellular components.[4][5]

  • Insufficient Washing/Stringency: Inadequate post-hybridization washing fails to remove unbound or weakly bound probes. Wash conditions (temperature, salt concentration) that are not stringent enough can also contribute to background.[4][6][7]

  • Inadequate Blocking: Insufficient blocking of non-specific binding sites on the tissue or substrate can lead to unwanted attachment of the probe or detection reagents.[5][8]

  • Probe Quality and Design: Probes that are too long, contain repetitive sequences, or have unincorporated biotinylated nucleotides can increase background.[6][9]

  • Endogenous Enzyme Activity: If using an enzyme-based detection system (like HRP or AP), endogenous peroxidases or phosphatases in the tissue can produce background signal.[1][10]

Q2: My background is uniformly high across the entire slide. How do I troubleshoot this?

A uniform high background often points to systemic issues in the protocol. Here’s a checklist to identify the cause:

  • Check for Endogenous Biotin: This is a primary suspect. Perform a control experiment by omitting the biotinylated probe but completing the detection steps. If you still see a signal, endogenous biotin is present and must be blocked.[2][3] Tissues like the liver, kidney, brain, and adipose tissue are known to have high levels of endogenous biotin.[3][5]

  • Optimize Probe Concentration: Your probe concentration may be too high. Perform a titration experiment to find the optimal concentration that provides a strong signal with minimal background. A good starting range is often 100-1000 ng/mL.[4]

  • Review Blocking Steps: Ensure your blocking buffer is effective and does not contain biotin (e.g., avoid milk-based blockers).[3][5][11] Use of normal serum from the species the secondary antibody was raised in can help block non-specific sites.[5]

  • Increase Washing Stringency: Post-hybridization washes are critical. You can increase stringency by increasing the temperature or decreasing the salt (SSC) concentration of the wash buffers.[4][7]

Q3: I'm seeing punctate or speckled, non-specific signals. What is the cause?

Punctate background is often caused by probe aggregation or precipitation of detection reagents.

  • Probe Aggregation: Ensure your probe is fully dissolved in the hybridization buffer. Before applying to the slide, heat the probe/hybridization buffer mixture and then briefly centrifuge to pellet any aggregates.

  • Detection Reagent Precipitates: Filter your detection reagents (e.g., streptavidin-HRP) before use. Ensure buffers are made with high-purity water and are not expired.

  • Air Bubbles: Trapped air bubbles under the coverslip during hybridization can cause uneven signal and artifacts.[4]

Q4: How can I determine the optimal probe concentration to reduce background?

The ideal probe concentration balances a strong specific signal with low background. This is determined empirically through a probe titration study.

Data Presentation: Probe Concentration Optimization

The table below illustrates a typical titration experiment. The goal is to find the concentration that maximizes the signal-to-noise ratio.

Probe ConcentrationSpecific Signal IntensityBackground Noise LevelSignal-to-Noise Ratio (S/N)Recommendation
50 ng/mLVery LowVery LowLowToo low
100 ng/mLLowVery LowModeratePotentially usable
200 ng/mL Strong Low High Optimal
500 ng/mLStrongModerateModerateSuboptimal (rising background)
1000 ng/mLVery StrongHighLowToo high (excessive background)

Based on this example, 200 ng/mL would be the optimal concentration.

Troubleshooting Workflow & Key Methodologies

The following diagram outlines a logical workflow for troubleshooting high background issues.

G cluster_0 Problem Identification cluster_1 Initial Checks & Controls cluster_2 Protocol Optimization cluster_3 Resolution Start High Background Observed Endo_Biotin Run Control: No Probe, Add Detection Reagents Start->Endo_Biotin Is background uniform? Probe_Agg Check Probe Prep: Heat & Centrifuge Probe Mix Start->Probe_Agg Is background punctate? Block Optimize Blocking: Use Avidin/Biotin Block Endo_Biotin->Block Signal in control? Probe_Conc Optimize Probe Conc.: Perform Titration Endo_Biotin->Probe_Conc No signal in control Probe_Agg->Probe_Conc Problem Persists Result Low Background Achieved Probe_Agg->Result Problem Solved Block->Probe_Conc Wash Optimize Washes: Increase Temp / Decrease Salt Probe_Conc->Wash Wash->Result

Caption: A troubleshooting workflow for diagnosing and resolving high background in Biotin-ISH.

Experimental Protocols

Here are detailed protocols for the most critical steps in reducing background noise.

Protocol 1: Endogenous Biotin Blocking

This procedure should be performed on tissues suspected of high endogenous biotin content (e.g., kidney, liver) after rehydration and any antigen retrieval steps, but before applying the primary blocking solution (e.g., normal serum).[2][12]

Materials:

  • Avidin solution (e.g., 0.1 mg/mL in PBS)

  • Biotin solution (e.g., 0.01 mg/mL in PBS)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • After antigen retrieval, wash the slides in PBS.

  • Avidin Block: Cover the tissue section completely with the avidin solution.

  • Incubate for 15 minutes at room temperature.[2]

  • Rinse gently with PBS.

  • Biotin Block: Cover the tissue section completely with the biotin solution.

  • Incubate for 15 minutes at room temperature.[2] This step is crucial to saturate the remaining binding sites on the avidin molecules added in the previous step.[12]

  • Rinse thoroughly with PBS (e.g., 3 times for 5 minutes each).

  • The tissue is now ready to proceed with the standard blocking and hybridization protocol.

Protocol 2: Stringency Washes (Post-Hybridization)

The stringency of the washes determines how effectively non-specifically bound probe is removed. Stringency is primarily controlled by salt concentration (SSC buffer) and temperature. Higher temperatures and lower salt concentrations result in higher stringency.

Data Presentation: Optimizing Wash Stringency

Stringency LevelBuffer CompositionTemperatureExpected Outcome
Low2x SSC, 0.1% SDSRoom TempRemoves bulk of unbound probe, may leave non-specific binding.
Medium1x SSC, 0.1% SDS45-55°CRemoves weakly bound, non-specific probe. Good starting point.
High0.5x SSC, 0.1% SDS60-65°CRemoves most non-specific binding, risk of losing some specific signal.
Very High0.1x SSC, 0.1% SDS70-75°CFor probes with high GC content or persistent background issues.[7][13]

Procedure (Example of a High Stringency Wash):

  • Following overnight hybridization, carefully remove the coverslip by soaking the slides in 2x SSC.

  • Wash slides 2 times for 5 minutes each in 2x SSC at room temperature.

  • Wash slides 2 times for 15 minutes each in pre-warmed 0.5x SSC at 65°C in a shaking water bath.

  • Wash slides 1 time for 5 minutes in 0.5x SSC at room temperature.

  • Proceed to the blocking and detection steps.

Signaling Pathway: Biotin-Streptavidin Interaction and Background

The high-affinity interaction between biotin and streptavidin is fundamental to the detection system. However, this same interaction can cause background if not properly controlled.

G cluster_0 Specific Signal (Desired) cluster_1 Background Noise (Undesired) Probe This compound Probe Target Target Sequence (e.g., mRNA) Probe->Target Hybridizes Strep_S Streptavidin-Enzyme Conjugate Target->Strep_S Biotin Binds Signal Specific Signal Strep_S->Signal Generates Endo_Biotin Endogenous Biotin in Tissue Strep_B Streptavidin-Enzyme Conjugate Endo_Biotin->Strep_B Biotin Binds NonSpec Non-Specific Probe Binding NonSpec->Strep_B Biotin Binds BG Background Noise Strep_B->BG Generates

Caption: The dual pathways of biotin-streptavidin interaction leading to signal vs. noise.

References

Technical Support Center: Optimizing Biotin-11-UTP Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of Biotin-11-UTP incorporation in enzymatic reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during this compound labeling experiments.

Q1: What is the optimal ratio of this compound to unlabeled UTP for in vitro transcription (IVT)?

A1: The optimal ratio can vary depending on the specific application and desired labeling density. However, a common starting point is a 1:1 to 1:3 ratio of this compound to unlabeled UTP.[1] For many applications, a 35% substitution of this compound for UTP provides a good balance between labeling efficiency and reaction yield.[2][3] It is recommended to perform a titration to determine the optimal ratio for your specific template and experimental goals.[1] A range of 25-60% Biotin-UTP concentration can be acceptable for detection; however, lower concentrations may lead to a significant drop in signal, while higher concentrations can increase background noise and decrease the overall RNA yield.[4]

Q2: My biotinylated RNA yield is low. What are the possible causes and solutions?

A2: Low RNA yield is a common problem in in vitro transcription reactions. Several factors can contribute to this issue:

  • Template Quality and Quantity: The purity and integrity of your DNA template are crucial. Contaminants such as proteins, salts, or RNases can inhibit the RNA polymerase.[5] Ensure your template is fully linearized and purified.[6] The amount of template DNA should also be optimized, typically in the range of 0.5-1 µg for a standard 20 µL reaction.[2][3]

  • Reaction Components: Ensure all reaction components are properly thawed, mixed, and added in the correct order. The spermidine (B129725) in the reaction buffer can cause DNA precipitation at low temperatures, so it's advisable to assemble the reaction at room temperature.[1] The concentration of NTPs, including this compound, should be optimal.

  • Enzyme Activity: The activity of the T7, T3, or SP6 RNA polymerase can be compromised by improper storage or handling. Always keep the enzyme on ice.[2][3]

  • Incubation Time and Temperature: The standard incubation is 2 hours at 37°C, but this can be optimized (e.g., 30 minutes to 4 hours) depending on the specific protocol and template.[1][2][3]

  • Inhibitors: Contaminants in the DNA template or other reagents can inhibit the transcription reaction. Adding 5mM DTT (final concentration) to the reaction may help improve the RNA yield.[5]

Q3: I am observing high background or non-specific signals in my downstream application. How can I reduce this?

A3: High background can be caused by several factors related to the labeling and purification process:

  • Excess Unincorporated this compound: It is critical to remove all unincorporated biotinylated nucleotides after the transcription reaction. Incomplete removal will lead to high background. Use stringent purification methods such as spin columns or precipitation with lithium chloride.[7]

  • Over-labeling of RNA: A very high incorporation of this compound can sometimes lead to non-specific binding in downstream applications. If you suspect this, try reducing the ratio of this compound to UTP in your labeling reaction.

  • Probe Concentration: Using too high a concentration of your biotinylated probe in hybridization experiments can lead to increased background. Titrate your probe to find the optimal concentration that gives a good signal-to-noise ratio.

  • Blocking and Washing Steps: In applications like in situ hybridization or Northern blotting, ensure that blocking steps are adequate and washing conditions are stringent enough to remove non-specifically bound probes.

Q4: Should I use this compound or a biotinylated nucleotide with a longer linker arm (e.g., Biotin-16-UTP)?

A4: While the length of the linker arm (e.g., 11 atoms in this compound vs. 16 atoms in Biotin-16-UTP) generally does not significantly affect the enzymatic incorporation of the modified UTP, it can have downstream consequences.[4] Longer linker arms may slightly hinder the subsequent purification of the labeled RNA.[4] For many applications, this compound provides the highest yields of aRNA.[4] The 11-atom spacer is considered optimal for most applications, allowing for effective interaction between biotin (B1667282) and avidin/streptavidin.

Data Presentation

Table 1: Recommended Ratios of this compound to Unlabeled UTP for In Vitro Transcription

ApplicationRecommended this compound:UTP RatioFinal this compound SubstitutionNotes
General RNA Probe Synthesis1:1 to 1:3[1]25% - 50%Titration is recommended to find the optimal ratio for specific templates and applications.
Microarray Target LabelingOptimized for signal-to-noise[4]25% - 60%[4]Higher concentrations may increase noise and decrease RNA yield.[4]
Standard Labeling Kits1:1.86 (e.g., 0.35 mM this compound: 0.65 mM UTP)[2][3]35%A common starting point provided in commercial kits.

Experimental Protocols

Detailed Protocol for In Vitro Transcription with this compound

This protocol is a general guideline for the enzymatic synthesis of biotin-labeled RNA probes using T7, T3, or SP6 RNA polymerase.

Materials:

  • Linearized template DNA (0.5-1 µg) containing the appropriate promoter (T7, T3, or SP6)

  • Nuclease-free water

  • 10x Transcription Buffer

  • 100 mM ATP solution

  • 100 mM CTP solution

  • 100 mM GTP solution

  • 100 mM UTP solution

  • 10 mM this compound solution[8]

  • RNA Polymerase (T7, T3, or SP6)

  • RNase Inhibitor

  • RNase-free DNase I (optional)

  • 0.5 M EDTA, pH 8.0

Procedure:

  • Thaw all components except the RNA polymerase at room temperature. Keep the RNA polymerase on ice.

  • Assemble the reaction at room temperature in the following order in a nuclease-free microcentrifuge tube:

ComponentVolume (for a 20 µL reaction)Final Concentration
Nuclease-free waterto 20 µL-
10x Transcription Buffer2 µL1x
100 mM ATP0.5 µL2.5 mM
100 mM CTP0.5 µL2.5 mM
100 mM GTP0.5 µL2.5 mM
100 mM UTP0.13 µL0.65 mM
10 mM this compound0.7 µL0.35 mM
Linearized Template DNAX µL0.5 - 1 µg
RNase Inhibitor1 µL-
RNA Polymerase2 µL-
  • Mix the components gently by flicking the tube and then centrifuge briefly to collect the contents at the bottom.

  • Incubate the reaction at 37°C for 2 hours. For some templates, the incubation time can be extended to 4 hours to increase the yield.[2][3]

  • (Optional) To remove the DNA template, add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes.

  • Stop the reaction by adding 2 µL of 0.5 M EDTA, pH 8.0.

  • Purify the biotinylated RNA using a spin column, lithium chloride precipitation, or other suitable methods to remove unincorporated nucleotides, enzymes, and the DNA template.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction In Vitro Transcription cluster_cleanup Post-Reaction Cleanup cluster_analysis Analysis & Application prep_dna Linearized DNA Template assemble Assemble Reaction at RT prep_dna->assemble prep_reagents Thaw & Mix Reagents (NTPs, Buffer, this compound) prep_reagents->assemble incubate Incubate at 37°C for 2-4 hours assemble->incubate dnase_treat Optional: DNase I Treatment incubate->dnase_treat stop_rxn Stop Reaction with EDTA dnase_treat->stop_rxn purify Purify Biotinylated RNA (Spin Column or Precipitation) stop_rxn->purify qc Quality Control (Gel Electrophoresis, Spectrophotometry) purify->qc downstream Downstream Applications (Microarray, ISH, Northern Blot) qc->downstream

Caption: Workflow for this compound Incorporation via In Vitro Transcription.

troubleshooting_workflow start Low Biotinylation Efficiency check_yield Is the total RNA yield low? start->check_yield check_signal Is the biotin signal weak despite good RNA yield? check_yield->check_signal No template_issue Check DNA Template Quality & Quantity check_yield->template_issue Yes biotin_ratio Optimize this compound:UTP Ratio (Perform Titration) check_signal->biotin_ratio Yes reaction_conditions Optimize Reaction Conditions (Enzyme, Incubation Time/Temp) template_issue->reaction_conditions inhibitors Check for Inhibitors (Consider adding DTT) reaction_conditions->inhibitors solution_yield Improved RNA Yield inhibitors->solution_yield reagent_quality Check this compound Quality (Fresh Aliquot) biotin_ratio->reagent_quality purification Review Purification Method (Ensure no loss of labeled RNA) reagent_quality->purification solution_signal Improved Biotin Signal purification->solution_signal

References

common issues with Biotin-11-UTP labeling and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Biotin-11-UTP labeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the synthesis of biotin-labeled RNA probes via in vitro transcription (IVT).

Troubleshooting Guides

This section addresses common issues encountered during this compound labeling experiments, offering potential causes and solutions in a straightforward question-and-answer format.

Issue 1: Low or No RNA Yield After In Vitro Transcription

Q: I performed an in vitro transcription reaction with this compound, but I have a low yield or no detectable RNA. What could be the problem?

A: Low or no RNA yield is a common issue that can stem from several factors related to the quality of your template DNA, the integrity of your reagents, or the reaction conditions themselves.

Potential Cause Recommended Solution
Poor Quality DNA Template Ensure your linearized plasmid DNA is fully digested and purified to remove any RNases, proteins, or salts. Contaminants can inhibit RNA polymerase. For PCR products, use a purification kit to remove primers and polymerase.[1]
RNase Contamination RNases are ubiquitous and can degrade your RNA product. Use RNase-free water, pipette tips, and tubes. Wear gloves and work in a clean environment. Consider adding an RNase inhibitor to your IVT reaction.[1]
Inactive RNA Polymerase The enzyme may have lost activity due to improper storage or multiple freeze-thaw cycles. Use a fresh aliquot of a reputable, high-quality RNA polymerase.
Suboptimal this compound:UTP Ratio A very high ratio of this compound to UTP can inhibit the RNA polymerase, leading to reduced yields. Start with a recommended ratio of 1:2 this compound to UTP (33% biotinylated UTP). You can optimize this ratio for your specific template and application.[1][2]
Incorrect Reaction Temperature Most standard IVT reactions are performed at 37°C. However, for GC-rich templates that may form strong secondary structures, lowering the temperature to 30°C can sometimes improve the yield of full-length transcripts.
Premature Termination of Transcription Long stretches of U's in the template can cause the polymerase to slip, leading to truncated transcripts. If your template has such regions, consider optimizing the nucleotide concentrations.

Issue 2: High Background in Downstream Applications (e.g., In Situ Hybridization)

Q: My biotin-labeled probe is generating high background in my in situ hybridization experiment. How can I reduce this?

A: High background can obscure your specific signal and is often due to non-specific binding of the probe or the detection reagents.

Potential Cause Recommended Solution
Excessive Probe Concentration Using too much probe can lead to non-specific binding. Titrate your probe to find the optimal concentration that gives a good signal-to-noise ratio.
Inadequate Blocking Insufficient blocking of non-specific binding sites on the tissue or membrane is a common cause of high background. Use a high-quality blocking agent such as BSA or a commercially available blocking solution. Increase the blocking time if necessary.
Probe Aggregation Biotinylated probes can sometimes aggregate, leading to non-specific clumps of signal. Centrifuge your probe solution before use to pellet any aggregates.
Non-Specific Binding of Streptavidin Conjugate The streptavidin-enzyme conjugate itself may bind non-specifically. Ensure you are using a high-quality conjugate and consider including detergents like Tween-20 in your wash buffers to reduce non-specific interactions.
Endogenous Biotin (B1667282) Some tissues, like the kidney and liver, have high levels of endogenous biotin, which can be bound by the streptavidin conjugate, leading to false-positive signals. Pre-treat these tissues with an avidin/biotin blocking kit before applying your probe.

Issue 3: Weak or No Signal in Downstream Applications

Q: I have successfully synthesized my biotinylated probe, but I am getting a weak or no signal in my downstream application. What are the possible reasons?

A: A weak or absent signal, assuming the target molecule is present, often points to issues with the labeling efficiency of the probe or problems with the detection step.

Potential Cause Recommended Solution
Low Biotin Incorporation The in vitro transcription reaction may not have efficiently incorporated the this compound. Verify the labeling efficiency using a dot blot or a gel shift assay (see Quality Control Protocols). Optimize the this compound:UTP ratio in your IVT reaction; a range of 25-60% biotinylated UTP is generally acceptable.[2]
Probe Degradation RNA is susceptible to degradation by RNases. Ensure you handle your labeled probe in an RNase-free environment and store it properly at -80°C.
Inefficient Hybridization The hybridization conditions (temperature, time, buffer composition) may not be optimal for your probe and target. Optimize these parameters to ensure efficient binding.
Inactive Detection Reagent The streptavidin-enzyme conjugate may have lost activity. Use a fresh, properly stored conjugate. Ensure that your substrate for the enzyme is also active and not expired.
Insufficient Probe Concentration The concentration of your labeled probe in the hybridization solution may be too low. Try increasing the probe concentration.

Frequently Asked Questions (FAQs)

Q1: What is the optimal ratio of this compound to UTP for in vitro transcription?

A1: An optimal balance between labeling efficiency and RNA yield is typically achieved with a 35% substitution of this compound for UTP.[1] However, a range of 25-60% can be used effectively.[2] Higher ratios of this compound can lead to better signal in downstream applications but may decrease the overall yield of the in vitro transcription reaction. It is recommended to start with a 1:2 or 1:3 ratio of this compound to unlabeled UTP and optimize based on your specific needs for yield and signal intensity.

Q2: How can I purify my this compound labeled RNA probe after synthesis?

A2: Purification is crucial to remove unincorporated nucleotides, enzymes, and the DNA template. Common methods include:

  • Spin Column Purification: This is a quick and efficient method to remove proteins, salts, and unincorporated nucleotides.

  • Ethanol (B145695) or LiCl Precipitation: These methods are also effective for purifying RNA, but care must be taken to ensure complete removal of unincorporated biotinylated nucleotides.

Q3: How do I remove the DNA template after in vitro transcription?

A3: It is highly recommended to remove the DNA template, especially if the probe will be used in applications where DNA could interfere. This is typically done by treating the reaction mixture with RNase-free DNase I for 15-30 minutes at 37°C after the transcription is complete. The DNase is then inactivated, and the RNA probe is purified.

Q4: How can I assess the quality and labeling efficiency of my this compound labeled probe?

A4: Several methods can be used for quality control:

  • Gel Electrophoresis: Running your purified probe on a denaturing agarose (B213101) or polyacrylamide gel allows you to assess its integrity and size. A successful transcription should yield a distinct band of the expected size.

  • Dot Blot: This is a simple and quick way to qualitatively check for biotin incorporation. Spot serial dilutions of your labeled probe onto a nitrocellulose or nylon membrane, followed by detection with a streptavidin-enzyme conjugate and a chemiluminescent or colorimetric substrate. A strong signal indicates successful labeling.

  • Gel Shift Assay: The binding of streptavidin to the biotinylated RNA will cause a shift in its mobility on a non-denaturing gel. This provides a clear indication of successful labeling.[3][4]

  • HABA Assay: The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a colorimetric method for quantifying the amount of biotin incorporated into your probe.[5][6]

Q5: Can I store my this compound labeled RNA probe? If so, how?

A5: Yes, you can store your purified biotinylated RNA probe. For long-term storage, it is best to store it in an RNase-free buffer or water at -80°C. Avoid multiple freeze-thaw cycles, as this can lead to RNA degradation. Storing in small aliquots is recommended.

Experimental Protocols

Protocol 1: In Vitro Transcription of this compound Labeled RNA Probes

This protocol provides a general guideline for synthesizing biotinylated RNA probes using T7, T3, or SP6 RNA polymerase.

Materials:

  • Linearized template DNA (1 µg) with the appropriate RNA polymerase promoter

  • 10x Transcription Buffer

  • This compound (10 mM)

  • ATP, CTP, GTP Solution Mix (10 mM each)

  • UTP Solution (10 mM)

  • RNA Polymerase (e.g., T7, T3, or SP6)

  • RNase Inhibitor

  • RNase-free DNase I

  • Nuclease-free water

Procedure:

  • Thaw all components on ice.

  • In a nuclease-free microcentrifuge tube, assemble the following reaction at room temperature:

    • Nuclease-free water: to a final volume of 20 µL

    • 10x Transcription Buffer: 2 µL

    • ATP, CTP, GTP Mix: 2 µL of 10 mM stock

    • UTP: 1 µL of 10 mM stock

    • This compound: 1 µL of 10 mM stock (This creates a 1:1 ratio. Adjust volumes for desired ratio, e.g., 0.7 µL this compound and 1.3 µL UTP for ~35% biotinylation)

    • Linearized DNA template: 1 µg

    • RNase Inhibitor: 1 µL

    • RNA Polymerase: 2 µL

  • Mix gently by flicking the tube and centrifuge briefly to collect the contents at the bottom.

  • Incubate the reaction at 37°C for 2 hours.

  • (Optional but recommended) Add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15 minutes to digest the DNA template.

  • Purify the biotinylated RNA probe using a spin column or by ethanol precipitation.

  • Resuspend the purified probe in nuclease-free water or a suitable buffer.

  • Determine the concentration and quality of the labeled probe using spectrophotometry and gel electrophoresis.

Protocol 2: Quality Control - Dot Blot for Biotin Incorporation

Materials:

  • Biotinylated RNA probe

  • Unlabeled RNA (negative control)

  • Nitrocellulose or nylon membrane

  • Phosphate Buffered Saline with Tween-20 (PBST)

  • Blocking buffer (e.g., 5% BSA in PBST)

  • Streptavidin-HRP conjugate

  • Chemiluminescent or colorimetric HRP substrate

  • Imaging system or film

Procedure:

  • Prepare serial dilutions of your biotinylated RNA probe and the unlabeled RNA negative control in nuclease-free water.

  • Spot 1-2 µL of each dilution onto a dry nitrocellulose or nylon membrane. Allow the spots to dry completely.

  • Block the membrane by incubating it in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Wash the membrane three times with PBST for 5 minutes each.

  • Incubate the membrane with a diluted solution of streptavidin-HRP conjugate in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times with PBST for 5 minutes each.

  • Prepare the HRP substrate according to the manufacturer's instructions and incubate with the membrane until the desired signal develops.

  • Detect the signal using an appropriate imaging system or by exposing it to X-ray film. A positive signal for the biotinylated probe and no signal for the unlabeled control confirms successful biotin incorporation.

Visualizations

Biotin_Labeling_Workflow cluster_prep Template Preparation cluster_ivt In Vitro Transcription cluster_purification Purification & QC cluster_application Downstream Application template_dna Linearized Plasmid DNA or PCR Product ivt_reaction IVT Reaction Mix (RNA Polymerase, NTPs, This compound) template_dna->ivt_reaction Add Template incubation Incubation at 37°C ivt_reaction->incubation Assemble dnase_treatment DNase I Treatment (Optional) incubation->dnase_treatment Transcription Complete purification RNA Purification (Spin Column/Precipitation) incubation->purification No DNase Treatment low_yield Low Yield? incubation->low_yield Check dnase_treatment->purification Remove DNA Template qc Quality Control (Gel, Dot Blot, HABA) purification->qc Assess Quality application Hybridization (e.g., ISH, Northern Blot) qc->application Proceed with High-Quality Probe high_bg High Background? application->high_bg Check weak_signal Weak Signal? application->weak_signal Check low_yield->ivt_reaction Optimize Ratio/ Check Reagents high_bg->application Optimize Probe Conc./ Blocking weak_signal->qc Verify Labeling

Caption: Workflow for this compound RNA probe synthesis and troubleshooting.

Troubleshooting_Logic problem Problem with Biotin Labeling Experiment cause1 Low RNA Yield problem->cause1 cause2 High Background Signal problem->cause2 cause3 Weak/No Signal problem->cause3 reason1a Poor DNA Template cause1->reason1a reason1b RNase Contamination cause1->reason1b reason1c Inactive Enzyme cause1->reason1c reason1d Suboptimal Biotin:UTP Ratio cause1->reason1d reason2a Excessive Probe cause2->reason2a reason2b Inadequate Blocking cause2->reason2b reason2c Probe Aggregation cause2->reason2c reason2d Endogenous Biotin cause2->reason2d reason3a Low Biotin Incorporation cause3->reason3a reason3b Probe Degradation cause3->reason3b reason3c Inefficient Hybridization cause3->reason3c reason3d Inactive Detection Reagents cause3->reason3d

Caption: Troubleshooting logic for common this compound labeling issues.

References

preventing RNA degradation during Biotin-11-UTP labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers prevent RNA degradation during Biotin-11-UTP labeling experiments.

Troubleshooting Guide

Problem: Low or No Yield of Biotinylated RNA

Possible Cause 1: RNA Degradation by RNase Contamination

  • Solution: Maintaining an RNase-free environment is critical for successful RNA work.[1][2][3]

    • Dedicated Workspace: Designate a specific area in the lab solely for RNA experiments.[1]

    • Surface Decontamination: Before starting, clean your benchtop, pipettes, and equipment with an RNase decontamination solution (e.g., RNaseZap®), followed by a rinse with RNase-free water.[1][4]

    • Personal Protective Equipment (PPE): Always wear clean, disposable gloves and change them frequently, especially after touching non-decontaminated surfaces like door handles or computer keyboards.[2]

    • RNase-Free Consumables: Use certified RNase-free pipette tips (with filters), microcentrifuge tubes, and reagents.[2][3] Autoclaving alone is not sufficient to eliminate all RNases.[3]

    • RNase Inhibitors: Incorporate an RNase inhibitor into your in vitro transcription reaction to protect your RNA from any residual RNase contamination.[5]

Possible Cause 2: Poor Quality DNA Template

  • Solution: The quality of your DNA template directly impacts the efficiency of the in vitro transcription reaction.

    • Purity: Ensure your linearized plasmid DNA is free from contaminants such as salts, proteins, and RNases. Purify the DNA template using phenol/chloroform extraction and ethanol (B145695) precipitation.[6]

    • Linearization: Complete linearization of the plasmid is crucial. Verify linearization by running an aliquot on an agarose (B213101) gel. Use restriction enzymes that produce 5' overhangs or blunt ends, as 3' overhangs can hinder transcription.[6]

Possible Cause 3: Inefficient In Vitro Transcription Reaction

  • Solution: Optimize the components and conditions of your transcription reaction.

    • Reagent Integrity: Ensure all reagents, including NTPs and this compound, have been stored correctly and have not undergone multiple freeze-thaw cycles. It is recommended to aliquot reagents into smaller, single-use volumes.[7]

    • Enzyme Activity: Verify the activity of your T7, T3, or SP6 RNA polymerase. If in doubt, use a new batch of enzyme.

    • This compound to UTP Ratio: An optimal balance between labeled and unlabeled UTP is necessary for efficient incorporation without inhibiting the RNA polymerase. A common starting point is a 1:3 or 1:2 ratio of this compound to UTP.

Problem: Biotinylated RNA Appears Degraded on a Gel

Possible Cause 1: RNase Contamination During or After the Labeling Reaction

  • Solution: RNA is highly susceptible to degradation, so maintaining an RNase-free environment throughout the entire workflow is paramount.

    • Post-Transcription Handling: Use RNase-free tubes, buffers, and water for all subsequent steps, including purification and storage.

    • Keep Samples Cold: When not actively working with your RNA, keep it on ice to minimize the activity of any potential contaminating RNases.[3]

Possible Cause 2: Improper Gel Electrophoresis Conditions

  • Solution: To accurately assess the integrity of your RNA, it is essential to use denaturing agarose gel electrophoresis.[8][9][10][11]

    • Denaturing Agents: The gel and running buffer should contain a denaturing agent, such as formaldehyde (B43269) and formamide, to prevent RNA secondary structures from affecting migration.[9][12][13]

    • Interpretation of Results: Intact total RNA will show two sharp ribosomal RNA (rRNA) bands (28S and 18S for eukaryotes), with the 28S band being approximately twice as intense as the 18S band.[8][9] Degraded RNA will appear as a smear towards the bottom of the gel.[9][11] For in vitro transcribed RNA, a single, sharp band of the expected size should be visible. Smearing below this band indicates degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of RNase contamination in a lab?

A1: RNases are ubiquitous enzymes found on human skin, in dust, and from bacteria and molds.[14] Therefore, it is crucial to always wear gloves and maintain a clean workspace. All non-disposable labware should be treated to remove RNases, for example, by baking glassware at 240°C for at least four hours or treating with DEPC (diethyl pyrocarbonate).[3]

Q2: Can I reuse pipette tips for my this compound labeling experiment?

A2: No, it is strongly recommended to use sterile, disposable, and certified RNase-free filter tips for all RNA work to prevent cross-contamination.

Q3: How should I store my biotinylated RNA probe?

A3: For short-term storage, keep your biotinylated RNA at -20°C. For long-term storage, it is best to store it at -80°C. To avoid degradation from repeated freeze-thaw cycles, it is advisable to store the RNA in small, single-use aliquots.[7]

Q4: My RNA yield is consistently low. What is the most likely reason?

A4: Besides RNase contamination, a common reason for low RNA yield is poor quality of the DNA template.[15] Ensure your template is pure, correctly linearized, and at the optimal concentration for the in vitro transcription reaction.

Q5: How can I confirm that my RNA is successfully biotinylated?

A5: Successful biotinylation can be confirmed indirectly by a dot blot assay. Spot a small amount of your labeled RNA onto a nitrocellulose membrane, and then detect the biotin (B1667282) label using a streptavidin-HRP conjugate and a chemiluminescent substrate.

Quantitative Data Summary

Table 1: Factors Influencing RNA Stability and In Vitro Transcription Yield

ParameterConditionEffect on RNA Integrity/YieldReference
Temperature Storage at 4°CRNA is stable for a few days.[16]
Storage at 25°C (Room Temp)Significant degradation can occur within hours.[16]
Storage at -20°CStable for short to medium-term storage.
Storage at -80°CRecommended for long-term stability.
In Vitro TranscriptionOptimal temperature is typically 37°C. Higher temperatures can increase degradation rates.[17]
RNase Inhibitor Absent in reactionHigh risk of RNA degradation if any RNase is present.[18]
Present in reaction (e.g., 1 U/µL)Significantly protects RNA from degradation by common RNases.[5]
RNase Decontamination No TreatmentHigh risk of RNase contamination from surfaces.[4]
Commercial RNase DecontaminantEffectively removes RNase from surfaces.[4]
0.1% DEPC TreatmentInactivates RNases in solutions (not suitable for Tris buffers).[1]
This compound Ratio Low (e.g., <10% of total UTP)Lower labeling efficiency.
Optimal (e.g., 25-35% of total UTP)Good balance of labeling efficiency and RNA yield.[19]
High (e.g., >50% of total UTP)May inhibit RNA polymerase and reduce RNA yield.

Experimental Protocols

Detailed Protocol for this compound Labeling of RNA via In Vitro Transcription

This protocol is a general guideline for the synthesis of biotin-labeled RNA probes using T7, T3, or SP6 RNA polymerase.

1. Preparation of an RNase-Free Environment:

  • Clean the work surface, pipettes, and any equipment with an RNase decontamination solution.
  • Use certified RNase-free tubes, tips, and reagents.
  • Always wear clean gloves.

2. In Vitro Transcription Reaction Setup:

  • Thaw all reaction components on ice.
  • In a sterile, RNase-free microcentrifuge tube, assemble the following components at room temperature in the order listed:
  • RNase-free water: to a final volume of 20 µL
  • 10x Transcription Buffer: 2 µL
  • 100 mM DTT: 1 µL
  • RNase Inhibitor (40 U/µL): 1 µL
  • 10 mM ATP: 2 µL
  • 10 mM CTP: 2 µL
  • 10 mM GTP: 2 µL
  • 10 mM UTP: 1.5 µL
  • 10 mM this compound: 1.5 µL (This creates a this compound:UTP ratio of 1:1. This can be optimized.)
  • Linearized DNA template (0.5-1 µg): 1-6 µL
  • T7/T3/SP6 RNA Polymerase (20 U/µL): 2 µL
  • Gently mix the components by flicking the tube and then centrifuge briefly to collect the reaction at the bottom.

3. Incubation:

  • Incubate the reaction at 37°C for 2 hours. For some templates, a longer incubation of up to 4 hours may increase the yield.

4. DNase Treatment (Optional but Recommended):

  • To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction mixture.
  • Incubate at 37°C for 15 minutes.

5. Purification of Biotinylated RNA:

  • Purify the biotinylated RNA using a spin column-based RNA cleanup kit according to the manufacturer's instructions or by ethanol precipitation.

6. Quality Control:

  • Assess the integrity and size of the biotinylated RNA by running an aliquot on a denaturing agarose gel. A single, sharp band of the expected size should be observed.
  • Quantify the RNA yield using a spectrophotometer or a fluorometric assay.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_ivt In Vitro Transcription cluster_cleanup Purification & QC prep_space RNase-Free Workspace prep_reagents Thaw Reagents on Ice assemble Assemble Reaction Mix prep_reagents->assemble add_template Add DNA Template & Polymerase assemble->add_template incubate Incubate at 37°C add_template->incubate dnase DNase Treatment incubate->dnase purify Purify RNA dnase->purify qc Quality Control (Gel) purify->qc crit1 Critical Point: RNase-Free Technique crit1->prep_space crit2 Critical Point: Template Quality crit2->add_template crit3 Critical Point: Denaturing Gel crit3->qc RNase_Sources cluster_environment Environment cluster_researcher Researcher cluster_reagents Reagents & Consumables center RNA Sample air Airborne Dust & Microbes air->center surfaces Benchtops & Equipment surfaces->center hands Hands (Skin) hands->center breath Breath & Saliva breath->center water Non-Certified Water/Buffers water->center tips Non-Certified Tips & Tubes tips->center

References

Technical Support Center: Optimizing In Vitro Transcription with Biotin-11-UTP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Biotin-11-UTP in in vitro transcription (IVT) reactions. Our goal is to help you optimize your experiments for high yields of quality biotinylated RNA.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for an in vitro transcription reaction with this compound?

A1: The optimal incubation time can vary depending on the specific protocol, the template, and the desired yield. A standard incubation time is typically between 2 to 4 hours at 37°C.[][2] Some protocols suggest that for certain RNA probes, extending the incubation time from 30 minutes to 2-4 hours can increase the product yield.[3][4] For applications requiring very high yields, such as microarray analysis, incubation times can be as long as 14 hours.[5] However, beyond a certain point, extended incubation times may not lead to a significant increase in yield as the reaction reaches a plateau.[] It is recommended to perform a time-course experiment (e.g., 1, 2, 4, and 6 hours) to determine the optimal incubation time for your specific template and application.

Q2: What is the recommended ratio of this compound to unlabeled UTP?

A2: The ratio of this compound to unlabeled UTP is a critical parameter that affects both the labeling efficiency and the overall yield of the transcription reaction. A commonly recommended starting point is a 35% substitution of this compound, meaning a ratio of 0.35 mM this compound to 0.65 mM unlabeled UTP when the total concentration of other NTPs (ATP, CTP, GTP) is 1 mM.[3][4] Some studies suggest that a range of 25-60% Biotin-UTP can be used for acceptable detection in microarray applications.[5] It's important to note that at lower concentrations of biotinylated UTP, the signal may drop, while at higher concentrations, both the RNA yield can decrease and background noise may increase.[5] For optimal results, it is advisable to test a range of ratios to find the best balance for your specific needs.

Q3: Can the incorporation of this compound affect the yield and size of the RNA transcript?

A3: Yes, the incorporation of modified nucleotides like this compound can influence the efficiency of the RNA polymerase, potentially leading to a lower yield compared to reactions with only unlabeled nucleotides. The presence of the bulky biotin (B1667282) molecule can cause steric hindrance for the polymerase. However, this compound is generally well-incorporated by T7, T3, and SP6 RNA polymerases.[6] The size of the transcript may also be slightly larger due to the mass of the incorporated biotinylated UTP. This size shift can sometimes be observed on a denaturing polyacrylamide gel.

Q4: How can I purify the biotinylated RNA after the in vitro transcription reaction?

A4: After in vitro transcription, it is crucial to remove unincorporated nucleotides, enzymes, and the DNA template. Common purification methods include:

  • Lithium Chloride (LiCl) Precipitation: This method selectively precipitates RNA, leaving most unincorporated nucleotides and proteins in the supernatant.[2]

  • Column-based Purification: Several commercially available kits utilize spin columns with silica-based membranes to bind and purify RNA.

  • Streptavidin Affinity Purification: This method specifically captures the biotinylated RNA using streptavidin-coated beads or resins.[7][8][9] This is particularly useful for enriching fully biotinylated transcripts.

Troubleshooting Guide

Below are common issues encountered during in vitro transcription with this compound, along with their potential causes and solutions.

Problem Possible Cause Recommended Solution
Low or No RNA Yield Degraded DNA templateEnsure the DNA template is of high quality and has not undergone multiple freeze-thaw cycles. Verify template integrity on an agarose (B213101) gel.[]
RNase contaminationUse RNase-free water, reagents, and labware. Wear gloves and work in a clean environment. An RNase inhibitor can be included in the reaction.[10]
Inactive RNA polymeraseUse a fresh aliquot of enzyme and store it properly at -20°C. Perform a control reaction with a known functional template and enzyme.
Suboptimal ratio of this compound to UTPTitrate the ratio of this compound to unlabeled UTP to find the optimal balance for your template. Start with a 1:2 or 1:3 ratio (this compound:UTP).
Incorrect incubation time or temperatureOptimize the incubation time (e.g., 2-4 hours) and ensure the reaction is incubated at the optimal temperature for the polymerase (typically 37°C).[]
RNA Transcript of Incorrect Size (Shorter than expected) Premature termination of transcriptionHigh GC content in the template can cause the polymerase to stall. Try lowering the incubation temperature to 30°C.[11] Increasing the concentration of the limiting nucleotide can also help.[12]
Template degradationCheck the integrity of your DNA template on an agarose gel.
RNA Transcript of Incorrect Size (Longer than expected) Incomplete linearization of plasmid DNA templateEnsure complete digestion of the plasmid by running an aliquot on an agarose gel before setting up the IVT reaction.[11]
Template-independent transcriptionThis can occur with some polymerases. Purifying the desired RNA band from a gel may be necessary.
Poor Biotin Incorporation Incorrect ratio of this compound to UTPIncrease the proportion of this compound in the reaction. However, be aware that this may decrease the overall RNA yield.[5]
Inefficient polymerase activity with modified nucleotideEnsure you are using a polymerase known to efficiently incorporate modified nucleotides (e.g., T7 RNA polymerase).

Experimental Protocols

Standard In Vitro Transcription with this compound

This protocol is a general guideline and may need to be optimized for your specific template and application.

Materials:

  • Linearized DNA template (0.5-1.0 µg)

  • Nuclease-free water

  • 10x Transcription Buffer

  • 100 mM ATP, CTP, GTP solutions

  • 10 mM UTP solution

  • 10 mM this compound solution

  • RNase Inhibitor (e.g., 40 U/µL)

  • T7, T3, or SP6 RNA Polymerase (e.g., 20 U/µL)

Procedure:

  • Thaw all components on ice.

  • Assemble the reaction at room temperature in the following order:

ReagentVolume (for a 20 µL reaction)Final Concentration
Nuclease-free waterVariable-
10x Transcription Buffer2 µL1x
100 mM ATP0.5 µL2.5 mM
100 mM CTP0.5 µL2.5 mM
100 mM GTP0.5 µL2.5 mM
10 mM UTP0.4 µL0.2 mM
10 mM this compound0.2 µL0.1 mM
Linearized DNA TemplateX µL (0.5-1.0 µg)25-50 ng/µL
RNase Inhibitor1 µL2 U/µL
RNA Polymerase1 µL1 U/µL
Total Volume 20 µL
  • Mix the components gently by pipetting and spin down briefly.

  • Incubate the reaction at 37°C for 2 to 4 hours.[] For some applications, incubation can be extended to increase yield.[3][4]

  • (Optional) To remove the DNA template, add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes.

  • Purify the biotinylated RNA using your method of choice (e.g., LiCl precipitation or a column-based kit).

Visualizations

IVT_Workflow cluster_prep Template Preparation cluster_ivt In Vitro Transcription cluster_purification Purification & Analysis cluster_downstream Downstream Applications plasmid Plasmid DNA linearization Linearization (Restriction Digest) plasmid->linearization purification1 Template Purification linearization->purification1 ivt_reaction IVT Reaction (this compound + NTPs, RNA Polymerase) purification1->ivt_reaction incubation Incubation (2-4 hours at 37°C) ivt_reaction->incubation dnase_treatment DNase I Treatment (Optional) incubation->dnase_treatment rna_purification Biotinylated RNA Purification dnase_treatment->rna_purification qc Quality Control (Gel Electrophoresis, Spectrophotometry) rna_purification->qc applications Hybridization, Pull-down Assays, Microarrays qc->applications

Figure 1. Experimental workflow for in vitro transcription with this compound.

Troubleshooting_Workflow start Low/No RNA Yield check_template Check DNA Template Integrity (Agarose Gel) start->check_template template_ok Template OK check_template->template_ok  Good template_bad Template Degraded check_template->template_bad  Bad check_reagents Check Reagents (Enzyme, Buffers, NTPs) template_ok->check_reagents repurify_template Repurify or Prepare New Template template_bad->repurify_template reagents_ok Reagents OK check_reagents->reagents_ok  Good reagents_bad Reagents Expired/ Contaminated check_reagents->reagents_bad  Bad optimize_conditions Optimize Reaction Conditions reagents_ok->optimize_conditions replace_reagents Use Fresh Reagents reagents_bad->replace_reagents optimize_time Vary Incubation Time (e.g., 2, 4, 6h) optimize_conditions->optimize_time optimize_ratio Vary Biotin-UTP:UTP Ratio (e.g., 1:3, 1:2, 1:1) optimize_conditions->optimize_ratio conditions_ok Successful Transcription optimize_time->conditions_ok optimize_ratio->conditions_ok

Figure 2. Troubleshooting workflow for low RNA yield.

References

Technical Support Center: Biotin-11-UTP Labeling Efficiency Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the labeling efficiency of Biotin-11-UTP. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its labeling efficiency important?

This compound is a modified uridine (B1682114) triphosphate that is incorporated into RNA transcripts during in vitro transcription.[1][2][3] The 11-atom spacer arm between the biotin (B1667282) and the UTP minimizes steric hindrance, allowing for efficient detection by streptavidin-based methods.[1] Assessing the labeling efficiency is crucial to ensure that the RNA probes are adequately biotinylated for downstream applications such as in situ hybridization, microarrays, or affinity purification, as low incorporation can lead to weak signals and false-negative results, while excessive labeling might impair hybridization.[4][5]

Q2: What are the common methods to assess this compound labeling efficiency?

There are several methods to assess the efficiency of biotin labeling, ranging from quantitative to qualitative approaches. The most common methods include:

  • HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay: A colorimetric method for quantifying biotin concentration.[6][7]

  • Fluorescence-Based Assays: Highly sensitive methods that measure the displacement of a fluorescent reporter.[8][9]

  • Streptavidin Gel-Shift Assay: A straightforward method to visualize the incorporation of biotin into RNA.[10][11]

  • Dot Blot: A simple and rapid method for the qualitative detection of biotinylated RNA.[12][13]

Q3: Do I need to remove unincorporated this compound before assessing labeling efficiency?

Yes, it is critical to remove all free this compound from your labeled RNA sample before performing any quantification assay.[6][9][14] Failure to do so will lead to an overestimation of the biotin incorporated into the RNA, resulting in inaccurate labeling efficiency calculations. Common methods for removing unincorporated nucleotides include ethanol (B145695) precipitation, size exclusion chromatography (e.g., G-50 spin columns), or specialized purification kits.[15]

Q4: How do I interpret the results from a streptavidin gel-shift assay?

In a streptavidin gel-shift assay, biotinylated RNA is incubated with streptavidin. If the RNA is successfully biotinylated, the binding of the large streptavidin protein will cause the RNA to migrate slower through the gel, resulting in a "shifted" band compared to the unlabeled RNA control. The intensity of this shifted band provides a semi-quantitative measure of the labeling efficiency; a more intense shifted band relative to the unshifted band suggests a higher degree of biotinylation.[11][16]

Troubleshooting Guides

Issue 1: Low or No Biotin Incorporation Detected
Possible Cause Troubleshooting Step
Inefficient In Vitro Transcription Verify the integrity and concentration of your DNA template. Ensure the correct ratio of this compound to unlabeled UTP is used; typically a 1:1 to 1:3 ratio is effective.[4] Confirm the activity of the RNA polymerase, as it can be sensitive to denaturation from improper storage or multiple freeze-thaw cycles.[17]
RNase Contamination Use RNase-free water, reagents, and labware. Work in an RNase-free environment and wear gloves. Consider adding an RNase inhibitor to your transcription reaction.[17]
Incorrect Assay Procedure Double-check the protocol for your chosen quantification method. Ensure that all reagents are properly prepared and within their expiration dates.
Degraded this compound Store this compound at -20°C in the dark and avoid multiple freeze-thaw cycles.[3]
Issue 2: Inconsistent or Non-Reproducible Labeling Efficiency Results
Possible Cause Troubleshooting Step
Incomplete Removal of Unincorporated Biotin Ensure your purification method is effective. For precipitation methods, perform multiple washes. For column-based methods, ensure the column has not exceeded its capacity.[15]
Pipetting Errors Use calibrated pipettes and proper pipetting techniques to ensure accurate volumes, especially for sensitive fluorescence-based assays.
Instrument Malfunction Verify that the spectrophotometer or fluorescence plate reader is functioning correctly and has been recently calibrated.
Variability in In Vitro Transcription Reaction Set up reactions on ice to minimize enzyme activity variations.[17] Ensure thorough mixing of all components before incubation.

Experimental Protocols

Protocol 1: HABA Assay for Biotin Quantification

This colorimetric assay quantifies biotin by measuring the decrease in absorbance at 500 nm when biotin displaces HABA from an avidin-HABA complex.[6][7]

Materials:

  • Biotinylated RNA sample (with unincorporated biotin removed)

  • HABA/Avidin solution

  • Biotin standards of known concentrations

  • 96-well microplate or cuvettes

  • Spectrophotometer capable of reading absorbance at 500 nm

Procedure:

  • Prepare a Biotin Standard Curve:

    • Prepare a series of biotin standards ranging from 2 µM to 16 µM.

  • Sample Preparation:

    • Dilute your biotinylated RNA sample to fall within the linear range of the standard curve.

  • Assay:

    • In a microplate well, add 180 µL of the HABA/Avidin solution.

    • Add 20 µL of your diluted biotinylated RNA sample or biotin standard.

    • Mix gently and incubate for 5 minutes at room temperature.

  • Measurement:

    • Measure the absorbance at 500 nm.

  • Calculation:

    • Subtract the absorbance of the samples and standards from the absorbance of a blank (HABA/Avidin solution with buffer).

    • Plot the change in absorbance for the standards against their concentration to generate a standard curve.

    • Determine the biotin concentration of your RNA sample from the standard curve.

    • Calculate the moles of biotin per mole of RNA.

Parameter Value
Wavelength 500 nm
Linear Range 2-16 µM of biotin[18]
Sample Volume 20 µL
HABA/Avidin Volume 180 µL
Protocol 2: Streptavidin Gel-Shift Assay

This method provides a visual confirmation of biotin incorporation.[10][11]

Materials:

  • Biotinylated RNA sample

  • Unlabeled RNA control

  • Streptavidin

  • Agarose or polyacrylamide gel

  • Gel electrophoresis system

  • RNA loading dye

  • Staining agent (e.g., SYBR Gold)

Procedure:

  • Binding Reaction:

    • In separate tubes, mix equal amounts of biotinylated RNA and unlabeled RNA control with streptavidin. A molar excess of streptavidin is recommended.

    • Incubate at room temperature for 15-30 minutes.

  • Gel Electrophoresis:

    • Add RNA loading dye to the samples.

    • Load the samples onto an appropriate gel (agarose for larger RNA, polyacrylamide for smaller RNA).

    • Run the gel according to standard procedures.

  • Visualization:

    • Stain the gel with an appropriate nucleic acid stain.

    • Visualize the bands under a UV transilluminator. A band shift in the biotinylated RNA lane compared to the control indicates successful labeling.

Protocol 3: Dot Blot for Biotin Detection

A quick qualitative method to check for the presence of biotin.[13]

Materials:

  • Biotinylated RNA sample

  • Unlabeled RNA control

  • Positively charged nylon membrane

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Application:

    • Spot 1-2 µL of your biotinylated RNA and unlabeled control onto a dry nylon membrane.

    • Allow the spots to air dry completely.

  • Crosslinking:

    • UV crosslink the RNA to the membrane.

  • Blocking and Detection:

    • Block the membrane with a suitable blocking buffer for 1 hour.

    • Incubate the membrane with a streptavidin-HRP conjugate for 1 hour.

    • Wash the membrane thoroughly.

  • Visualization:

    • Apply a chemiluminescent substrate and capture the signal using an imaging system. A signal from the biotinylated RNA spot confirms the presence of biotin.

Visual Guides

experimental_workflow cluster_prep Sample Preparation cluster_assessment Labeling Efficiency Assessment ivt In Vitro Transcription with this compound purification Purification of Biotinylated RNA ivt->purification haba HABA Assay (Quantitative) purification->haba Quantitative Analysis gel_shift Gel-Shift Assay (Qualitative) purification->gel_shift Qualitative Analysis dot_blot Dot Blot (Qualitative) purification->dot_blot Qualitative Analysis

Caption: Workflow for assessing this compound labeling efficiency.

troubleshooting_logic start Assess Labeling Efficiency low_signal Low or No Signal? start->low_signal check_ivt Check IVT Reaction: - Template Quality - Enzyme Activity - Nucleotide Ratio low_signal->check_ivt Yes successful Labeling Successful low_signal->successful No check_rnase Check for RNase Contamination check_ivt->check_rnase check_purification Ensure Complete Removal of Free Biotin check_rnase->check_purification

Caption: Troubleshooting logic for low biotinylation signals.

References

Technical Support Center: Troubleshooting Biotin-11-UTP in Northern Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Northern blot analysis using Biotin-11-UTP labeled probes. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common issues encountered during this experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using biotinylated probes over radioactive probes in Northern blotting?

A1: Biotinylated probes offer several significant advantages over traditional radioactive probes. They are safer for both researchers and the environment by eliminating the need to handle and dispose of radioactive materials.[1] Biotin-labeled probes also demonstrate greater stability, allowing for storage for at least six months at 4°C, whereas ³²P-labeled probes have a much shorter half-life.[1] Furthermore, a single synthesis of a biotinylated probe can be utilized for multiple experiments, making them a more cost-effective option in the long run.[1]

Q2: How does the placement of the biotin (B1667282) label within an oligonucleotide probe impact hybridization?

A2: The position of the biotin label can significantly influence the sensitivity of detection.[1] Probes with biotin labels near or at the ends of the hybridizing sequence are generally more effective than those with internal labels.[1] Internal labels may cause steric hindrance, which can interfere with the hybridization of the probe to the target RNA sequence.[1]

Q3: Can I reuse my biotinylated probe and the hybridization buffer?

A3: Yes, one of the benefits of the stability of biotinylated probes is that they can be reused. The hybridization solution containing the probe can often be saved and used for multiple blots (approximately 5 times), which helps to ensure consistency and conserve resources.[1]

Q4: What is the optimal length for a biotinylated oligonucleotide probe?

A4: While the ideal length can vary depending on the specific target, a common recommendation for biotinylated DNA oligonucleotide probes is between 36 and 45 nucleotides.[1] However, longer probes, such as riboprobes of around 400 nucleotides, have been used successfully to increase the incorporation of biotin and enhance the detection signal for larger RNA targets.[1][2]

Q5: What are the most critical factors for achieving a low background and a high signal-to-noise ratio?

A5: Achieving a clean blot with a strong signal is dependent on several key factors. Proper blocking of the membrane is essential to prevent the nonspecific binding of the probe.[1] Optimizing the probe concentration is also crucial, as using too much probe can lead to high background noise.[1][3] Additionally, performing stringent post-hybridization washes is vital for minimizing nonspecific binding and background.[1][2] The choice of hybridization buffer can also significantly impact the background levels.[1]

Troubleshooting Common Issues

High Background

High background can obscure specific signals, making the interpretation of results difficult. The following table summarizes common causes and potential solutions.

Potential Cause Recommended Solution
Inadequate Blocking Ensure the membrane is fully submerged and agitated in fresh blocking buffer for the recommended time (e.g., at least 1 hour). Consider testing different blocking reagents.[1]
Probe Concentration Too High Decrease the amount of labeled probe used in the hybridization solution. Perform a dot-blot with a dilution series of your probe to determine the optimal concentration.[1][3]
Insufficient Washing Increase the duration, temperature, and/or number of post-hybridization stringency washes to more effectively remove nonspecifically bound probe.[1][2][3]
Membrane Dried Out Always keep the membrane wet after the pre-hybridization step and throughout the hybridization and washing procedures.[3]
Streptavidin-Conjugate Issues Use a higher dilution of the streptavidin-AP or streptavidin-HRP conjugate. Ensure the conjugate is not expired and has been stored correctly. Increase the number and duration of washes after incubation with the conjugate.[1]
Incorrect Hybridization Buffer Use a hybridization buffer specifically optimized for non-radioactive probes.[1][3]
Incorrect Loading Buffer Avoid loading buffers containing dyes like bromophenol blue, which can cause background fluorescence. Use a recommended RNA loading buffer.[3]
Low or No Signal

A faint or absent signal can be a significant roadblock. This table outlines common reasons for low or no signal and how to address them.

Potential Cause Recommended Solution
Inefficient Probe Labeling Verify the incorporation of biotin into your probe by running a small amount on an agarose (B213101) gel or performing a dot blot.[1][4] Consider using a probe labeling kit to ensure efficiency.[1]
Low Probe Concentration Increase the concentration of the biotinylated probe in the hybridization buffer.[1][3]
RNA Degradation Before transfer, run an aliquot of your RNA on a denaturing gel and visualize it with a stain like ethidium (B1194527) bromide to check for intact ribosomal RNA bands. Ensure RNase-free conditions throughout the experiment.[1][3]
Inefficient RNA Transfer After transfer, stain the gel with ethidium bromide to check for residual RNA. You can also stain the membrane with methylene (B1212753) blue to visualize the transferred RNA.[1]
Suboptimal Hybridization Temperature Optimize the hybridization temperature based on the probe's GC content and length. A common starting point is 42°C.[1][3]
Insufficient Hybridization Time For most applications, an overnight hybridization is recommended to ensure sufficient time for the probe to find its target.[1][3]
Detection Reagent Problems Ensure the chemiluminescent substrate has not expired and has been stored correctly. Prepare the working solution immediately before use.[1]
Target RNA Inaccessible Ensure the membrane is placed in the hybridization tube or bag with the RNA side exposed to the hybridization solution.[3]

Experimental Protocols

Protocol 1: this compound Labeling of RNA Probes by In Vitro Transcription

This protocol describes the generation of a biotinylated RNA probe using in vitro transcription.

  • Template Preparation: Linearize a plasmid vector containing the target sequence downstream of a T7 or SP6 RNA polymerase promoter. Purify the linearized template.

  • In Vitro Transcription Reaction Setup:

    • Assemble the following components at room temperature in the specified order:

      • Nuclease-free water

      • 10x Transcription Buffer

      • Ribonucleotide Mix (ATP, CTP, GTP)

      • This compound

      • Linearized DNA template (0.5-1.0 µg)

      • RNase Inhibitor

      • T7 or SP6 RNA Polymerase

  • Incubation: Incubate the reaction at 37°C for 2 hours.

  • DNase Treatment: Add DNase I to the reaction mixture and incubate for 15 minutes at 37°C to remove the DNA template.

  • Probe Purification: Purify the biotinylated RNA probe using a spin column or ethanol (B145695) precipitation to remove unincorporated nucleotides.

  • Quantification and Quality Control: Determine the concentration of the probe using a spectrophotometer. Verify the integrity and labeling efficiency by running an aliquot on a denaturing agarose gel.

Protocol 2: Northern Blot Hybridization and Detection

This protocol outlines the key steps for hybridization and chemiluminescent detection.

  • Pre-hybridization: Place the membrane with the crosslinked RNA into a hybridization bottle or bag. Add pre-warmed hybridization buffer and incubate for at least 1 hour at the hybridization temperature (e.g., 42°C) with gentle agitation. This step blocks nonspecific binding sites on the membrane.[1]

  • Hybridization:

    • Denature the biotinylated probe by heating it at 95°C for 5-10 minutes and then immediately place it on ice.[1]

    • Add the denatured probe to fresh, pre-warmed hybridization buffer and add this solution to the membrane.

    • Incubate overnight at the hybridization temperature with agitation.[1]

  • Post-Hybridization Washes:

    • Perform two low-stringency washes with 2X SSC, 0.5% SDS for 30 minutes each at the hybridization temperature.[1]

    • Perform two high-stringency washes with 0.1X SSC, 0.5% SDS for 15 minutes each at a higher temperature if necessary to reduce background.[1][2]

  • Detection:

    • Blocking: Wash the membrane in a blocking buffer for 30-60 minutes.

    • Streptavidin-Conjugate Incubation: Incubate the membrane with a streptavidin-HRP or streptavidin-AP conjugate diluted in blocking buffer for 30-60 minutes.

    • Post-Incubation Washes: Wash the membrane multiple times (e.g., 3 times for 15 minutes each) with a wash buffer (e.g., 1X PBS, 0.5% SDS) to remove the unbound conjugate.[1]

    • Signal Detection: Equilibrate the membrane in a substrate equilibration buffer for 5 minutes. Incubate the membrane completely covered with a chemiluminescent substrate working solution for 5 minutes in the dark. Remove excess substrate and expose the membrane to X-ray film or an imaging system to detect the signal.[1]

Visualizations

Northern_Blot_Workflow cluster_prep Preparation cluster_hyb Hybridization cluster_detect Detection RNA_Isolation 1. Total RNA Isolation Gel_Electrophoresis 2. Denaturing Agarose Gel Electrophoresis RNA_Isolation->Gel_Electrophoresis Transfer 3. Transfer to Nylon Membrane Gel_Electrophoresis->Transfer UV_Crosslinking 4. UV Crosslinking Transfer->UV_Crosslinking Prehybridization 5. Prehybridization (Blocking) UV_Crosslinking->Prehybridization Hybridization 6. Hybridization with Biotinylated Probe Prehybridization->Hybridization Washes 7. Stringency Washes Hybridization->Washes Blocking_Detect 8. Blocking for Detection Washes->Blocking_Detect Streptavidin_Incubation 9. Streptavidin-HRP Incubation Blocking_Detect->Streptavidin_Incubation Post_Incubation_Washes 10. Post-Incubation Washes Streptavidin_Incubation->Post_Incubation_Washes Substrate_Incubation 11. Chemiluminescent Substrate Incubation Post_Incubation_Washes->Substrate_Incubation Signal_Detection 12. Signal Detection (Imaging) Substrate_Incubation->Signal_Detection Troubleshooting_Tree Start Experiment Outcome High_Background High Background? Start->High_Background Low_Signal Low/No Signal? Start->Low_Signal High_Background->Low_Signal No Decrease_Probe Decrease Probe Concentration High_Background->Decrease_Probe Yes Good_Result Good Result Low_Signal->Good_Result No Verify_RNA Verify RNA Integrity & Quantity Low_Signal->Verify_RNA Yes Increase_Wash Increase Wash Stringency/Duration Decrease_Probe->Increase_Wash Review_Blocking Review Blocking Protocol Increase_Wash->Review_Blocking Confirm_Probe Confirm Probe Labeling & Concentration Verify_RNA->Confirm_Probe Assess_Transfer Assess Transfer Efficiency Confirm_Probe->Assess_Transfer Check_Reagents Check Detection Reagents Assess_Transfer->Check_Reagents

References

Technical Support Center: Enhancing Signal Intensity of Biotin-11-UTP Probes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Biotin-11-UTP probes. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the signal intensity in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered when using this compound probes and provides solutions to improve signal intensity.

Q1: I am observing a weak or no signal in my experiment. What are the potential causes and how can I troubleshoot this?

A weak or absent signal can stem from multiple stages of your experimental workflow. A systematic approach is recommended to pinpoint the issue. Key areas to investigate include the efficiency of biotin (B1667282) labeling, probe integrity, hybridization or binding conditions, and the signal detection steps.[1]

Troubleshooting Workflow for Weak/No Signal

G cluster_0 Start: Weak or No Signal cluster_1 Step 1: Probe Labeling & Integrity cluster_2 Step 2: Hybridization/Binding Conditions cluster_3 Step 3: Detection cluster_4 Step 4: Washing cluster_5 Outcome Start Weak or No Signal Observed A Verify Biotin Labeling Efficiency (e.g., HABA assay, dot blot) Start->A A->A  No: Re-label probe or adjust labeling reaction B Assess Probe Integrity & Concentration (e.g., gel electrophoresis, spectrophotometry) A->B Labeling OK? B->B  No: Prepare fresh probe or increase concentration C Optimize Probe Concentration (Perform titration) B->C Probe OK? C->C  Adjusting D Optimize Incubation Time & Temperature C->D Concentration Optimized? D->D  Adjusting E Check Streptavidin-Enzyme Conjugate (Increase concentration, use fresh) D->E Binding OK? E->E  Troubleshooting F Verify Substrate Activity (Use fresh, check expiration) E->F Conjugate OK? F->F  Troubleshooting G Review Washing Protocol (Adjust stringency) F->G Substrate OK? G->G  No: Reduce wash stringency or number of washes End Signal Improved G->End Washing OK?

A step-by-step flowchart for troubleshooting weak signals with this compound probes.

Common Causes and Solutions for Weak Signal:

Potential Cause Recommended Solution(s)
Probe Labeling
Inefficient this compound IncorporationVerify labeling efficiency using methods like a HABA assay or a dot blot. Optimize the ratio of this compound to unlabeled UTP during in vitro transcription; a 35% substitution is often a good starting point.[2][3] For some applications, a range of 25-60% Biotin-UTP can be acceptable.[4]
Degraded ProbeAssess probe integrity via gel electrophoresis. Prepare fresh probes if degradation is observed.
Hybridization/Binding
Low Probe ConcentrationTitrate the probe concentration to find the optimal balance between signal and background. A starting range of 100-1000 ng/mL is common for ISH.[5]
Suboptimal Hybridization/IncubationOptimize incubation time and temperature. For ISH, longer incubation times may be necessary.[1] Ensure hybridization and wash buffers are at the correct temperature and pH.[6]
Inadequate Tissue Permeabilization (for ISH)Optimize proteinase K treatment (concentration and time) to ensure probe access to the target sequence.[5][7]
Over-fixation of Tissue (for ISH)Excessive fixation can mask the target sequence. Reduce fixation time or use an alternative fixation method.[5][7]
Detection
Inactive Streptavidin-Enzyme ConjugateUse a fresh batch of the conjugate and ensure it has been stored correctly. Avoid reagents like sodium azide (B81097) that can inhibit HRP activity.[1]
Low Concentration of Streptavidin-Enzyme ConjugateIncrease the concentration of the streptavidin-enzyme conjugate; titration may be necessary.[1]
Inactive SubstrateEnsure the substrate has not expired and has been stored properly. Test its activity with a positive control.[1]
Insufficient Substrate Incubation TimeIncrease the incubation time to allow for adequate signal development.[1]
Washing
Excessive WashingOverly stringent or numerous wash steps can elute the probe from the target. Reduce the number of washes or decrease the salt/detergent concentration in the wash buffer.[1]

Q2: How can I significantly amplify the signal from my this compound probe?

For low-abundance targets, signal amplification methods can dramatically increase signal intensity. Tyramide Signal Amplification (TSA), also known as Catalyzed Reporter Deposition (CARD), is a highly effective technique.[8][9][10]

Tyramide Signal Amplification (TSA) Workflow

TSA can boost signal intensity by up to 100-fold or more compared to conventional methods.[9][11][12] It utilizes Horseradish Peroxidase (HRP) to catalyze the deposition of multiple biotinylated tyramide molecules at the site of the probe.[8][13]

TSA_Workflow cluster_0 Step 1: Hybridization & Initial Detection cluster_1 Step 2: Amplification cluster_2 Step 3: Final Detection A Hybridize this compound Probe to Target Sequence B Bind Streptavidin-HRP to Biotinylated Probe A->B C Add Biotinylated Tyramide and Hydrogen Peroxide (H2O2) B->C D HRP catalyzes the deposition of multiple Biotinylated Tyramide molecules near the probe site C->D Enzymatic Reaction E Bind Streptavidin-Fluorophore or Streptavidin-Enzyme to deposited Biotin D->E F Signal Visualization E->F

Workflow of Tyramide Signal Amplification (TSA) for biotinylated probes.

Quantitative Improvement with TSA:

Detection Method Relative Sensitivity Reference
Direct Detection of Biotinylated Probe1x[14]
Tyramide Signal Amplification (TSA)10-50x[14]
Tyramide Signal Amplification (TSA)Up to 100x[9][12]
Tyramide Signal Amplification (TSA)Up to 1000x[11]

Q3: I am experiencing high background in my experiment. What are the common causes and how can I reduce it?

High background can obscure the specific signal and is often caused by non-specific binding of the probe or detection reagents, or the presence of endogenous biotin in the sample.[1][5][15]

Common Causes and Solutions for High Background:

Potential Cause Recommended Solution(s)
Non-Specific Binding
Probe Concentration Too HighDecrease the probe concentration. Perform a titration to find the optimal concentration that maximizes signal-to-noise ratio.[5]
Insufficient BlockingIncrease the blocking incubation time (e.g., 30-60 minutes).[15] Use appropriate blocking agents like Bovine Serum Albumin (BSA) or fish gelatin. Avoid milk-based blockers as they contain endogenous biotin.[1]
Streptavidin-Enzyme Conjugate Concentration Too HighDecrease the concentration of the conjugate.[1]
Insufficient WashingIncrease the number and/or duration of wash steps. Adding detergents like Tween-20 (0.05-0.1%) to wash buffers can help reduce non-specific interactions.[1][15]
Endogenous Biotin
Presence of Endogenous Biotin in SampleTissues like the liver, kidney, and brain have high levels of endogenous biotin.[5][16] Perform an avidin/biotin blocking step before applying the biotinylated probe.[17][18]

Endogenous Biotin Blocking Workflow

Endogenous_Biotin_Blocking A Start: Sample with Endogenous Biotin B Incubate with excess unlabeled Avidin/Streptavidin A->B C Avidin/Streptavidin binds to endogenous biotin B->C D Wash to remove unbound Avidin/Streptavidin C->D E Incubate with excess free Biotin D->E F Free Biotin saturates remaining binding sites on the added Avidin/Streptavidin E->F G Wash to remove unbound Biotin F->G H Proceed with standard protocol (add biotinylated probe) G->H

A sequential blocking method to prevent background from endogenous biotin.

Experimental Protocols

Protocol 1: In Situ Hybridization (ISH) with a this compound Labeled Probe

This protocol provides a general framework for ISH. Optimization of probe concentration, hybridization temperature, and wash stringency is crucial for each specific application.[5][7][19]

  • Tissue Preparation:

    • Deparaffinize and rehydrate tissue sections through a graded ethanol (B145695) series.[19]

    • Rinse in DEPC-treated water.

  • Permeabilization:

    • Incubate slides in Proteinase K solution (typically 10-20 µg/mL) at 37°C for 10-30 minutes. The optimal time and concentration should be determined empirically.[19]

    • Wash with PBS.

  • Fixation:

    • Fix with 4% paraformaldehyde in PBS for 10 minutes.[19]

    • Wash with PBS.

  • Endogenous Biotin Blocking (if necessary):

    • Follow the "Endogenous Biotin Blocking Workflow" described above.[17][18]

  • Hybridization:

    • Pre-hybridize slides with hybridization buffer at 37-42°C for 1-2 hours.[19]

    • Dilute the this compound labeled probe in hybridization buffer (e.g., starting at 200 ng/mL).[5]

    • Denature the probe and target DNA by heating the slide.

    • Apply the probe solution to the tissue, cover with a coverslip, and incubate in a humidified chamber at 37-42°C overnight.[19]

  • Stringent Washes:

    • Perform a series of washes with decreasing salt concentrations (e.g., 2x SSC, 1x SSC, 0.5x SSC) at an elevated temperature to remove non-specifically bound probes.[20]

  • Detection:

    • Block with a suitable blocking agent (e.g., 1-5% BSA in PBST) for 30-60 minutes.[1][15]

    • Incubate with a streptavidin-enzyme conjugate (e.g., Streptavidin-HRP) diluted in blocking buffer for 1 hour at room temperature.

    • Wash with buffer (e.g., PBST).

    • Incubate with the appropriate substrate until the desired level of signal is achieved.

  • Counterstaining and Mounting:

    • Counterstain with a suitable nuclear stain if desired.

    • Dehydrate, clear, and mount the slides.

Protocol 2: Tyramide Signal Amplification (TSA) for ISH

This protocol is an extension of the standard ISH protocol for signal enhancement.

  • Follow ISH Protocol:

    • Complete steps 1-6 of the "In Situ Hybridization (ISH) with a this compound Labeled Probe" protocol.

  • Initial Detection:

    • Incubate with Streptavidin-HRP (diluted in blocking buffer) for 30-60 minutes at room temperature.

    • Wash thoroughly with buffer (e.g., TNT buffer).[11]

  • Amplification:

    • Prepare the biotinylated tyramide working solution according to the manufacturer's instructions (e.g., a 1:50 dilution of the stock solution).[11]

    • Incubate the slides with the biotinylated tyramide working solution and hydrogen peroxide for 5-10 minutes at room temperature.

    • Wash thoroughly with buffer.[11]

  • Final Detection:

    • Incubate with a streptavidin-fluorophore or streptavidin-enzyme conjugate (e.g., Streptavidin-FITC) diluted in blocking buffer for 30-60 minutes.[11]

    • Wash thoroughly with buffer.

  • Counterstaining and Mounting:

    • Proceed with counterstaining and mounting as in the standard ISH protocol.

References

Validation & Comparative

A Head-to-Head Comparison: Biotin-11-UTP vs. Digoxigenin (DIG) for RNA Probe Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the nuanced world of molecular biology, the choice of labeling for RNA probes is a critical decision that can significantly impact the outcome of experiments such as in situ hybridization (ISH) and Northern blotting. Among the non-radioactive labeling methods, Biotin-11-UTP and digoxigenin (B1670575) (DIG)-11-UTP are two of the most prominent contenders. This guide provides an objective, data-driven comparison to assist researchers, scientists, and drug development professionals in selecting the optimal system for their specific needs.

Quantitative Performance at a Glance

The sensitivity and specificity of a labeled probe are paramount for obtaining clear and reliable results. While both biotin (B1667282) and DIG systems offer high sensitivity, there are key differences to consider, particularly concerning background signal and the choice of detection methodology.

FeatureThis compoundDigoxigenin (DIG)Key Findings & Citations
Principle Incorporation of biotin-labeled UTP into RNA, detected by high-affinity binding of avidin (B1170675) or streptavidin conjugates.Incorporation of digoxigenin-labeled UTP into RNA, detected by specific anti-DIG antibodies.Biotin is a vitamin, while digoxigenin is a steroid found exclusively in Digitalis plants, making it less likely to have endogenous counterparts in animal tissues[1].
Sensitivity High, with multi-step detection protocols. Single-step detection can be insensitive[2][3].High, even with single-step enzymatic detection[2][3]. Some studies suggest DIG can be 2- to 10-fold more sensitive than biotin in certain applications[4].With optimized, multi-step detection protocols, the sensitivity of both systems is often comparable[2][3][5].
Detection Limit Capable of detecting picogram to femtogram levels of target nucleic acids[4].Can detect as low as 0.1 pg of target RNA in dot blot assays[6][7].Both systems provide excellent sensitivity for detecting low-abundance transcripts.
Specificity High, based on the probe sequence. The biotin-streptavidin interaction is highly specific.High, with specificity derived from both the probe sequence and the anti-DIG antibody interaction.The DIG system offers an additional layer of specificity through the antibody-hapten recognition[4].
Background Prone to high background in tissues with high levels of endogenous biotin (e.g., kidney, liver, brain)[2][3][5][8].Generally lower background as digoxigenin is not naturally present in most animal tissues[2][3][5].For tissues rich in endogenous biotin, DIG is the recommended choice to minimize non-specific signals[2][3][5].
Probe Stability Labeled probes are stable for at least one year when stored at -20°C[9].DIG-labeled RNA probes are stable for at least one year when stored at -20°C or -70°C[10].Both labeling methods produce highly stable probes suitable for long-term use.

Experimental Workflows and Detection Principles

The following diagrams illustrate the general experimental workflow for comparing Biotin and DIG-labeled probes, as well as the distinct detection pathways for each system.

experimental_workflow cluster_prep Probe Preparation cluster_ish In Situ Hybridization cluster_detection Detection & Analysis template Linearized DNA Template ivt_biotin In Vitro Transcription + this compound template->ivt_biotin ivt_dig In Vitro Transcription + DIG-11-UTP template->ivt_dig probe_biotin Biotinylated RNA Probe ivt_biotin->probe_biotin probe_dig DIG-labeled RNA Probe ivt_dig->probe_dig hyb_biotin Hybridization probe_biotin->hyb_biotin hyb_dig Hybridization probe_dig->hyb_dig tissue Tissue Section (Target mRNA) tissue->hyb_biotin tissue->hyb_dig detect_biotin Detection (Streptavidin-AP) hyb_biotin->detect_biotin detect_dig Detection (Anti-DIG-AP) hyb_dig->detect_dig signal_biotin Signal Generation (Colorimetric) detect_biotin->signal_biotin signal_dig Signal Generation (Colorimetric) detect_dig->signal_dig compare Compare Signal Intensity & Background signal_biotin->compare signal_dig->compare

Fig. 1: Experimental workflow for comparing Biotin and DIG RNA probes.

biotin_detection_pathway probe Biotinylated RNA Probe hybrid Hybridized Probe-Target Complex probe->hybrid Hybridization target Target mRNA in Tissue target->hybrid strep_ap Streptavidin-AP Conjugate hybrid->strep_ap Biotin-Streptavidin Binding product Insoluble Colored Precipitate (Signal) strep_ap->product Enzymatic Reaction substrate Chromogenic Substrate (e.g., BCIP/NBT) substrate->product

Fig. 2: Biotin-Streptavidin detection pathway.

dig_detection_pathway probe DIG-labeled RNA Probe hybrid Hybridized Probe-Target Complex probe->hybrid Hybridization target Target mRNA in Tissue target->hybrid anti_dig_ap Anti-DIG Antibody-AP Conjugate hybrid->anti_dig_ap Antibody-Hapten Binding product Insoluble Colored Precipitate (Signal) anti_dig_ap->product Enzymatic Reaction substrate Chromogenic Substrate (e.g., BCIP/NBT) substrate->product

Fig. 3: DIG-Antibody detection pathway.

Detailed Experimental Protocols

The following protocols provide a generalized framework for the synthesis of this compound and DIG-11-UTP labeled RNA probes via in vitro transcription, and their subsequent detection in in situ hybridization.

Part 1: RNA Probe Labeling by In Vitro Transcription

This protocol is adapted from standard in vitro transcription labeling kits.[11][12]

Materials:

  • Linearized plasmid DNA template (1 µg) containing the insert of interest downstream of a T7, T3, or SP6 promoter.

  • Nuclease-free water

  • 10x Transcription Buffer

  • 10 mM ATP, CTP, GTP solution

  • 10 mM UTP solution

  • 10 mM this compound or 10 mM DIG-11-UTP

  • RNase Inhibitor

  • T7, T3, or SP6 RNA Polymerase

  • DNase I (RNase-free)

  • 0.5 M EDTA, pH 8.0

Procedure:

  • Reaction Setup: In a nuclease-free microcentrifuge tube, assemble the following reaction at room temperature in the order listed. A common labeling strategy involves a 2:1 ratio of unlabeled to labeled UTP.

ComponentBiotin LabelingDIG Labeling
Nuclease-free waterto 20 µLto 20 µL
10x Transcription Buffer2 µL2 µL
10 mM ATP, CTP, GTP mix2 µL2 µL
10 mM UTP0.65 µL0.65 µL
10 mM this compound0.35 µL-
10 mM DIG-11-UTP-0.35 µL
Linearized DNA Template (1 µg/µL)1 µL1 µL
RNase Inhibitor1 µL1 µL
RNA Polymerase2 µL2 µL
Total Volume 20 µL 20 µL
  • Incubation: Mix gently and incubate at 37°C for 2 hours.

  • Template Removal: Add 1 µL of RNase-free DNase I to the reaction and incubate at 37°C for 15 minutes to digest the DNA template.

  • Reaction Termination: Stop the reaction by adding 2 µL of 0.5 M EDTA.

  • Probe Purification: Purify the labeled RNA probe using ethanol (B145695) precipitation or a column-based purification kit to remove unincorporated nucleotides.

  • Quantification and Storage: Resuspend the purified probe in nuclease-free water. Assess the probe integrity and yield using gel electrophoresis and spectrophotometry. Store the probe at -80°C. A standard reaction should yield approximately 10-20 µg of labeled RNA.[13][14]

Part 2: Detection of Labeled Probes in In Situ Hybridization

This is a generalized protocol for the detection of biotinylated and DIG-labeled probes on paraffin-embedded tissue sections following hybridization and post-hybridization washes.

Materials:

  • Tissue sections hybridized with either a biotinylated or DIG-labeled probe.

  • Washing Buffer (e.g., PBS with 0.1% Tween-20)

  • Blocking Solution (e.g., 1% BSA in washing buffer)

  • For Biotin Probes: Streptavidin-Alkaline Phosphatase (AP) conjugate.

  • For DIG Probes: Anti-Digoxigenin-AP Fab fragments.

  • Detection Buffer (e.g., 100 mM Tris-HCl pH 9.5, 100 mM NaCl, 50 mM MgCl₂)

  • Chromogenic Substrate (e.g., NBT/BCIP solution)

  • Nuclear counterstain (e.g., Nuclear Fast Red)

Procedure:

  • Washing: After post-hybridization washes, equilibrate the slides in washing buffer for 5 minutes at room temperature.

  • Blocking: Block non-specific binding sites by incubating the sections with Blocking Solution for 30-60 minutes at room temperature.

  • Antibody/Streptavidin Incubation:

    • For Biotin Probes: Dilute the Streptavidin-AP conjugate in blocking solution according to the manufacturer's instructions. Apply to the sections and incubate for 30-60 minutes at room temperature.

    • For DIG Probes: Dilute the Anti-DIG-AP Fab fragments (e.g., 1:5000) in blocking solution.[15] Apply to the sections and incubate for 30-60 minutes at room temperature.

  • Washing: Wash the slides three times for 5 minutes each with washing buffer to remove unbound conjugate.

  • Equilibration: Equilibrate the sections in Detection Buffer for 5-10 minutes.

  • Signal Development: Prepare the chromogenic substrate solution (e.g., NBT/BCIP) and apply it to the sections. Incubate in the dark and monitor the color development (typically a blue/purple precipitate) under a microscope. This can take from a few minutes to several hours.

  • Stopping the Reaction: Stop the color development by immersing the slides in distilled water or a stop solution (e.g., TE buffer).

  • Counterstaining and Mounting: Briefly counterstain the sections with a nuclear counterstain if desired, dehydrate through an ethanol series and xylene, and mount with a permanent mounting medium.

Conclusion

Both this compound and digoxigenin offer robust and sensitive solutions for non-radioactive RNA probe labeling. The choice between them often hinges on the specific application and tissue type.

  • Digoxigenin is generally favored for its lower potential for background signal, especially in tissues with high endogenous biotin content. Its high sensitivity, even with single-step detection protocols, makes it a reliable choice for a wide range of applications.[2][3]

  • This compound remains a widely used and effective labeling method. When using multi-step detection protocols, its sensitivity is comparable to that of DIG.[2][3] However, researchers must be cautious of potential background issues in certain tissues and may need to incorporate a biotin blocking step in their protocol.

For new users or those working with tissues known to have high endogenous biotin, the DIG system may offer a more straightforward path to obtaining clean and sensitive results. For established workflows or when endogenous biotin is not a concern, the biotin system remains a viable and powerful alternative. Ultimately, the optimal choice may be best determined empirically within the context of the specific experimental system.

References

A Researcher's Guide to the Validation of Biotin-11-UTP Labeled Probes for In Situ Hybridization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate localization of specific nucleic acid sequences within the cellular context is paramount. In situ hybridization (ISH) is a powerful technique that allows for this visualization, and the choice of probe label is a critical determinant of experimental success. This guide provides an objective comparison of Biotin-11-UTP labeled probes with alternative labeling methods, supported by experimental data and detailed protocols, to aid in the selection and validation of the most suitable method for your research needs.

Biotin-labeled probes are a versatile and sensitive tool for ISH, leveraging the high-affinity interaction between biotin (B1667282) and streptavidin for detection.[1][2] this compound is a modified uridine (B1682114) triphosphate that can be incorporated into RNA or DNA probes, enabling their subsequent detection.[3][4] The 11-atom linker arm between the biotin and the UTP minimizes steric hindrance, allowing for efficient interaction with streptavidin conjugates.[3][5]

Performance Comparison: Biotin vs. Alternatives

The selection of a probe labeling strategy depends on factors such as the abundance of the target sequence, the tissue type, and the desired sensitivity and specificity. While biotinylated probes are widely used, alternatives like digoxigenin (B1670575) (DIG) and radiolabeled probes offer distinct advantages in certain applications.

FeatureBiotin-Labeled ProbesDigoxigenin (DIG)-Labeled ProbesRadiolabeled Probes (e.g., 35S)
Sensitivity High, especially with signal amplification techniques.[1] Can detect low-copy-number targets.[6] However, single-step detection can have lower sensitivity compared to multi-step protocols.[7]Often considered more sensitive than biotin, with some studies reporting 2- to 10-fold higher sensitivity in dot blot assays.[2] High sensitivity for both RNA and DNA detection.[7]Traditionally the most sensitive method, though modern non-radioactive methods can achieve comparable results.[8]
Specificity High, but can be affected by endogenous biotin present in tissues like the kidney, liver, and brain, potentially leading to background staining.[2][9]High, with generally lower non-specific background staining compared to biotin, especially in tissues with endogenous biotin.[2][10]High specificity, but signal can be diffuse, making precise localization challenging.
Signal Amplification Excellent signal amplification is achievable through streptavidin-enzyme conjugates (e.g., HRP, AP) and methods like Tyramide Signal Amplification (TSA).[2]Excellent signal amplification using anti-DIG antibodies conjugated to enzymes.[2]Signal is inherent to the radioisotope and develops over time via autoradiography.
Workflow & Safety Safer than radioactive methods. The workflow is well-established and can be completed relatively quickly.[8]Safer than radioactive methods, with a similar workflow to biotin labeling.[11]Involves handling radioactive materials, requiring special safety precautions and disposal procedures. The workflow is longer due to exposure times for autoradiography.[8][11]
Resolution Provides good cellular and subcellular resolution.[11]Offers a high degree of cellular resolution.[11]Lower resolution compared to non-radioactive methods due to signal scatter.

Experimental Workflow for Validation

The successful validation of this compound labeled probes for ISH requires a systematic approach, from probe preparation to signal detection.

experimental_workflow cluster_probe_prep Probe Preparation & QC cluster_ish In Situ Hybridization cluster_detection Detection & Visualization p1 Template Preparation (Plasmid DNA, PCR product) p2 Probe Labeling with this compound (e.g., In Vitro Transcription, Nick Translation) p1->p2 p3 Probe Purification (e.g., Spin Column Chromatography) p2->p3 p4 Quality Control (Gel Electrophoresis for size check) p3->p4 h1 Tissue/Cell Preparation (Fixation, Permeabilization) p4->h1 h2 Hybridization (Probe application, Incubation) h1->h2 h3 Post-Hybridization Washes (Stringency washes to remove unbound probe) h2->h3 d1 Blocking (Prevent non-specific binding) h3->d1 d2 Streptavidin-Enzyme Conjugate Incubation (e.g., Streptavidin-AP/HRP) d1->d2 d3 Washes d2->d3 d4 Substrate Addition & Color Development (e.g., NBT/BCIP for AP, DAB for HRP) d3->d4 d5 Microscopy & Imaging d4->d5

Caption: Experimental workflow for validating this compound labeled probes.

Detailed Experimental Protocols

Protocol 1: Biotin Labeling of RNA Probes by In Vitro Transcription

This method is ideal for generating single-stranded RNA probes (riboprobes).

Materials:

  • Linearized plasmid DNA template containing the target sequence downstream of a T7, SP6, or T3 RNA polymerase promoter.

  • HighYield T7 Biotin-11 RNA Labeling Kit (or individual components: T7 RNA Polymerase, reaction buffer, DTT).[12]

  • ATP, GTP, CTP solutions (100 mM).[12]

  • UTP solution (100 mM).[12]

  • This compound solution (10 mM).[12]

  • RNase-free water, tubes, and pipette tips.[12]

  • DNase I (RNase-free).

  • Spin columns for purification.

Procedure:

  • Reaction Setup: At room temperature, combine the following in an RNase-free microcentrifuge tube in the specified order:

    • RNase-free water

    • 10x Transcription Buffer

    • 100 mM DTT

    • ATP, GTP, CTP (10 mM final concentration each)

    • UTP and this compound mix (e.g., 6.5 mM UTP and 3.5 mM this compound for a 35% labeling substitution).[12]

    • Linearized DNA template (0.5-1 µg)

    • RNase Inhibitor

    • T7 RNA Polymerase (or SP6/T3)

  • Incubation: Mix gently and incubate at 37°C for 2 hours.[12]

  • Template Removal: Add RNase-free DNase I and incubate for another 15-30 minutes at 37°C to remove the DNA template.

  • Probe Purification: Purify the labeled RNA probe using a spin column to remove unincorporated nucleotides, enzymes, and salts.

  • Quality Control: Run an aliquot of the purified probe on a denaturing agarose (B213101) gel to verify its size and integrity. The probe should appear as a single, sharp band.

Protocol 2: In Situ Hybridization and Detection

This is a generalized protocol; specific parameters may need optimization.

Materials:

  • Formalin-fixed, paraffin-embedded tissue sections on slides.

  • Deparaffinization and rehydration solutions (Xylene, Ethanol series).

  • Proteinase K.

  • Hybridization buffer.

  • Stringent wash buffers (e.g., SSC).

  • Blocking solution.

  • Streptavidin-Alkaline Phosphatase (AP) or Streptavidin-Horseradish Peroxidase (HRP) conjugate.

  • Chromogenic substrate (NBT/BCIP for AP, DAB for HRP).

  • Counterstain (e.g., Nuclear Fast Red).

Procedure:

  • Tissue Preparation: Deparaffinize and rehydrate the tissue sections. Perform antigen retrieval if necessary. Digest with Proteinase K to improve probe accessibility.

  • Hybridization: Apply the hybridization buffer containing the biotinylated probe (typically at a concentration of 100-1000 ng/mL) to the tissue section.[1] Cover with a coverslip and incubate overnight in a humidified chamber at a temperature optimized for your probe (e.g., 42-65°C).[1][9]

  • Post-Hybridization Washes: Remove the coverslips and wash the slides in a series of stringent wash buffers at increasing temperatures to remove non-specifically bound probe.[1]

  • Detection:

    • Wash the slides in a buffer like PBS.

    • Incubate in a blocking solution for 30-60 minutes to prevent non-specific antibody binding.[1][9]

    • Incubate with the Streptavidin-AP or Streptavidin-HRP conjugate, diluted in blocking solution, for 1 hour at room temperature.[1]

    • Wash thoroughly in buffer.

  • Visualization:

    • Incubate the slides with the appropriate chromogenic substrate until the desired color intensity is reached.

    • Stop the reaction by washing in water.

    • Counterstain the sections, dehydrate, and mount with a coverslip.

  • Analysis: Examine the slides under a microscope to assess the localization and intensity of the hybridization signal.

Detection Signaling Pathway

The detection of biotinylated probes relies on the strong and specific interaction between biotin and streptavidin, which is then coupled to a reporter system for visualization.

detection_pathway Target_RNA Target RNA/DNA in Tissue Biotin_Probe This compound Labeled Probe Target_RNA->Biotin_Probe Hybridization Streptavidin_Enzyme Streptavidin-Enzyme (AP or HRP) Conjugate Biotin_Probe->Streptavidin_Enzyme Biotin-Streptavidin Binding Substrate Soluble Chromogenic Substrate Streptavidin_Enzyme->Substrate Enzymatic Reaction Precipitate Insoluble Colored Precipitate Substrate->Precipitate Converts Signal Visible Signal at Hybridization Site Precipitate->Signal Results in

Caption: Signal detection pathway for biotinylated ISH probes.

Comparative Logic: Choosing Your Probe Label

The decision between biotin, DIG, and other labels is often based on a trade-off between sensitivity, potential for background, and experimental context.

comparison_logic Start Start: Choose ISH Probe Label Tissue_Check Does the tissue have high endogenous biotin? (e.g., Kidney, Liver) Start->Tissue_Check Sensitivity_Need Is maximal sensitivity for a low-abundance target critical? Tissue_Check->Sensitivity_Need No Use_DIG Consider DIG-Labeled Probe Tissue_Check->Use_DIG Yes Double_Label Is double-labeling ISH required? Sensitivity_Need->Double_Label No Sensitivity_Need->Use_DIG Yes Use_Biotin Use this compound Probe Double_Label->Use_Biotin No Use_Both Use Biotin and DIG Probes for simultaneous detection Double_Label->Use_Both Yes

Caption: Decision tree for selecting an ISH probe label.

References

Biotin-11-UTP vs. Radioactive Labeling: A Comparative Guide to RNA Probe Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals selecting a labeling strategy for RNA probes, the choice between biotinylated and radioactive methods is a critical decision that impacts experimental sensitivity, safety, and workflow. This guide provides an objective comparison of Biotin-11-UTP and traditional radioactive labeling, supported by experimental data and detailed protocols to inform your selection process.

Historically, radioactive labeling, primarily using isotopes like ³²P, has been the gold standard for sensitive detection of nucleic acids in techniques such as Northern blotting and in situ hybridization.[1][2] However, the significant safety precautions, regulatory hurdles, and waste disposal requirements associated with radioactive materials have driven the development of non-radioactive alternatives.[2][3] Among these, biotin (B1667282) labeling, specifically with this compound, has emerged as a robust and increasingly sensitive option.[3][4]

Modern chemiluminescent detection systems for biotinylated probes have significantly narrowed the sensitivity gap, with some studies reporting detection limits comparable to or even exceeding those of radioactive methods.[5][6] The choice between these two powerful techniques now often hinges on a balance of required sensitivity, experimental context, cost, and laboratory infrastructure.

Performance Snapshot: Sensitivity and Key Features

The sensitivity of an RNA probe is its ability to detect low-abundance target sequences. While radioactive probes have traditionally been considered more sensitive, advancements in non-radioactive detection have made biotinylated probes a highly competitive alternative.[5][6]

FeatureThis compound LabelingRadioactive Labeling (e.g., ³²P)
Detection Principle High-affinity binding of biotin to streptavidin conjugated to a reporter enzyme (e.g., HRP, AP) for chemiluminescent or colorimetric detection.[7]Direct detection of radioactive decay via autoradiography using X-ray film or phosphor imaging.[8]
Sensitivity High; can detect picogram to femtogram levels of target RNA.[6] Some studies show sensitivity comparable to radioactive probes.[5]Very high; traditionally considered the most sensitive method, capable of detecting single-copy genes.[6] Can detect as low as 1000 cpm for ³⁵S with overnight exposure.[8]
Safety & Handling Non-radioactive, considered safe with standard laboratory practices.[6]Radioactive material requires special licensing, handling, monitoring, and disposal procedures, posing potential health risks.[2][3]
Probe Stability Probes are stable for long-term storage.[3]The radioactive isotope decays over time (half-life of ³²P is 14.2 days), limiting the useful lifespan of the probe.[9]
Resolution Can provide sharp, well-defined bands in blotting applications.High-energy isotopes like ³²P can lead to signal scattering and fuzzier bands compared to lower-energy isotopes or non-radioactive methods.[9]
Cost Generally lower cost due to the absence of radioactive material acquisition and disposal expenses.[3]Higher costs associated with the purchase of radioisotopes, specialized waste disposal, and regulatory compliance.

Experimental Workflows and Detection Principles

The following diagrams illustrate the general workflows for RNA probe synthesis, labeling, and detection using both this compound and radioactive methods.

This compound Labeling and Chemiluminescent Detection Workflow

Biotin_Workflow cluster_0 RNA Probe Synthesis & Labeling cluster_1 Hybridization & Detection DNA_Template DNA Template (with T7 promoter) IVT In Vitro Transcription (T7 RNA Polymerase) DNA_Template->IVT Biotin_Probe Biotinylated RNA Probe IVT->Biotin_Probe Nucleotides ATP, GTP, CTP, UTP, this compound Nucleotides->IVT Hybridization Hybridization to Target RNA on Membrane Biotin_Probe->Hybridization Washing Stringency Washes Hybridization->Washing Blocking Blocking Step Washing->Blocking Streptavidin_Conj Streptavidin-HRP/AP Conjugate Incubation Blocking->Streptavidin_Conj Final_Washes Final Washes Streptavidin_Conj->Final_Washes Substrate Chemiluminescent Substrate Addition Final_Washes->Substrate Detection Signal Detection (Chemidoc Imager) Substrate->Detection

Caption: Workflow for this compound labeling and chemiluminescent detection.

Radioactive Labeling and Autoradiography Workflow

Radioactive_Workflow cluster_0 RNA Probe Synthesis & Labeling cluster_1 Hybridization & Detection DNA_Template_Rad DNA Template (with T7 promoter) IVT_Rad In Vitro Transcription (T7 RNA Polymerase) DNA_Template_Rad->IVT_Rad Radio_Probe ³²P-Labeled RNA Probe IVT_Rad->Radio_Probe Nucleotides_Rad ATP, GTP, CTP, [α-³²P]UTP Nucleotides_Rad->IVT_Rad Hybridization_Rad Hybridization to Target RNA on Membrane Radio_Probe->Hybridization_Rad Washing_Rad Stringency Washes Hybridization_Rad->Washing_Rad Exposure Exposure to X-ray Film or Phosphor Screen Washing_Rad->Exposure Development Film Development or Phosphor Imaging Exposure->Development

Caption: Workflow for ³²P radioactive labeling and autoradiographic detection.

Detailed Experimental Protocols

The following are summarized protocols for key experimental stages. For detailed, step-by-step instructions, it is essential to consult the manufacturer's guidelines for specific kits and reagents.

RNA Probe Synthesis and Labeling
StepThis compound Labeling (In Vitro Transcription)Radioactive Labeling (In Vitro Transcription with ³²P)
Template 0.5 - 1 µg linearized plasmid DNA or PCR product with a T7 promoter.[10][11]0.1 - 1 µg linearized plasmid DNA or PCR product with a T7 promoter.[12]
Reaction Mix Nuclease-free water, reaction buffer, DTT, ATP, GTP, CTP, UTP, and this compound. A typical ratio is 35% this compound to 65% unlabeled UTP.[10][11]Nuclease-free water, reaction buffer, ATP, GTP, CTP, and [α-³²P]UTP (e.g., 800-6000 Ci/mmol). Unlabeled UTP is kept at a limiting concentration (e.g., 4 µM).[12]
Enzyme T7 RNA Polymerase Mix.[10][11]T7 RNA Polymerase.[12]
Incubation 30 minutes to 4 hours at 37°C.[10][11]10 minutes to 2 hours at 37°C.[12]
Purification Optional DNase I treatment to remove the DNA template, followed by RNA purification (e.g., spin column).[12]Optional DNase I treatment, followed by purification to remove unincorporated nucleotides (e.g., spin column).[12]
Detection Methods
StepChemiluminescent Detection of Biotinylated ProbesAutoradiography of Radioactive Probes
Hybridization Incubate the membrane with the biotinylated probe in hybridization buffer for 30 minutes to several hours at a defined temperature (e.g., 42-65°C).[13][14]Incubate the membrane with the ³²P-labeled probe in hybridization buffer overnight at a defined temperature.
Washing Perform a series of low and high stringency washes to remove the non-specifically bound probe. Typical wash buffers include SSC and SDS.[13][14]Perform a series of low and high stringency washes to remove the non-specifically bound probe.[1]
Signal Generation 1. Block the membrane (e.g., with blocking buffer).2. Incubate with streptavidin-alkaline phosphatase (AP) or streptavidin-horseradish peroxidase (HRP) conjugate.3. Wash to remove excess conjugate.4. Incubate with a chemiluminescent substrate (e.g., CDP-Star).[13]1. Wrap the moist membrane in plastic wrap.2. Place in a light-tight cassette with X-ray film or a phosphor screen. For ³²P, an intensifying screen at -70°C is often used to enhance the signal.[8][15]
Signal Capture Image the emitted light using a CCD camera-based digital imager (e.g., Chemi-doc). Exposure times can range from seconds to minutes.[7][13]1. For X-ray film, develop the film after exposure (typically overnight to several days).2. For phosphor screens, scan the screen using a phosphor imager.[8]

Conclusion

The decision between this compound and radioactive labeling for RNA probes is multifaceted. While radioactive labeling has historically offered superior sensitivity, the gap has been significantly closed by modern biotin-based chemiluminescent systems.[5] For many applications, the sensitivity of biotinylated probes is more than sufficient, and the considerable advantages in safety, probe stability, and cost make it a highly attractive alternative.[3][6]

Researchers must weigh the absolute sensitivity required for their specific target against the practical benefits of a non-radioactive workflow. For detecting extremely low-abundance transcripts, ³²P labeling may still be the preferred method. However, for a wide range of standard applications like Northern blotting and in situ hybridization, this compound provides a robust, safe, and cost-effective solution without a significant compromise in performance.

References

Unveiling Specificity: A Comparative Guide to Biotin-11-UTP Labeled Probes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking robust and specific nucleic acid detection, this guide provides an objective comparison of Biotin-11-UTP labeled probes against common alternatives. Supported by experimental data and detailed protocols, we delve into the nuances of probe specificity, offering a comprehensive resource for informed decision-making in your hybridization experiments.

The remarkable affinity between biotin (B1667282) and streptavidin has positioned biotinylated probes as a cornerstone in molecular biology for decades. This compound, a biotin-labeled analog of uridine (B1682114) triphosphate, is enzymatically incorporated into RNA or DNA probes for various applications, including Northern and Southern blotting, and in situ hybridization.[1][2][3][4][5] The specificity of these probes is paramount, ensuring that the detected signal accurately represents the target nucleic acid sequence. This guide will explore the methods to assess this specificity and compare the performance of biotinylated probes with other non-radioactive labeling technologies.

Performance Snapshot: this compound vs. The Alternatives

The choice of a probe labeling system significantly impacts the sensitivity and specificity of an assay. Here, we compare this compound labeled probes with two popular alternatives: Digoxigenin (DIG)-labeled probes and fluorescently labeled probes.

FeatureThis compound Labeled ProbeDigoxigenin (DIG)-Labeled ProbeFluorescently Labeled Probe
Detection Principle High-affinity binding of biotin to streptavidin/avidin conjugated to a reporter enzyme (e.g., AP, HRP) or fluorophore.[6][7]Antibody-based detection of the DIG hapten, followed by an enzyme- or fluorophore-conjugated secondary antibody.[7]Direct detection of fluorescence emission.[7][8]
Reported Sensitivity High; can detect picogram to femtogram levels of target nucleic acid.[7][9]High; reported to be 2- to 10-fold more sensitive than biotinylated probes in some applications.[7][8]Moderate to high, depending on the fluorophore and detection instrumentation.[7]
Specificity High, primarily determined by the probe sequence and hybridization conditions. The biotin-streptavidin interaction is highly specific.[6][7]High; the anti-DIG antibody provides an additional layer of specificity. Low background due to the absence of endogenous DIG in most biological systems.[7][8]High, determined by the probe sequence and hybridization conditions.
Signal-to-Noise Ratio Generally good, but can be affected by endogenous biotin in some tissues, which may lead to higher background.[8]Generally high, with low background due to the lack of endogenous DIG.[8]Can be affected by autofluorescence of the biological sample.
Workflow Complexity Multi-step detection process involving blocking, streptavidin-conjugate incubation, and substrate development.[10]Multi-step detection involving blocking, primary and secondary antibody incubations, and substrate development.[8]Simplified workflow with direct detection after hybridization and washing.[8]

Assessing Probe Specificity: Key Experimental Approaches

The specificity of a this compound labeled probe is critically evaluated through hybridization-based techniques. The stringency of the hybridization and washing steps is crucial in minimizing non-specific binding.

Northern and Southern Blotting

Northern and Southern blotting are fundamental techniques to determine the size and abundance of specific RNA and DNA sequences, respectively.[10] The specificity of a biotinylated probe in these assays is assessed by the detection of a single, correctly sized band on the blot. The presence of multiple bands may indicate cross-hybridization with other related sequences.

Northern_Southern_Blotting_Workflow cluster_electrophoresis Gel Electrophoresis cluster_transfer Blotting cluster_hybridization Hybridization & Detection gel 1. Separate RNA/DNA by size transfer 2. Transfer to membrane gel->transfer crosslink 3. UV crosslink transfer->crosslink prehyb 4. Prehybridize (Block) crosslink->prehyb hyb 5. Hybridize with this compound probe prehyb->hyb wash 6. Stringency washes hyb->wash detect 7. Streptavidin-conjugate & Substrate wash->detect image 8. Image detect->image

In Situ Hybridization (ISH)

In situ hybridization allows for the localization of specific nucleic acid sequences within the cellular context of tissues.[11] The specificity of a this compound labeled probe in ISH is determined by the precise and expected cellular or subcellular localization of the signal. Diffuse or non-specific staining indicates poor probe specificity or suboptimal hybridization conditions.

Experimental Protocols

Protocol 1: Northern Blotting with a this compound Labeled RNA Probe

This protocol provides a general framework for detecting a specific mRNA from a total RNA sample.

1. RNA Gel Electrophoresis:

  • Separate 5-20 µg of total RNA on a denaturing formaldehyde-agarose gel.[10]

  • Ensure the gel and running buffer are RNase-free.

2. RNA Transfer:

  • Transfer the separated RNA from the gel to a positively charged nylon membrane overnight via capillary transfer.[10]

3. RNA Crosslinking:

  • Immobilize the RNA to the membrane by UV-crosslinking.[10]

4. Prehybridization:

  • Incubate the membrane in a prehybridization buffer (e.g., ULTRAhyb™-Oligo buffer) for at least 1 hour at 42°C to block non-specific binding sites.[12]

5. Hybridization:

  • Dilute the this compound labeled RNA probe in fresh, pre-warmed hybridization buffer to a final concentration of 50-500 ng/mL.[10]

  • Incubate the membrane with the probe solution overnight at 68°C with constant rotation.[10]

6. Stringency Washes:

  • Perform two low stringency washes with 2x SSC, 0.1% SDS for 5-15 minutes each at room temperature.[10]

  • Perform two high stringency washes with 0.1x SSC, 0.1% SDS for 15 minutes each at 68°C to remove non-specifically bound probe.[10]

7. Detection:

  • Block the membrane for 30-60 minutes in a blocking buffer.[10]

  • Incubate with a streptavidin-HRP or streptavidin-AP conjugate (e.g., diluted 1:5,000-1:20,000) for 30-60 minutes.[10]

  • Wash the membrane multiple times to remove unbound conjugate.[10]

  • Incubate with a chemiluminescent substrate (e.g., ECL) and image the signal.[10]

Protocol 2: In Situ Hybridization with a this compound Labeled DNA Probe

This protocol outlines the basic steps for localizing a target nucleic acid in tissue sections.

1. Tissue Preparation:

  • Fix tissue sections with 4% paraformaldehyde.

  • Permeabilize the tissue with Proteinase K to allow probe entry.[11]

2. Prehybridization:

  • Incubate the slides in hybridization buffer without the probe for 1-2 hours at the hybridization temperature (e.g., 42°C) to block non-specific binding.[11]

3. Hybridization:

  • Dilute the biotin-labeled DNA probe in hybridization buffer (e.g., 100-500 ng/mL).[11]

  • Denature the probe at 95°C for 5 minutes and then place on ice.[11]

  • Apply the probe solution to the tissue section and incubate overnight in a humidified chamber at 42°C.[11]

4. Post-Hybridization Washes:

  • Wash the slides in a series of stringent wash buffers (e.g., 2x SSC at the hybridization temperature) to remove unbound probe.[11]

5. Detection:

  • Block the sections for 30 minutes.[11]

  • Incubate with a Streptavidin-AP conjugate for 1 hour.[11]

  • Wash to remove the unbound conjugate.[11]

6. Visualization:

  • Incubate the slides with a chromogenic substrate such as NBT/BCIP until the desired color develops.[11]

  • Stop the reaction and counterstain if desired.[11]

  • Dehydrate, mount, and visualize under a microscope.

Mechanism of Biotin-Streptavidin Interaction

The high specificity and strength of the biotin-streptavidin interaction are fundamental to the utility of biotinylated probes. Streptavidin, a tetrameric protein, has four binding sites for biotin, forming one of the strongest known non-covalent bonds in biology.

Biotin_Streptavidin_Interaction cluster_probe Biotinylated Probe cluster_detection Detection Complex Probe Nucleic Acid Probe Biotin This compound Probe->Biotin incorporated Streptavidin Streptavidin Biotin->Streptavidin binds with high affinity Reporter Reporter Enzyme (e.g., HRP, AP) Streptavidin->Reporter conjugated

Conclusion

This compound labeled probes offer a reliable and sensitive method for the detection of specific nucleic acid sequences. While alternatives like DIG-labeled probes may provide higher sensitivity in some contexts, the well-established protocols and the robust nature of the biotin-streptavidin interaction ensure that biotinylated probes remain a valuable tool for researchers.[7] The key to successful and specific detection lies in the careful optimization of hybridization and washing conditions to minimize non-specific background and ensure the faithful representation of the target molecule. This guide provides the foundational knowledge and protocols to aid researchers in achieving high specificity in their hybridization-based assays.

References

A Comparative Analysis of Biotinylated UTPs for In Vitro Transcription

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and reliable labeling of RNA is a cornerstone of numerous molecular biology applications. Biotinylation of RNA through in vitro transcription (IVT) is a widely adopted, non-radioactive method for producing probes for applications such as fluorescence in situ hybridization (FISH), microarray analysis, and affinity purification. The choice of biotinylated UTP analog can significantly impact the yield, labeling efficiency, and functionality of the resulting RNA probes. This guide provides a comparative analysis of different biotinylated UTPs to aid in the selection of the most suitable reagent for your specific research needs.

Direct vs. Indirect Biotinylation of RNA

There are two primary strategies for biotinylating RNA during in vitro transcription: direct and indirect labeling.

  • Direct Labeling: This method involves the direct incorporation of a biotin (B1667282) molecule conjugated to a UTP nucleotide (Biotin-UTP) by an RNA polymerase during transcription. The length of the linker arm connecting the biotin to the uridine (B1682114) base can vary, with Biotin-11-UTP and Biotin-16-UTP being common choices.

  • Indirect Labeling: This two-step approach first incorporates a UTP analog containing a reactive functional group, most commonly an aminoallyl group (aminoallyl-UTP). Following transcription, the aminoallyl-modified RNA is chemically coupled to an N-hydroxysuccinimide (NHS)-ester of biotin.

Performance Comparison of Biotinylated UTPs

The selection of a biotinylation strategy depends on a balance of factors including experimental goals, required yield, and the nature of downstream applications. Below is a summary of key performance metrics for different biotinylated UTPs.

Biotinylated UTPLabeling StrategyTypical Biotin:UTP RatioExpected RNA YieldLabeling EfficiencyKey Considerations
This compound Direct1:2 to 1:3 (33-50%)HighEfficient incorporation by T7 RNA Polymerase.[1]Shorter linker arm may be advantageous in some applications; generally provides high yields of labeled RNA.[1]
Biotin-16-UTP Direct1:2 to 1:3 (33-50%)HighEfficiently incorporated, with a 35% substitution often providing a good balance between labeling and yield.[2]Longer linker arm may reduce steric hindrance in downstream applications but can slightly impede purification.[1]
Aminoallyl-UTP Indirect1:1 to 1:3High (30-50 µg from a standard reaction)[3]High incorporation followed by efficient chemical coupling.Two-step process requires post-transcriptional modification; allows for the incorporation of other labels.

Experimental Methodologies

Detailed protocols are crucial for reproducible and optimal results. The following sections outline standard procedures for direct and indirect biotinylation of RNA during in vitro transcription.

Direct Biotinylation using Biotin-UTP

This protocol is adapted from standard in vitro transcription labeling kits.

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA Polymerase Mix

  • 10x Transcription Buffer

  • ATP, GTP, CTP solutions (10 mM each)

  • UTP solution (10 mM)

  • This compound or Biotin-16-UTP solution (10 mM)

  • RNase-free water

  • DNase I (RNase-free)

  • RNA purification kit

Procedure:

  • Thaw all reagents at room temperature, except for the T7 RNA Polymerase Mix, which should be kept on ice.

  • Assemble the transcription reaction at room temperature in the following order:

    • RNase-free water to a final volume of 20 µL

    • 2 µL of 10x Transcription Buffer

    • 2 µL of ATP Solution (1 mM final)

    • 2 µL of GTP Solution (1 mM final)

    • 2 µL of CTP Solution (1 mM final)

    • 1.3 µL of UTP Solution (0.65 mM final)

    • 0.7 µL of Biotin-UTP Solution (0.35 mM final for a 35% substitution)

    • 1 µg of linearized DNA template

    • 2 µL of T7 RNA Polymerase Mix

  • Mix the components gently by flicking the tube and centrifuge briefly to collect the reaction at the bottom.

  • Incubate the reaction at 37°C for 2 hours. For shorter transcripts (<300 nt), the incubation time can be extended up to 16 hours.

  • To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction and incubate at 37°C for 15 minutes.

  • Purify the biotinylated RNA using an appropriate RNA purification kit according to the manufacturer's instructions.

  • Quantify the yield and assess the integrity of the labeled RNA using a spectrophotometer and gel electrophoresis.

Indirect Biotinylation using Aminoallyl-UTP

This protocol involves a two-step process of incorporating aminoallyl-UTP followed by chemical labeling with biotin-NHS-ester.

Part 1: In Vitro Transcription with Aminoallyl-UTP

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA Polymerase

  • 10x Transcription Buffer

  • ATP, GTP, CTP solutions (10 mM each)

  • UTP solution (10 mM)

  • Aminoallyl-UTP solution (10 mM)

  • RNase-free water

  • DNase I (RNase-free)

  • RNA purification kit

Procedure:

  • Follow steps 1-5 of the direct biotinylation protocol, but instead of Biotin-UTP, use a mixture of UTP and Aminoallyl-UTP. A common ratio is 1:1 or 1:2 of Aminoallyl-UTP to UTP.

  • Purify the aminoallyl-modified RNA using an RNA purification kit. Elute the RNA in nuclease-free water.

Part 2: Biotinylation of Aminoallyl-RNA

Materials:

  • Aminoallyl-modified RNA

  • Biotin-NHS-ester (dissolved in DMSO)

  • Coupling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

  • RNA purification kit

Procedure:

  • Resuspend the purified aminoallyl-RNA in the coupling buffer.

  • Add the Biotin-NHS-ester solution to the RNA solution. The final concentration of the biotinylation reagent should be in molar excess to the incorporated aminoallyl-UTP.

  • Incubate the reaction for 1-2 hours at room temperature in the dark.

  • Purify the biotinylated RNA from the unreacted biotinylation reagent using an RNA purification kit.

  • Quantify the yield and assess the integrity of the labeled RNA.

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the workflows for direct and indirect biotinylation.

Direct_Biotinylation_Workflow cluster_0 In Vitro Transcription cluster_1 Purification DNA Template DNA Template Transcription Reaction Transcription Reaction DNA Template->Transcription Reaction T7 RNA Polymerase T7 RNA Polymerase T7 RNA Polymerase->Transcription Reaction NTPs + Biotin-UTP NTPs + Biotin-UTP NTPs + Biotin-UTP->Transcription Reaction DNase Treatment DNase Treatment Transcription Reaction->DNase Treatment RNA Purification RNA Purification DNase Treatment->RNA Purification Biotinylated RNA Biotinylated RNA RNA Purification->Biotinylated RNA

Caption: Workflow for direct biotinylation of RNA.

Indirect_Biotinylation_Workflow cluster_0 In Vitro Transcription cluster_1 Purification & Labeling DNA Template DNA Template Transcription Reaction Transcription Reaction DNA Template->Transcription Reaction T7 RNA Polymerase T7 RNA Polymerase T7 RNA Polymerase->Transcription Reaction NTPs + Aminoallyl-UTP NTPs + Aminoallyl-UTP NTPs + Aminoallyl-UTP->Transcription Reaction DNase Treatment DNase Treatment Transcription Reaction->DNase Treatment RNA Purification 1 RNA Purification 1 DNase Treatment->RNA Purification 1 Biotin-NHS Ester Coupling Biotin-NHS Ester Coupling RNA Purification 1->Biotin-NHS Ester Coupling RNA Purification 2 RNA Purification 2 Biotin-NHS Ester Coupling->RNA Purification 2 Biotinylated RNA Biotinylated RNA RNA Purification 2->Biotinylated RNA

Caption: Workflow for indirect biotinylation of RNA.

Conclusion and Recommendations

Both direct and indirect biotinylation methods are effective for producing labeled RNA probes.

  • Direct labeling with this compound or Biotin-16-UTP is a simpler, one-step process that generally results in high yields of biotinylated RNA.[1] T7 RNA polymerase shows good tolerance for these modified nucleotides.[4] this compound may offer slightly higher yields and easier purification, while the longer linker of Biotin-16-UTP could be beneficial for downstream applications requiring streptavidin binding.[1]

  • Indirect labeling using aminoallyl-UTP provides a versatile platform that is not limited to biotin. The same aminoallyl-modified RNA can be labeled with various other molecules, such as fluorescent dyes. While it involves an additional chemical coupling step, it can be highly efficient and yield significant quantities of labeled product.[3]

The optimal choice will depend on the specific requirements of your experiment. For routine applications where high yields of biotinylated RNA are needed with a streamlined workflow, direct labeling is often preferred. For applications requiring labeling with different molecules or when post-transcriptional modification is desirable, the indirect method offers greater flexibility.

References

A Researcher's Guide to Validating the Integrity of Biotin-11-UTP Labeled RNA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the integrity of labeled RNA is a critical checkpoint for the reliability of downstream applications. This guide provides a comprehensive comparison of methods to validate the integrity of Biotin-11-UTP labeled RNA, offering insights into alternative labeling techniques and presenting detailed experimental protocols.

The incorporation of this compound into RNA transcripts is a widely used technique for labeling probes in various molecular biology applications, including in situ hybridization, northern blotting, and microarray analysis. However, the enzymatic labeling process itself, as well as subsequent handling, can compromise the integrity of the RNA. Therefore, robust quality control measures are essential to verify that the RNA is intact and appropriately labeled.

This guide explores three primary methods for assessing the integrity of this compound labeled RNA: denaturing agarose (B213101) gel electrophoresis, automated capillary electrophoresis, and reverse transcription-quantitative polymerase chain reaction (RT-qPCR). Additionally, it provides an overview of alternative RNA labeling methods and concludes with detailed experimental protocols and visual workflows to assist researchers in selecting and implementing the most suitable validation strategy for their needs.

Comparing RNA Integrity Validation Methods

The choice of validation method depends on factors such as the required resolution, sample throughput, cost, and the specific downstream application. Below is a comparative summary of the most common techniques.

Method Principle Key Metrics Pros Cons Best Suited For
Denaturing Agarose Gel Electrophoresis Size-based separation of RNA molecules under denaturing conditions.Sharp, distinct ribosomal RNA (rRNA) bands (e.g., 28S and 18S for eukaryotic RNA); 2:1 ratio of 28S to 18S band intensity.Inexpensive, simple to perform, provides a qualitative assessment of integrity.Low resolution, not highly quantitative, requires larger amounts of RNA.Routine, qualitative checks of RNA integrity for a small number of samples.
Automated Capillary Electrophoresis (e.g., Agilent Bioanalyzer) Microfluidics-based separation of RNA fragments and automated analysis.RNA Integrity Number (RIN) - a score from 1 (degraded) to 10 (intact); electropherogram showing rRNA peaks and degradation products.Highly sensitive, quantitative, requires minimal sample, provides a standardized RIN score for objective comparison.[1][2][3][4][5]Higher instrument and consumable costs.High-throughput analysis, applications requiring precise quantification of RNA integrity, such as RNA sequencing and microarrays.[3]
RT-qPCR (3'/5' Assay) Compares the relative abundance of the 3' and 5' ends of a target transcript.3'/5' ratio; a ratio close to 1 indicates high integrity.[6]Highly sensitive to degradation, can be performed on standard lab equipment.Requires careful primer design, can be influenced by reverse transcription efficiency.Assessing the integrity of specific mRNA transcripts, especially when dealing with low abundance RNA.
Dot Blot Immobilization of labeled RNA on a membrane followed by detection with streptavidin-conjugates.Signal intensity, indicating the presence of biotin (B1667282).Simple, rapid confirmation of biotin incorporation.[7][8][9][10]Not a direct measure of RNA integrity, only confirms labeling.A complementary method to confirm successful biotinylation alongside an integrity check.
Streptavidin Gel Shift Assay Incubation of biotinylated RNA with streptavidin, causing a size shift on a gel.A shift in the band migration upon streptavidin binding.Direct visualization of biotin incorporation and binding capacity.[11][12][13][14]Qualitative, may not be suitable for high-throughput analysis.Confirming the accessibility of the biotin label for downstream applications.

Alternative RNA Labeling and Validation Strategies

While this compound is a robust labeling method, several alternatives are available, each with its own validation requirements.

Labeling Method Principle Validation of Integrity Pros Cons
4-Thiouridine (4sU) Labeling Metabolic incorporation of 4sU into newly transcribed RNA.[15][16]Denaturing agarose gel electrophoresis or Bioanalyzer analysis to check for degradation after labeling and purification.[1][15][17]Allows for the specific analysis of newly synthesized RNA.[16]Can impact rRNA metabolism at high concentrations.[15]
5-Ethynyluridine (EU) Labeling Metabolic incorporation of EU into nascent RNA, followed by click chemistry for biotinylation or fluorescent dye conjugation.[18][19][20][21]Standard RNA integrity checks (gel, Bioanalyzer) after RNA isolation.Enables versatile downstream detection and purification.[19]The multi-step process can introduce potential for RNA degradation.
3' or 5' End-Labeling Enzymatic or chemical addition of a labeled nucleotide to the terminus of the RNA.[22][23][24]Analysis on denaturing polyacrylamide or agarose gels to confirm the addition of the label and assess for degradation.Provides a single label at a defined position, minimizing interference with RNA structure.[22]May not be suitable for all applications requiring internal labels.

Experimental Protocols

Here are detailed protocols for the key experiments discussed in this guide.

Protocol 1: Denaturing Agarose Gel Electrophoresis for Biotinylated RNA

Objective: To qualitatively assess the integrity of this compound labeled RNA.

Materials:

  • Biotinylated RNA sample

  • RNase-free water

  • 10X MOPS running buffer

  • Formaldehyde (37%)

  • Formamide

  • RNA loading dye (containing ethidium (B1194527) bromide or other fluorescent dye)

  • Agarose

  • RNase-free flasks and gel casting equipment

  • Electrophoresis power supply and tank

  • UV transilluminator

Procedure:

  • Gel Preparation (in a fume hood):

    • To prepare a 1.2% agarose gel, dissolve 1.2 g of agarose in 72 mL of RNase-free water and bring to a boil.

    • Cool the solution to about 60°C.

    • Add 10 mL of 10X MOPS running buffer and 18 mL of 37% formaldehyde.

    • Mix gently and pour into a gel cast. Allow to solidify for at least 30 minutes.

  • Sample Preparation:

    • In an RNase-free tube, mix 1-3 µg of your biotinylated RNA sample with 3 volumes of RNA loading dye.

    • Add a known intact RNA sample as a positive control and an RNA ladder in separate tubes.

    • Heat the samples at 65°C for 10-15 minutes to denature the RNA.

    • Immediately place the tubes on ice for 2 minutes to prevent renaturation.

  • Electrophoresis:

    • Place the gel in the electrophoresis tank and fill with 1X MOPS running buffer until the gel is submerged.

    • Carefully load the denatured RNA samples into the wells.

    • Run the gel at 5-7 V/cm until the bromophenol blue dye has migrated approximately two-thirds of the way down the gel.

  • Visualization:

    • Carefully remove the gel from the tank.

    • Visualize the RNA bands using a UV transilluminator.

    • Intact eukaryotic RNA will show two sharp bands corresponding to the 28S and 18S rRNA, with the 28S band being approximately twice as intense as the 18S band. Degraded RNA will appear as a smear or as a downward shift in the intensity of the rRNA bands.

Denaturing_Agarose_Gel_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_gel Prepare Denaturing Agarose Gel electrophoresis Run Gel Electrophoresis prep_gel->electrophoresis prep_sample Prepare Biotinylated RNA Sample prep_sample->electrophoresis visualize Visualize on UV Transilluminator electrophoresis->visualize interpret Assess rRNA Bands (28S & 18S) visualize->interpret

Denaturing Agarose Gel Workflow
Protocol 2: RNA Integrity Assessment using Agilent Bioanalyzer

Objective: To quantitatively assess the integrity of this compound labeled RNA and obtain an RNA Integrity Number (RIN).

Materials:

  • Biotinylated RNA sample (1-2 µL)

  • Agilent RNA 6000 Nano or Pico Kit (depending on RNA concentration)

  • Agilent 2100 Bioanalyzer instrument

  • RNase-free water and tubes

Procedure:

  • Chip Preparation:

    • Allow the RNA 6000 Nano/Pico reagents and the chip to equilibrate to room temperature for 30 minutes.

    • Prepare the gel-dye mix by adding the fluorescent dye to the gel matrix as per the kit instructions. Vortex and spin down.

    • Prime the chip with the gel-dye mix using the provided priming station.

  • Sample and Ladder Loading:

    • Load the prepared RNA 6000 Nano/Pico ladder into the designated well on the chip.

    • Load 1 µL of your biotinylated RNA samples and any controls into the sample wells.

    • Load 1 µL of RNase-free water into any unused wells.

  • Bioanalyzer Run:

    • Vortex the chip for 1 minute at the specified speed.

    • Place the chip in the Agilent 2100 Bioanalyzer and start the run using the 2100 Expert software.

  • Data Analysis:

    • The software will generate an electropherogram, a gel-like image, and an RNA Integrity Number (RIN) for each sample.

    • A high-quality, intact RNA sample will have a RIN score close to 10, with distinct 28S and 18S rRNA peaks (for eukaryotic RNA) and a flat baseline in the region between the peaks. Degraded samples will have lower RIN scores and show a shift towards smaller fragments in the electropherogram.[1]

Bioanalyzer_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_chip Prepare Bioanalyzer Chip load_samples Load Ladder and Biotinylated RNA prep_chip->load_samples run_bioanalyzer Run on Agilent 2100 Bioanalyzer load_samples->run_bioanalyzer analyze_data Analyze Electropherogram and RIN run_bioanalyzer->analyze_data interpret Evaluate RNA Integrity analyze_data->interpret

Agilent Bioanalyzer Workflow
Protocol 3: RT-qPCR 3'/5' Integrity Assay

Objective: To assess the integrity of a specific biotinylated mRNA transcript by comparing the relative abundance of its 3' and 5' ends.

Materials:

  • Biotinylated RNA sample

  • Reverse transcriptase and oligo(dT) primers

  • qPCR master mix (e.g., SYBR Green-based)

  • Primers specific for the 3' and 5' regions of a target housekeeping gene

  • qPCR instrument

  • RNase-free water and tubes

Procedure:

  • Reverse Transcription:

    • Synthesize cDNA from your biotinylated RNA sample using a reverse transcriptase and oligo(dT) primers. This ensures that transcription initiates from the 3' poly(A) tail.

    • Include a no-reverse transcriptase control to check for genomic DNA contamination.

  • qPCR:

    • Set up two separate qPCR reactions for each cDNA sample: one with the 3' primer set and one with the 5' primer set.

    • Perform qPCR and record the quantification cycle (Cq) values for both the 3' and 5' amplicons.

  • Data Analysis:

    • Calculate the relative quantity of the 3' and 5' amplicons.

    • Determine the 3'/5' ratio. For intact RNA, the amount of 3' and 5' product should be similar, resulting in a ratio close to 1. A higher ratio indicates RNA degradation, as the reverse transcriptase is less likely to reach the 5' end of a fragmented template.[6]

RT_qPCR_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis rt Reverse Transcription (oligo(dT) primed) qpcr qPCR with 3' and 5' Primer Sets rt->qpcr calc_ratio Calculate 3'/5' Ratio qpcr->calc_ratio interpret Assess mRNA Integrity calc_ratio->interpret

RT-qPCR 3'/5' Assay Workflow
Protocol 4: Dot Blot for Biotinylation Confirmation

Objective: To confirm the successful incorporation of biotin into the RNA.

Materials:

  • Biotinylated RNA sample

  • Unlabeled RNA (negative control)

  • Biotinylated control oligo (positive control)

  • Nylon or nitrocellulose membrane

  • UV crosslinker or baking oven

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Application:

    • Spot 1-2 µL of your biotinylated RNA, negative control, and positive control onto the membrane.

    • Allow the spots to air dry completely.

  • Immobilization:

    • Crosslink the RNA to the membrane using a UV crosslinker or by baking at 80°C for 30-60 minutes.

  • Blocking and Detection:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 5-10 minutes each.

  • Visualization:

    • Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

    • Image the blot using a chemiluminescence imaging system. A signal should be detected for the biotinylated RNA and the positive control, but not for the unlabeled negative control.

Dot_Blot_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis spot Spot RNA on Membrane immobilize Immobilize RNA (UV or Baking) spot->immobilize block Block Membrane immobilize->block probe Incubate with Streptavidin-HRP block->probe wash Wash Membrane probe->wash detect Add Chemiluminescent Substrate wash->detect image Image Blot detect->image

Dot Blot Workflow

References

A Head-to-Head Comparison: Biotin-11-UTP vs. Biotin-11-dUTP for Nucleic Acid Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on nucleic acid labeling, the choice between Biotin-11-UTP and Biotin-11-dUTP is a critical decision that dictates the course of their experiments. While both molecules are pivotal for biotinylating nucleic acids for subsequent detection, their fundamental structural differences determine their specific applications, the enzymes they partner with, and the nature of the labeled probes they generate. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to empower researchers in making an informed choice for their specific needs.

At the heart of the distinction lies the sugar moiety within their structures. This compound contains a ribose sugar, earmarking it for the labeling of ribonucleic acid (RNA). In contrast, Biotin-11-dUTP possesses a deoxyribose sugar, designating it for the labeling of deoxyribonucleic acid (DNA). This seemingly subtle difference has profound implications for their enzymatic incorporation and the types of nucleic acid probes that can be generated. Both molecules feature an 11-atom spacer arm that links the biotin (B1667282) to the nucleotide, a feature designed to minimize steric hindrance and enhance the accessibility of the biotin for detection by avidin (B1170675) or streptavidin conjugates.[1][2]

Performance Characteristics and Applications

The primary application for This compound is in the generation of biotinylated RNA probes through in vitro transcription.[1][3] This process utilizes RNA polymerases such as SP6, T3, and T7 to synthesize RNA strands from a DNA template, incorporating this compound in place of standard UTP. The resulting biotin-labeled RNA probes are invaluable tools for a range of molecular biology techniques, including Northern blotting, in situ hybridization (ISH), and microarray analysis.[3] Studies have shown that a substitution rate of 25-60% Biotin-UTP can yield acceptable detection, with a 35% substitution often providing an optimal balance between labeling efficiency and reaction yield.[4][5] Higher concentrations can lead to decreased RNA yield and increased background noise.[4] The sensitivity of these probes allows for the detection of low-abundance RNA targets.[1]

On the other hand, Biotin-11-dUTP is the go-to reagent for labeling DNA. It is a versatile substrate for a variety of DNA polymerases and other enzymes, enabling its use in several key labeling techniques.[6] In Polymerase Chain Reaction (PCR), Biotin-11-dUTP is incorporated into the newly synthesized DNA strands, producing biotin-labeled amplicons that can be used as probes or for downstream capture and detection assays.[7][8] For optimal results in PCR, a ratio of 1:2 to 1:3 of Biotin-11-dUTP to dTTP is often recommended.[7] Nick translation is another common method where DNase I introduces nicks in a DNA duplex, and DNA Polymerase I then incorporates Biotin-11-dUTP as it repairs the nicks.[9][10] Additionally, Terminal deoxynucleotidyl Transferase (TdT) can be used for 3'-end labeling, attaching one or more Biotin-11-dUTP molecules to the 3' terminus of a DNA strand.[11][12] Biotinylated DNA probes are widely used in Southern blotting, dot-blot hybridizations, and colony hybridizations, with detection sensitivities reported to be in the femtogram to picogram range.[13][14]

Quantitative Performance Data

ParameterThis compound (for RNA Labeling)Biotin-11-dUTP (for DNA Labeling)
Primary Application In vitro transcription for RNA probe synthesis.PCR, Nick Translation, 3'-End Labeling for DNA probe synthesis.
Compatible Enzymes RNA Polymerases (SP6, T3, T7).[3]DNA Polymerase I, Taq DNA Polymerase, Klenow Fragment, Reverse Transcriptases, Terminal deoxynucleotidyl Transferase (TdT).[6]
Typical aRNA Yield 10,000-fold amplification from 50 ng total RNA in a single round.[4]Varies depending on the labeling method and template amount.
Recommended Substitution Ratio 25-60% Biotin-UTP to unlabeled UTP.[4]1:2 to 1:3 Biotin-dUTP to dTTP for PCR.[7]
Probe Sensitivity High sensitivity for low-abundance RNA targets; detection down to 0.05 fmol has been reported for biotinylated RNA probes in Northern blots.[1][15]High sensitivity; detection of target DNA in the femtogram to 0.1 picogram range in Southern blots.[13][14]
Effect of Labeling Internal labeling may have a minimal effect on hybridization when used at optimal ratios; end-labeling provides a weaker signal but avoids potential interference.[16]Internal labeling can potentially interfere with hybridization due to steric hindrance; end-labeling is an alternative to minimize this effect.[17]

Experimental Workflows

To visualize the distinct processes for utilizing this compound and Biotin-11-dUTP, the following diagrams illustrate the key experimental workflows.

In_Vitro_Transcription_Workflow cluster_0 In Vitro Transcription with this compound DNA Template DNA Template In Vitro Transcription In Vitro Transcription DNA Template->In Vitro Transcription Transcription Mix Transcription Mix (T7/SP6/T3 Polymerase, NTPs, this compound) Transcription Mix->In Vitro Transcription Biotinylated RNA Probe Biotinylated RNA Probe In Vitro Transcription->Biotinylated RNA Probe Purification Purification Biotinylated RNA Probe->Purification Purified Biotinylated RNA Probe Purified Biotinylated RNA Probe Purification->Purified Biotinylated RNA Probe

In Vitro Transcription Workflow for RNA Labeling.

DNA_Labeling_Workflows cluster_1 PCR Labeling with Biotin-11-dUTP cluster_2 Nick Translation with Biotin-11-dUTP cluster_3 3'-End Labeling with Biotin-11-dUTP DNA_Template_PCR DNA Template PCR_Amplification PCR_Amplification DNA_Template_PCR->PCR_Amplification PCR_Mix PCR Mix (Taq Polymerase, dNTPs, Biotin-11-dUTP, Primers) PCR_Mix->PCR_Amplification Biotinylated_DNA_Probe_PCR Biotinylated_DNA_Probe_PCR PCR_Amplification->Biotinylated_DNA_Probe_PCR DNA_Template_NT DNA Template Nick_Translation Nick_Translation DNA_Template_NT->Nick_Translation NT_Mix Nick Translation Mix (DNase I, DNA Pol I, dNTPs, Biotin-11-dUTP) NT_Mix->Nick_Translation Biotinylated_DNA_Probe_NT Biotinylated_DNA_Probe_NT Nick_Translation->Biotinylated_DNA_Probe_NT DNA_Template_End DNA Template (ssDNA or dsDNA) End_Labeling End_Labeling DNA_Template_End->End_Labeling End_Labeling_Mix End Labeling Mix (TdT, Biotin-11-dUTP) End_Labeling_Mix->End_Labeling 3_Biotinylated_DNA_Probe 3_Biotinylated_DNA_Probe End_Labeling->3_Biotinylated_DNA_Probe

DNA Labeling Workflows.

Detailed Experimental Protocols

In Vitro Transcription with this compound

This protocol is a standardized procedure for generating biotinylated RNA probes.

  • Reaction Setup: In a sterile, RNase-free microcentrifuge tube, assemble the following components at room temperature in the order listed:

    • Nuclease-free water to a final volume of 20 µL

    • 2 µL 10X Transcription Buffer

    • 1 µL 10 mM ATP

    • 1 µL 10 mM CTP

    • 1 µL 10 mM GTP

    • 0.65 µL 10 mM UTP

    • 3.5 µL 1 mM this compound (final concentration 0.35 mM)

    • 1 µg linearized template DNA

    • 2 µL T7/SP6/T3 RNA Polymerase mix

  • Incubation: Mix the components gently by pipetting and incubate the reaction at 37°C for 2 hours.

  • DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction and incubate at 37°C for 15 minutes.

  • Probe Purification: Purify the biotinylated RNA probe using a spin column or ethanol (B145695) precipitation to remove unincorporated nucleotides and enzymes.

  • Quantification: Determine the concentration and labeling efficiency of the purified probe using a spectrophotometer or a dot blot assay.

PCR Labeling with Biotin-11-dUTP

This protocol outlines the generation of biotinylated DNA probes via PCR.

  • Prepare Nucleotide Mix: Create a dNTP mix containing a 1:2 ratio of Biotin-11-dUTP to dTTP. For a final concentration of 200 µM for each dNTP, use 150 µM dTTP and 50 µM Biotin-11-dUTP.[7]

  • Reaction Setup: In a PCR tube, assemble the following components:

    • PCR-grade water to a final volume of 50 µL

    • 5 µL 10X PCR Buffer

    • 1 µL dNTP mix (from step 1)

    • 1-10 ng DNA template

    • 1 µL Forward Primer (10 µM)

    • 1 µL Reverse Primer (10 µM)

    • 0.5 µL Taq DNA Polymerase

  • PCR Cycling: Perform PCR with appropriate cycling conditions for your template and primers. A typical program includes an initial denaturation, followed by 25-35 cycles of denaturation, annealing, and extension, and a final extension step.

  • Verification and Purification: Analyze the PCR product on an agarose (B213101) gel to confirm the size and yield. Purify the biotinylated PCR product using a PCR purification kit to remove primers, unincorporated dNTPs, and enzyme.

Nick Translation with Biotin-11-dUTP

This protocol describes the labeling of DNA using the nick translation method.

  • Reaction Setup: In a microcentrifuge tube, combine the following:

    • 1 µg DNA

    • 5 µL 10X Nick Translation Buffer

    • 5 µL dNTP mix (containing dATP, dCTP, dGTP, and a 1:3 ratio of Biotin-11-dUTP to dTTP)

    • 10 µL DNase I/DNA Polymerase I mix

    • Nuclease-free water to a final volume of 50 µL

  • Incubation: Incubate the reaction at 15°C for 1-2 hours.

  • Stopping the Reaction: Terminate the reaction by adding 5 µL of 0.5 M EDTA.

  • Probe Purification: Purify the biotinylated DNA probe using a spin column or ethanol precipitation.

3'-End Labeling with Biotin-11-dUTP and TdT

This protocol is for labeling the 3' ends of DNA fragments.

  • Reaction Setup: In a microcentrifuge tube, assemble the following on ice:

    • 5 pmol DNA (with 3'-OH ends)

    • 10 µL 5X TdT Reaction Buffer

    • 5 µL Biotin-11-dUTP (1 mM)

    • 2 µL Terminal deoxynucleotidyl Transferase (TdT)

    • Nuclease-free water to a final volume of 50 µL

  • Incubation: Incubate the reaction at 37°C for 30-60 minutes.

  • Stopping the Reaction: Stop the reaction by adding 5 µL of 0.5 M EDTA.

  • Probe Purification: Purify the 3'-end labeled DNA using a spin column or ethanol precipitation.

Conclusion

The selection between this compound and Biotin-11-dUTP is fundamentally determined by the target nucleic acid. This compound is the exclusive choice for RNA labeling via in vitro transcription, yielding highly sensitive probes for applications like Northern blotting and ISH. Biotin-11-dUTP offers greater versatility for DNA labeling, with established protocols for PCR, nick translation, and 3'-end labeling, making it a staple for Southern blotting and other DNA-based detection methods. Both reagents, featuring the optimized 11-atom linker, provide a robust and reliable means of non-radioactive nucleic acid labeling, empowering a wide range of molecular biology research and diagnostic development. By understanding their distinct characteristics and employing the appropriate experimental protocols, researchers can effectively generate high-quality biotinylated probes to achieve their specific scientific goals.

References

Performance of Biotin-11-UTP in Diverse Hybridization Buffers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing biotin-based detection systems, the choice of hybridization buffer is critical for achieving optimal performance. This guide provides a comparative analysis of Biotin-11-UTP's performance in different hybridization buffer systems, supported by experimental data and detailed protocols. The selection of an appropriate buffer can significantly impact signal intensity, specificity, and signal-to-noise ratio in applications such as in situ hybridization (ISH), Northern blotting, and microarray analysis.

Comparison of Key Performance Metrics

The performance of a this compound labeled probe is intrinsically linked to the composition of the hybridization buffer. The two most common types of hybridization buffers are formamide-based and aqueous-based solutions. Formamide is a denaturing agent that lowers the melting temperature (Tm) of nucleic acid hybrids, allowing for hybridization to be carried out at a lower temperature, which helps in preserving the morphology of cells and tissues. Aqueous buffers, on the other hand, are a less toxic alternative but may require higher hybridization temperatures.

Performance Metric Formamide-Based Buffer Aqueous-Based Buffer (Non-Formamide) Alternative Buffer (e.g., Ethylene Carbonate-based)
Signal Intensity Generally higher, especially for low-abundance targets.[1]May be lower, requiring longer exposure times.[1]Can be significantly higher with reduced hybridization times.[2][3]
Signal-to-Noise Ratio Effective in minimizing non-specific binding, leading to a good signal-to-noise ratio.[1]Prone to higher background and non-specific binding, which can lower the signal-to-noise ratio.[1]Potentially very high due to rapid hybridization kinetics and reduced background.[2][3]
Hybridization Time Typically requires overnight incubation for optimal signal.[2]Similar to formamide-based buffers, often requiring long incubation times.Can be dramatically reduced to as little as one hour.[2][4]
Toxicity Formamide is a known teratogen and hazardous substance.Non-toxic and a safer alternative.[1]Less hazardous than formamide.[2][4]
Morphology Preservation Good, due to lower hybridization temperatures.[2][4]May be compromised at the higher temperatures required for stringent hybridization.Good, as hybridization can be performed at lower temperatures.[2]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for probe labeling and hybridization using this compound.

Protocol 1: In Vitro Transcription for this compound Labeled RNA Probe Synthesis

This protocol is for generating a biotinylated RNA probe using an in vitro transcription reaction.

Materials:

  • Linearized DNA template with an RNA polymerase promoter (e.g., T7, SP6, or T3)

  • RNA Polymerase (T7, SP6, or T3)

  • 10x Transcription Buffer

  • Ribonuclease Inhibitor

  • 10 mM ATP, CTP, GTP solution

  • 10 mM UTP solution

  • 1 mM this compound solution

  • Nuclease-free water

  • DNase I (RNase-free)

  • Probe purification kit or ethanol (B145695) precipitation reagents

Procedure:

  • Assemble the following reaction components at room temperature in a nuclease-free microcentrifuge tube:

    • 10x Transcription Buffer: 2 µL

    • 10 mM ATP, CTP, GTP mix: 2 µL each

    • 10 mM UTP: 1 µL

    • 1 mM this compound: 4 µL

    • Linearized DNA template (0.5-1.0 µg): X µL

    • Ribonuclease Inhibitor: 1 µL

    • RNA Polymerase: 2 µL

    • Nuclease-free water: to a final volume of 20 µL

  • Mix gently and incubate at 37°C for 2 hours.

  • Add 1 µL of DNase I and incubate at 37°C for 15 minutes to remove the DNA template.

  • Purify the biotinylated RNA probe using a suitable purification kit or by ethanol precipitation.

  • Resuspend the purified probe in nuclease-free water and store at -80°C.

Protocol 2: In Situ Hybridization with a Biotinylated Probe

This protocol outlines the key steps for performing ISH on formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

  • FFPE tissue sections on slides

  • Xylene and graded ethanol series for deparaffinization and rehydration

  • Proteinase K solution

  • Prehybridization buffer

  • Hybridization buffer (Formamide-based or Aqueous-based)

  • This compound labeled probe

  • Stringent wash buffers (e.g., varying concentrations of SSC and formamide)

  • Blocking solution

  • Streptavidin-enzyme conjugate (e.g., Streptavidin-HRP or Streptavidin-AP)

  • Chromogenic substrate (e.g., DAB or NBT/BCIP)

  • Counterstain (e.g., Hematoxylin or Nuclear Fast Red)

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: Immerse slides in xylene, followed by a graded series of ethanol washes and finally in distilled water.

  • Permeabilization: Treat with Proteinase K to unmask the target nucleic acids. The concentration and incubation time need to be optimized for the specific tissue type.[5]

  • Prehybridization: Incubate the slides in prehybridization buffer for at least 1 hour at the hybridization temperature to block non-specific binding sites.

  • Hybridization:

    • Dilute the this compound labeled probe in the chosen hybridization buffer (e.g., 50% formamide, 5x SSC, 1x Denhardt's solution, 100 µg/ml sheared salmon sperm DNA).

    • Denature the probe by heating at 80-95°C for 5-10 minutes and then immediately place on ice.

    • Apply the probe solution to the tissue section, cover with a coverslip, and incubate overnight in a humidified chamber at the appropriate hybridization temperature (e.g., 42°C for formamide-based buffers, 65°C for aqueous buffers).

  • Post-Hybridization Washes: Perform a series of stringent washes to remove unbound and non-specifically bound probe. The stringency can be adjusted by altering the temperature and salt concentration (SSC) of the wash buffers.[6][7]

  • Detection:

    • Block endogenous biotin (B1667282) activity if necessary, especially in tissues like liver and kidney.[5]

    • Incubate with a streptavidin-enzyme conjugate.

  • Visualization: Add the appropriate chromogenic substrate to develop the color signal.

  • Counterstaining and Mounting: Counterstain the tissue and mount with a coverslip.

Visualizing Key Processes

To better understand the experimental workflows and underlying principles, the following diagrams have been generated.

experimental_workflow cluster_probe_labeling Probe Labeling cluster_hybridization In Situ Hybridization DNA_Template Linearized DNA Template IVT In Vitro Transcription (with this compound) DNA_Template->IVT Biotin_Probe Biotinylated RNA Probe IVT->Biotin_Probe Hybridization Hybridization (Probe + Buffer) Biotin_Probe->Hybridization Tissue_Prep Tissue Preparation (Deparaffinization, Permeabilization) Tissue_Prep->Hybridization Washes Stringent Washes Hybridization->Washes Detection Detection (Streptavidin-Enzyme) Washes->Detection Visualization Visualization (Chromogen) Detection->Visualization

Experimental workflow for biotin-based in situ hybridization.

signal_detection_pathway Target_NA Target Nucleic Acid (in tissue) Biotin_Probe This compound Labeled Probe Target_NA->Biotin_Probe Hybridization Streptavidin_Enzyme Streptavidin-Enzyme Conjugate (e.g., HRP, AP) Biotin_Probe->Streptavidin_Enzyme Biotin-Streptavidin Binding Substrate Chromogenic Substrate Streptavidin_Enzyme->Substrate Enzymatic Reaction Signal Colored Precipitate (Visible Signal) Substrate->Signal

Signal detection pathway for biotinylated probes.

References

Validating the Interaction of Biotin-11-UTP Labeled RNA with Streptavidin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in molecular biology and drug development, the robust and specific interaction between biotin (B1667282) and streptavidin is a cornerstone of numerous applications, from affinity purification to detection assays. When RNA is labeled with Biotin-11-UTP during in vitro transcription, validating its successful biotinylation and subsequent interaction with streptavidin is a critical quality control step. This guide provides a comparative analysis of methods to validate this interaction, offering experimental data, detailed protocols, and a visual workflow to ensure the reliability of your downstream applications.

Comparison of RNA Labeling and Detection Methods

The choice of a non-radioactive labeling method for RNA often involves a trade-off between sensitivity, convenience, and cost. This compound is a widely used reagent for incorporating biotin into RNA transcripts. Its 11-atom spacer arm helps to minimize steric hindrance, allowing for efficient binding of streptavidin.[1][2][3][4] Below is a comparison of this compound with other common non-radioactive labeling alternatives.

FeatureThis compound with StreptavidinDigoxigenin (B1670575) (DIG)-UTP with Anti-DIG AntibodyFluorescently Labeled UTP
Principle Enzymatic incorporation of biotinylated UTP into RNA, followed by detection with streptavidin conjugated to an enzyme or fluorophore.Enzymatic incorporation of DIG-labeled UTP, followed by detection with an anti-DIG antibody conjugate.Direct enzymatic incorporation of a fluorophore-conjugated UTP into the RNA transcript.
Binding Affinity Extremely high (Kd ~10⁻¹⁴ M), one of the strongest known non-covalent interactions.[5]High, but lower than biotin-streptavidin.Not applicable (direct detection).
Signal Amplification High potential for signal amplification through enzymatic reporters (e.g., HRP, AP) on streptavidin.High potential for signal amplification with enzyme-conjugated secondary antibodies.Generally lower signal intensity as it relies on the intrinsic fluorescence of the incorporated dye.
Sensitivity High, capable of detecting attomole amounts of RNA.[6] The sensitivity is comparable to radioactive methods in some applications.[7]High sensitivity, comparable to biotin in many applications.[7][8]Sensitivity can be limited by the quantum yield of the fluorophore and autofluorescence of the sample.[9][10]
Signal-to-Noise Ratio Generally high, but can be affected by endogenous biotin.Good signal-to-noise ratio; less prone to endogenous interference than biotin.Can be lower due to background fluorescence from membranes or cellular components.[9][10]
Versatility Wide range of streptavidin conjugates available (enzymes, fluorophores).A good selection of anti-DIG antibody conjugates is available.Limited by the availability and properties of fluorescently labeled nucleotides.
Cost Reagents are generally cost-effective.Reagents are competitively priced.Can be more expensive, especially for specialized fluorescent dyes.

Experimental Protocols for Validating Interaction

Successful validation of the this compound labeled RNA-streptavidin interaction relies on well-designed experiments with appropriate controls. Below are detailed protocols for two common validation methods: Streptavidin Pull-down Assay and Electrophoretic Mobility Shift Assay (EMSA).

In Vitro Transcription with this compound

This initial step is crucial for generating the biotinylated RNA probe. The efficiency of biotin incorporation can be influenced by the ratio of this compound to unlabeled UTP. A substitution of 35% this compound is often a good starting point for balancing labeling efficiency and transcription yield.[2][4]

Protocol:

  • Assemble the in vitro transcription reaction on ice in the following order:

    • Nuclease-free water

    • 10x Transcription Buffer

    • 100 mM DTT

    • ATP, GTP, CTP solution (10 mM each)

    • UTP solution (e.g., 6.5 mM)

    • This compound solution (e.g., 3.5 mM for a 35% substitution)

    • RNase Inhibitor

    • Linearized DNA template (0.5-1 µg)

    • T7, SP6, or T3 RNA Polymerase

  • Mix gently and incubate at 37°C for 2 hours. Longer incubation times may increase yield for some templates.

  • (Optional) Add DNase I and incubate for 15 minutes at 37°C to remove the DNA template.

  • Purify the RNA using a suitable method, such as spin column purification or lithium chloride precipitation.

  • Quantify the RNA concentration and assess its integrity via gel electrophoresis.

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In_Vitro_Transcription_Workflow In Vitro Transcription Workflow cluster_0 Reaction Setup cluster_1 Transcription cluster_2 Purification cluster_3 Quality Control Template_DNA Linearized DNA Template Incubation Incubate at 37°C Template_DNA->Incubation NTPs NTPs (ATP, CTP, GTP, UTP) NTPs->Incubation Biotin_UTP This compound Biotin_UTP->Incubation Enzyme RNA Polymerase (T7, SP6, T3) Enzyme->Incubation Buffer Transcription Buffer & DTT Buffer->Incubation DNase_Treatment DNase I Treatment (Optional) Incubation->DNase_Treatment RNA_Purification RNA Purification DNase_Treatment->RNA_Purification Quantification Quantification (e.g., NanoDrop) RNA_Purification->Quantification Integrity_Check Gel Electrophoresis RNA_Purification->Integrity_Check

Caption: Workflow for in vitro transcription of biotinylated RNA.

Streptavidin Pull-down Assay

This assay directly tests the ability of the biotinylated RNA to bind to streptavidin immobilized on beads.

Protocol:

  • Bead Preparation:

    • Resuspend streptavidin-coated magnetic beads.

    • Transfer the desired amount of beads to a nuclease-free tube.

    • Place the tube on a magnetic stand and remove the storage buffer.

    • Wash the beads three times with an equal volume of binding/wash buffer (e.g., 1x PBS with 0.05% Tween-20).

  • Binding of Biotinylated RNA:

    • Add the biotinylated RNA to the washed beads. The amount of RNA will depend on the binding capacity of the beads.

    • Incubate for 30 minutes at room temperature with gentle rotation.

  • Washing:

    • Place the tube on the magnetic stand and discard the supernatant.

    • Wash the beads three times with the binding/wash buffer to remove unbound RNA.

  • Elution and Analysis:

    • To analyze the bound RNA, resuspend the beads in an appropriate elution buffer (e.g., formamide-based loading buffer for gel electrophoresis).

    • Alternatively, the beads with bound RNA can be used directly in downstream applications like protein pull-down assays.

    • Analyze the eluted RNA by gel electrophoresis and compare the amount of bound RNA to the input and unbound fractions.

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Pull_Down_Assay_Workflow Streptavidin Pull-Down Assay Workflow cluster_0 Bead Preparation cluster_1 Binding cluster_2 Washing cluster_3 Analysis Wash_Beads Wash Streptavidin Beads Add_RNA Add Biotinylated RNA Wash_Beads->Add_RNA Incubate Incubate Add_RNA->Incubate Wash_Complex Wash RNA-Bead Complex Incubate->Wash_Complex Elute_RNA Elute Bound RNA Wash_Complex->Elute_RNA Analyze Analyze by Gel Electrophoresis Elute_RNA->Analyze

Caption: Workflow for a streptavidin pull-down assay.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA, or gel shift assay, is used to detect the binding of streptavidin to the biotinylated RNA by observing a shift in the electrophoretic mobility of the RNA.

Protocol:

  • Binding Reaction:

    • In a nuclease-free tube, combine the biotinylated RNA (in the picomole to femtomole range) with increasing amounts of streptavidin in a binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT).

    • Include a control reaction with no streptavidin.

    • Incubate at room temperature for 20-30 minutes.

  • Gel Electrophoresis:

    • Add a non-denaturing loading dye to the reactions.

    • Load the samples onto a native polyacrylamide or agarose (B213101) gel.

    • Run the gel at a constant voltage in a cold room or with a cooling system.

  • Transfer and Detection:

    • Transfer the RNA from the gel to a positively charged nylon membrane.

    • Crosslink the RNA to the membrane using UV light.

    • Detect the biotinylated RNA using a streptavidin-HRP conjugate and a chemiluminescent substrate.

    • Image the membrane using a chemiluminescence imager. A band shift will be observed in the lanes containing streptavidin, indicating the formation of a larger RNA-streptavidin complex.

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EMSA_Workflow EMSA Workflow cluster_0 Binding Reaction cluster_1 Electrophoresis cluster_2 Detection Mix_Components Mix Biotinylated RNA and Streptavidin Incubate_Binding Incubate Mix_Components->Incubate_Binding Load_Gel Load on Native Gel Incubate_Binding->Load_Gel Run_Gel Run Electrophoresis Load_Gel->Run_Gel Transfer Transfer to Membrane Run_Gel->Transfer Detect Chemiluminescent Detection Transfer->Detect

Caption: Workflow for an Electrophoretic Mobility Shift Assay.

Conclusion

Validating the interaction of this compound labeled RNA with streptavidin is a crucial step to ensure the success of subsequent experiments. While this compound offers a robust and sensitive method for RNA labeling, researchers should consider the specific requirements of their application when choosing a labeling and detection strategy. The provided protocols for in vitro transcription, streptavidin pull-down, and EMSA offer reliable methods for validating this interaction. By carefully performing these validation steps and including appropriate controls, researchers can proceed with confidence in their downstream applications, leading to more accurate and reproducible results.

References

Safety Operating Guide

Personal protective equipment for handling Biotin-11-UTP

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Biotin-11-UTP, a comprehensive understanding of safety protocols and handling procedures is paramount. While this compound is not classified as a hazardous substance, adherence to standard laboratory safety measures is essential to ensure a safe working environment and maintain the integrity of experimental outcomes.[1] This guide provides crucial safety and logistical information, including operational and disposal plans, to facilitate the safe and effective use of this reagent.

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate personal protective equipment is the first line of defense against potential exposure and contamination. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Remarks
Eye Protection Safety GlassesMust be equipped with side shields to protect against splashes.[1][2]
Hand Protection Disposable GlovesInspect gloves for integrity before use.[1] Use proper removal techniques to avoid skin contact and dispose of them after use in accordance with laboratory procedures.[1]
Body Protection Laboratory CoatA standard lab coat should be worn to protect skin and clothing from potential spills.

Safe Handling and Storage

Proper handling and storage are critical for both safety and product efficacy.

  • General Handling : Always handle this compound in a well-ventilated area.[2] Avoid contact with skin and eyes. Do not ingest or inhale. After handling, wash hands thoroughly.[2]

  • Storage : Store this compound at -20°C for long-term stability.[3][4][5] Some suppliers suggest that short-term exposure to ambient temperatures (up to one week) is possible without compromising the product's integrity.[3]

Spill and Disposal Procedures

In the event of a spill, absorb the material with an inert absorbent material (e.g., cloth, fleece) and place it in a suitable container for disposal.[2] Prevent the spill from entering drains or waterways.[2]

For disposal of unused this compound and contaminated materials, it is imperative to consult with local and national waste disposal regulations.[2] Do not dispose of the material down the drain.[2] One of the advantages of using biotinylated probes is the avoidance of radioactive waste.[5]

Experimental Workflow for Handling this compound

The following diagram outlines the standard workflow for safely handling this compound from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling and Use cluster_cleanup Cleanup and Disposal a Receive and Verify This compound b Don Appropriate PPE (Lab Coat, Gloves, Safety Glasses) a->b c Prepare Work Area (Clean and Ventilate) b->c d Thaw Reagent (If Frozen) c->d e Perform Experimental Procedure (e.g., RNA Labeling) d->e f Decontaminate Work Area e->f g Dispose of Contaminated Waste (Gloves, Tubes, etc.) f->g h Dispose of Unused Reagent (Consult Local Regulations) g->h i Remove PPE and Wash Hands h->i

Safe handling workflow for this compound.

References

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